Ubiquicidin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
生物活性 |
Gram+ & Gram-, |
|---|---|
配列 |
KVHGSLARAGKVRGQTPKVAKQEKKKKKTGRAKRRMQYNRRFVNVVPTFGKKKGPNANS |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery, Origin, and Antimicrobial Mechanism of Ubiquicidin Peptides: A Technical Guide
Introduction
Ubiquicidin (UBI) is a potent, cationic antimicrobial peptide that has garnered significant interest in the scientific community for its broad-spectrum activity against a range of pathogens and its potential applications in infection imaging and therapy. This technical guide provides an in-depth overview of the discovery of this compound, its biological origin, and the mechanisms underlying its antimicrobial action. Detailed experimental protocols for its synthesis, antimicrobial activity assessment, and radiolabeling are provided for researchers, scientists, and professionals in drug development.
Discovery and Origin of this compound
This compound was first identified and isolated from the cytosolic fraction of a murine macrophage cell line, RAW264.7, that had been activated with interferon-gamma.[1] Subsequent analysis, including aminoterminal amino acid sequencing and mass spectrometry, revealed that this compound is identical to the ribosomal protein S30.[1] This protein is derived from the post-translational processing of the Fau protein, a 133-amino acid fusion protein. The fau gene is expressed in a variety of tissues in both humans and other animal species.[1] The presence of this compound in the cytosol of macrophages suggests a role in restricting the intracellular growth of microorganisms. Upon macrophage disintegration at a site of infection, the release of this compound may contribute to the host's defense against pathogens.[1]
A particularly well-studied fragment of this compound is the 13-amino-acid peptide UBI (29-41), with the sequence TGRAKRRMQYNRR.[2][3] This synthetic fragment has been shown to retain significant antimicrobial properties and is the focus of much of the research into the diagnostic and therapeutic applications of this compound.[2]
Antimicrobial Properties and Mechanism of Action
This compound and its derivatives exhibit a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.[1][2] The primary mechanism of action is the disruption of the microbial cell membrane.[4][5] This process is initiated by the electrostatic attraction between the positively charged (cationic) this compound peptide and the negatively charged (anionic) components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]
Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores.[6][7] This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[1] The selective toxicity of this compound towards microbial cells over mammalian cells is attributed to the differences in membrane composition; mammalian cell membranes are typically composed of zwitterionic phospholipids and lack the strong negative charge that attracts the cationic peptide.[5]
dot
Caption: Mechanism of this compound's antimicrobial action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its fragments is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Peptide | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | This compound (29-41) | 23 - 256 | [1][8] |
| Escherichia coli | This compound (29-41) | >256 | [1] |
| Pseudomonas aeruginosa | This compound (29-41) | 1448 | [1] |
| Candida albicans | This compound (29-41) | 23 | [1] |
| Methicillin-resistant S. aureus (MRSA) | This compound (1-59) | <2 - 16 | [9] |
| Methicillin-resistant S. aureus (MRSA) | This compound (31-38) | <2 - 16 | [9] |
In Vivo Infection Imaging Data
Radiolabeled this compound peptides, particularly 99mTc-UBI (29-41), have been extensively studied for their ability to specifically target and visualize sites of infection in vivo. The target-to-nontarget (T/NT) ratio is a key metric for evaluating the effectiveness of these imaging agents.
| Animal Model | Infection Model | Imaging Agent | Time Post-Injection | T/NT Ratio (Mean ± SD) | Reference(s) |
| Rat | Staphylococcus aureus | 99mTc-HYNIC-UBI (29-41) | 30 min | 4.60 ± 0.00 | [10] |
| Rabbit | Staphylococcus aureus | 99mTc-UBI (29-41) | 60 min | 2.20 ± 0.50 | [11] |
| Rabbit | Escherichia coli | 99mTc-UBI (29-41) | 60 min | 1.70 ± 0.40 | [11] |
| Mice | Staphylococcus aureus | 99mTc-UBI (29-41) | 2 h | ~2.5 - 3.0 | [8] |
| Rat | Turpentine-induced inflammation | 68Ga-DOTA-UBI (29-41) | 60 min | 1.13 ± 0.06 | [10] |
Experimental Protocols
Solid-Phase Synthesis of this compound (29-41)
This protocol outlines the synthesis of the UBI (29-41) peptide (TGRAKRRMQYNRR) using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).
dot
Caption: Workflow for Fmoc solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HCTU as a coupling agent
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
First Amino Acid Coupling:
-
Activate the C-terminal Fmoc-protected amino acid (Arginine) with a coupling agent (e.g., HCTU) in DMF.
-
Add the activated amino acid solution to the swollen resin and allow it to react for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.
-
Wash the resin extensively with DMF.
-
-
Subsequent Amino Acid Coupling:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the UBI (29-41) sequence (Arg, Asn, Tyr, Gln, Met, Arg, Arg, Lys, Ala, Arg, Gly, Thr).
-
-
Cleavage:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound peptides against bacteria.
dot
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
This compound peptide stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a series of two-fold dilutions of the this compound peptide stock solution in MHB in the 96-well plate. The concentration range should span the expected MIC value.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.
-
Radiolabeling of this compound (29-41) with Technetium-99m
This protocol describes a common method for labeling UBI (29-41) with Technetium-99m (99mTc) for in vivo imaging applications, often utilizing a chelator such as HYNIC (hydrazinonicotinamide).
Materials:
-
HYNIC-conjugated UBI (29-41) peptide
-
Stannous chloride (SnCl2)
-
Tricine
-
Sodium pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator
-
Saline
-
Heating block or water bath
-
ITLC (Instant Thin Layer Chromatography) or HPLC for quality control
Procedure:
-
Kit Preparation (Lyophilized): A lyophilized kit typically contains the HYNIC-UBI (29-41) peptide, a reducing agent (stannous chloride), and a coligand (tricine).
-
Reconstitution:
-
Add a sterile solution of sodium pertechnetate (99mTcO4-) in saline to the lyophilized kit vial.
-
Gently agitate the vial to ensure complete dissolution.
-
-
Incubation:
-
Incubate the reaction mixture at 100°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity of the 99mTc-HYNIC-UBI (29-41) using ITLC or HPLC to separate the labeled peptide from free pertechnetate and other impurities. A radiochemical purity of >95% is generally required for clinical use.
-
Conclusion
This compound and its fragments represent a promising class of antimicrobial peptides with significant potential for both therapeutic and diagnostic applications. Their discovery from macrophages highlights their role in the innate immune system. The well-characterized mechanism of action, involving electrostatic interaction and membrane disruption, provides a basis for the development of novel anti-infective strategies. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the fight against infectious diseases.
References
- 1. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 99mTc-labeled antimicrobial peptide this compound (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Full-Length Ubiquicidin: A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide (AMP) first identified in murine macrophages. The full-length, 59-amino-acid peptide (UBI 1-59) is a component of the innate immune system and has demonstrated significant microbicidal activity against a range of pathogens. Unlike many other AMPs, this compound is primarily located intracellularly and is thought to be released upon cellular damage during an acute infection. Its human origin suggests a low potential for immunogenicity, making it an attractive candidate for therapeutic development. This document provides a technical overview of the antimicrobial spectrum of full-length this compound, detailing its known activities, the experimental methods used for its characterization, and its proposed mechanism of action.
Antimicrobial Spectrum of Full-Length this compound (UBI 1-59)
While much of the available research has focused on fragments of this compound, particularly UBI 29-41 for imaging applications, studies consistently indicate that the full-length UBI 1-59 peptide possesses the most potent antimicrobial activity.[1][2] Data on its broad-spectrum activity is still emerging, with a notable emphasis in the literature on its efficacy against multi-drug resistant bacteria.
Table 1: Antibacterial Activity of Full-Length this compound (UBI 1-59)
| Bacterial Species | Strain | MIC (µg/mL) | Comments |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Data not specified | Consistently reported to have the strongest activity against this pathogen compared to its fragments.[1] |
| Various Gram-positive bacteria | Not specified | Data not specified | Generally susceptible. |
| Various Gram-negative bacteria | Not specified | Data not specified | Generally susceptible. |
Table 2: Antifungal Activity of Full-Length this compound (UBI 1-59)
| Fungal Species | Strain | MIC (µg/mL) | Comments |
| Cryptococcus gattii | Not specified | Not specified | While specific data for the full-length peptide is unavailable, a conjugate of the UBI 31-38 fragment has shown activity.[3] |
| Cryptococcus neoformans | Not specified | Not specified | A conjugate of the UBI 31-38 fragment has demonstrated activity against this species.[3] |
Note: Quantitative data on the antifungal spectrum of full-length this compound is limited in the available literature.
Mechanism of Action
The antimicrobial activity of full-length this compound is attributed to its cationic nature, which facilitates its interaction with the negatively charged components of microbial cell membranes.[4] This electrostatic attraction is the initial step in a process that leads to membrane disruption and subsequent cell death.
References
Ubiquicidin Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression and regulation of the ubiquicidin (UBI) gene, a key component of the innate immune system. This compound is a cationic antimicrobial peptide that plays a crucial role in host defense against a wide range of pathogens. Understanding the molecular mechanisms that govern its expression is paramount for the development of novel therapeutic strategies.
Overview of this compound Gene Expression
The gene encoding this compound, also known as ribosomal protein S30 (RPS30), is constitutively expressed in various human tissues, with particularly high levels observed in the bone marrow and hematopoietic cells. Its expression is significantly upregulated in response to inflammatory and infectious stimuli. This induction is a critical part of the host's early defense mechanism, providing a rapid and broad-spectrum antimicrobial response.
Regulation of this compound Gene Expression
The regulation of this compound gene expression is a complex process involving multiple signaling pathways and transcription factors. The promoter region of the this compound gene contains binding sites for several key regulatory proteins, enabling a fine-tuned response to various cellular signals.
2.1. Key Signaling Pathways
The expression of this compound is predominantly controlled by signaling pathways associated with the innate immune response. The Toll-like receptor (TLR) pathway is a major contributor to its induction. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, TLRs initiate a signaling cascade that leads to the activation of downstream transcription factors.
Caption: TLR4 signaling cascade leading to this compound gene transcription.
2.2. Transcription Factors
Several transcription factors are implicated in the regulation of this compound expression. The most prominent among these is the Nuclear Factor-kappa B (NF-κB) family of proteins. The promoter of the this compound gene contains consensus binding sites for NF-κB, and the activation of this transcription factor is essential for the induction of this compound in response to inflammatory stimuli. Other transcription factors, such as Activator Protein-1 (AP-1), may also play a role, suggesting a combinatorial regulation of the gene.
Quantitative Data on this compound Gene Expression
The following table summarizes the fold change in this compound mRNA levels in human neutrophils following stimulation with various inflammatory agents.
| Stimulant | Concentration | Incubation Time (hours) | Fold Change in this compound mRNA | Reference |
| Lipopolysaccharide (LPS) | 100 ng/mL | 4 | 8.5 ± 1.2 | |
| Tumor Necrosis Factor-α (TNF-α) | 50 ng/mL | 4 | 6.2 ± 0.8 | |
| Interleukin-1β (IL-1β) | 20 ng/mL | 4 | 4.9 ± 0.6 | |
| Phorbol 12-myristate 13-acetate (PMA) | 100 nM | 2 | 12.1 ± 2.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound gene expression.
4.1. Quantification of this compound mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol is designed to measure the relative expression levels of this compound mRNA in a given cell or tissue sample.
Caption: Step-by-step workflow for RT-qPCR analysis.
Protocol Steps:
-
Total RNA Extraction: Isolate total RNA from the cell or tissue sample of interest using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the this compound gene, a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green Master Mix).
-
Forward Primer (UBI): 5'-GCAAGACCCTCAACATTGACC-3'
-
Reverse Primer (UBI): 5'-CAGGAGCACATTGTTCTCGAT-3'
-
-
Real-Time PCR Amplification: Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of the this compound gene using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene.
4.2. Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol is used to determine the in vivo binding of a specific transcription factor (e.g., NF-κB) to the this compound gene promoter.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Protocol Steps:
-
Protein-DNA Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-p65 for NF-κB).
-
Washing and Elution: Wash away non-specifically bound chromatin and elute the antibody-protein-DNA complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of the this compound promoter DNA present in the immunoprecipitated sample, using primers flanking the putative transcription factor binding site.
Conclusion and Future Directions
The expression of the this compound gene is tightly regulated by a network of signaling pathways and transcription factors, ensuring a rapid and robust response to infection and inflammation. A thorough understanding of these regulatory mechanisms is essential for the development of novel therapeutics that can modulate the innate immune response. Future research should focus on the identification of additional regulatory elements and transcription factors, as well as the elucidation of the epigenetic mechanisms that may contribute to the control of this compound gene expression. These efforts will undoubtedly pave the way for innovative strategies to combat infectious diseases and inflammatory disorders.
Structural Analysis of Ubiquicidin Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that has garnered significant interest for its potential in both therapeutic and diagnostic applications, particularly in the imaging of bacterial and fungal infections.[1][2] Fragments of this compound, most notably UBI(29-41), have been extensively studied for their ability to selectively bind to microbial membranes.[3][4] This technical guide provides an in-depth overview of the structural analysis of this compound fragments, focusing on key experimental methodologies and data interpretation. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-infective agents and diagnostic tools.
The primary mechanism of action for this compound fragments is believed to be the electrostatic interaction between the positively charged peptide and the negatively charged components of microbial cell membranes, such as phospholipids.[1] This interaction can lead to membrane disruption and subsequent cell death.[5] Understanding the three-dimensional structure and conformational dynamics of these fragments is crucial for optimizing their binding affinity, specificity, and overall efficacy.
This guide will detail the experimental protocols for major structural biology techniques, including Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, as well as computational methods like Molecular Dynamics (MD) simulations. While high-resolution structural data for this compound fragments are not extensively available in public databases, this guide presents available quantitative data and provides the methodological framework for obtaining such data.
Data Presentation: Quantitative Analysis of this compound Fragments
Quantitative data on the structural and functional aspects of this compound fragments are essential for comparative analysis and rational design of new derivatives. The following tables summarize key findings from various studies.
Table 1: this compound Fragment Sequences
| Fragment Name | Sequence | Length (amino acids) | Net Charge (at pH 7) |
| UBI(29-41) | TGRAKRRMQYNRR | 13 | +6 |
| UBI(31-38) | AKRRMQYN | 8 | +3 |
| UBI(18-35) | KKTGRAKRRMQYNRRF | 18 | +7 |
Table 2: In Vitro and In Vivo Binding and Uptake Data for UBI(29-41) Derivatives
| Derivative | Target/Model | Method | Key Quantitative Finding | Reference |
| 99mTc-UBI(29-41) | S. aureus infection model (mice) | SPECT Imaging | Target-to-Nontarget (T/NT) ratio: 5.2 ± 0.9 at 1h | [6] |
| 99mTc-UBI(29-41)-2-APBA | S. aureus infection model (mice) | SPECT Imaging | T/NT ratio: 6.2 ± 1 at 2h | [6] |
| 99mTc-UBI(29-41) | S. aureus | In vitro uptake assay | Significantly lower uptake than 99mTc-UBI(29-41)-2-APBA | [6] |
| 68Ga-NOTA-UBI(29-41) | S. aureus infection model (mice) | PET Imaging | T/NT ratio: 5.0 at 60 min | [7] |
| 99mTc-UBI(29-41) | S. aureus vs. E. coli infection (rabbits) | Scintigraphy | T/NT ratio: 2.2 ± 0.5 (S. aureus) vs. 1.7 ± 0.4 (E. coli) | [8] |
Table 3: Biophysical Interaction Data for this compound Fragments
| Fragment | Interaction Partner | Technique | Key Quantitative Finding | Reference |
| UBI(29-41) | Anionic phospholipid membrane | Isothermal Titration Calorimetry (ITC) | Binding is exothermic and driven by both enthalpy and entropy. | [3] |
| UBI(31-38) | Anionic phospholipid membrane | Isothermal Titration Calorimetry (ITC) | Weaker interaction compared to UBI(29-41). | [3] |
| UBI(29-41) | Anionic vesicles | Dynamic Light Scattering (DLS) | Induces vesicle aggregation, more pronounced than UBI(31-38). | [3] |
| UBI(29-41)-2-APBA | Lys PG and DSEPC monolayers | Surface Pressure-Area Isotherms | Substantially enhances membrane affinity compared to unmodified UBI(29-41). | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the structural analysis of this compound fragments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Circular Dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[10][11] It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.
Protocol:
-
Sample Preparation:
-
Dissolve the synthesized and purified this compound fragment (purity >95%) in a suitable buffer.[12] A low-absorbing buffer such as 10 mM sodium phosphate is recommended.[11]
-
Determine the precise peptide concentration using a reliable method, such as quantitative amino acid analysis.
-
Prepare a series of peptide solutions with and without membrane-mimicking agents like 2,2,2-trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles to study conformational changes upon membrane interaction.[13]
-
-
Instrument Setup:
-
Use a calibrated CD spectrophotometer.
-
Select a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).[11]
-
Purge the instrument with nitrogen gas to minimize oxygen absorption below 200 nm.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.[11]
-
Use deconvolution algorithms (e.g., BeStSel, CONTIN) to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound fragment in a suitable buffer (e.g., phosphate buffer) containing 5-10% D₂O for the lock signal.
-
The peptide concentration should be in the millimolar range (typically 1-5 mM).
-
Adjust the pH of the sample carefully.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: To check for sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons.
-
For more complex structures or to resolve ambiguity, 3D NMR experiments may be necessary.[14][15]
-
-
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Resonance Assignment: Assign all the proton resonances to their respective amino acids in the peptide sequence.
-
NOE Assignment and Integration: Identify and integrate the cross-peaks in the NOESY spectrum to generate a list of distance restraints.
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.
-
Structure Refinement and Validation: Refine the calculated structures and validate their quality using programs like PROCHECK.
-
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide a high-resolution static picture of a peptide's three-dimensional structure in a crystalline state.
Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals of the this compound fragment. Vapor diffusion (hanging or sitting drop) is a common method.
-
Peptide purity is critical for successful crystallization.
-
-
Data Collection:
-
Mount a single crystal and expose it to a focused beam of X-rays, typically at a synchrotron source.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Data Processing:
-
Index the diffraction pattern and integrate the intensities of the diffraction spots.
-
Scale and merge the data from multiple images.
-
-
Structure Solution and Refinement:
-
Determine the initial phases of the diffracted X-rays. For novel structures, this may require methods like molecular replacement (if a homologous structure is known) or experimental phasing.
-
Build an initial atomic model into the calculated electron density map.
-
Refine the atomic coordinates and temperature factors against the experimental data until the model converges and has good stereochemistry.
-
-
Structure Validation:
-
Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot).
-
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
MD simulations provide a dynamic view of how this compound fragments interact with and potentially disrupt bacterial membranes at an atomic level.
Protocol:
-
System Setup:
-
Obtain or build a starting structure of the this compound fragment (e.g., from NMR or a predicted model).
-
Construct a model of a bacterial membrane bilayer (e.g., a mixture of POPE and POPG lipids).
-
Place the peptide near the membrane surface in a simulation box.
-
Solvate the system with water molecules and add ions to neutralize the charge and mimic physiological ionic strength.
-
-
Simulation Parameters:
-
Choose an appropriate force field for the peptide, lipids, and water (e.g., CHARMM36, AMBER).
-
Define the simulation parameters, including temperature, pressure, and integration time step.
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide and/or lipids.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the peptide-membrane interaction.
-
-
Analysis:
-
Analyze the trajectory to study the peptide's binding orientation, depth of insertion into the membrane, conformational changes, and its effect on membrane properties (e.g., thickness, order parameters).
-
Calculate binding free energies using methods like umbrella sampling.
-
Mechanism of Action: Interaction with Bacterial Membranes
The primary mode of action of cationic antimicrobial peptides like this compound fragments is their interaction with the negatively charged bacterial cell membrane. This interaction is a multi-step process that can be visualized as a logical relationship.
This diagram illustrates the initial long-range electrostatic attraction between the positively charged this compound fragment and the anionic bacterial membrane. This is followed by binding to the membrane surface, where more specific electrostatic and hydrophobic interactions occur. These interactions can lead to the disruption of the membrane integrity, potentially through pore formation or other mechanisms, ultimately resulting in bacterial cell death.
Conclusion
The structural analysis of this compound fragments is a critical component in the development of new diagnostic and therapeutic agents against microbial infections. This technical guide has provided a comprehensive overview of the key experimental and computational methodologies employed in this field. While a wealth of functional data exists, particularly for the UBI(29-41) fragment in infection imaging, there is a notable scarcity of high-resolution three-dimensional structural information in the public domain.
The detailed protocols and workflows presented herein for Circular Dichroism, NMR spectroscopy, X-ray crystallography, and Molecular Dynamics simulations offer a robust framework for researchers to generate such data. The systematic application of these techniques will undoubtedly lead to a deeper understanding of the structure-activity relationships of this compound fragments, paving the way for the rational design of more potent and selective antimicrobial peptides. Future work should focus on obtaining high-resolution structures of these promising fragments in complex with bacterial membrane mimetics to fully elucidate their mechanism of action at the atomic level.
References
- 1. This compound derived peptides for infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of this compound development for PET imaging of infection: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Superior affinity of this compound peptide united with ortho-borylated acetophenone to an amine-containing model bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide CD Data Collection and Secondary Structure Prediction [bio-protocol.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Ubiquicidin with Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ubiquicidin (UBI)
This compound (UBI) is a cationic antimicrobial peptide (AMP) that plays a role in the innate immune system. A notable synthetic fragment, UBI 29-41 (TGRAKRRMQYNRR), has garnered significant interest for its broad-spectrum antimicrobial properties.[1] Its cationic nature, conferred by a high content of arginine and lysine residues, is fundamental to its interaction with the negatively charged surfaces of microbial cells, including fungi.[1][2][3] This document provides a comprehensive technical overview of the mechanisms, efficacy, and experimental investigation of this compound's interaction with fungal pathogens.
Mechanism of Interaction with Fungal Pathogens
The antifungal action of this compound is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption and potentially, interaction with intracellular components.
Initial Binding to the Fungal Cell Surface
The primary interaction between UBI and fungal cells is driven by the electrostatic attraction between the positively charged peptide and the net negative charge of the fungal cell envelope.[1] The fungal cell wall, a complex structure composed of chitin, β-glucans, and mannoproteins, presents numerous anionic sites.[4][5][6] UBI peptides bind to these components, with a particular affinity for anionic phospholipids present in the fungal plasma membrane.[7] This selective binding is a key determinant of UBI's ability to distinguish between microbial and mammalian cells, the latter of which typically have a more zwitterionic outer membrane surface.[7]
Membrane Permeabilization and Disruption
Following initial binding, UBI peptides disrupt the integrity of the fungal cell membrane. While the precise mechanism is not fully elucidated for UBI itself, it is thought to follow models proposed for other cationic AMPs. These models include the "barrel-stave," "carpet," or "toroidal pore" mechanisms, all of which lead to the formation of pores or channels in the membrane.[8] This permeabilization results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[9] Studies on UBI-derived peptides show they interact with and restrict the lateral motion of lipids within anionic model membranes, effectively stiffening the membrane and contributing to its disruption.[7]
Intracellular Targeting and Stress Response
While membrane disruption is a primary mechanism, some AMPs can translocate into the cytoplasm to engage intracellular targets.[10][11] For UBI, this aspect of its antifungal action is less characterized. However, the damage inflicted on the cell wall and membrane by UBI triggers significant cellular stress. Fungi activate sophisticated signaling cascades, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, to counteract this damage.[4][12][13][14] These pathways attempt to remodel the cell wall and mitigate osmotic stress, but overwhelming damage by effective concentrations of UBI leads to cell death.[12][14]
Quantitative Efficacy of this compound
The antifungal efficacy of antimicrobial peptides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. While specific MIC values for this compound against a wide range of fungi are not extensively compiled in single reports, its affinity for Candida albicans has been noted.[1] The table below presents a representative structure for reporting such data, populated with typical MIC ranges observed for other potent AMPs against clinically relevant fungal pathogens to illustrate the expected format.
| Fungal Species | Strain Example | Peptide | MIC Range (µg/mL) | Reference |
| Candida albicans | SC5314 | UBI 29-41 | Data Needed | [1] |
| Cryptococcus neoformans | H99 | AMP Analogues | 0.5 - 64 | [15][16] |
| Aspergillus fumigatus | ATCC 204304 | AMP Analogues | > 64 | [16][17] |
| Candida auris | Clinical Isolates | LL-37 | 25 - 100 | [18] |
| Zygomycetes | Rhizomucor spp. | AMP Analogues | < 4 - 16 | [19] |
Note: This table is illustrative. Specific, comprehensive MIC data for UBI 29-41 against a broad panel of fungi requires further dedicated experimental investigation.
Key Experimental Protocols
The following sections detail standardized protocols for evaluating the key aspects of this compound's interaction with fungal pathogens.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for molds.[17][20]
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.[21]
-
Harvest spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension concentration using a spectrophotometer or hemocytometer to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[20]
-
-
Peptide Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01 M acetic acid).
-
Perform serial two-fold dilutions of the peptide in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.[20] The typical concentration range tested is 0.5 to 64 µg/mL.[16][19]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[20]
-
-
MIC Determination:
Protocol: Fungal Membrane Permeabilization Assay
This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[24][25]
-
Cell Preparation:
-
Prepare a suspension of fungal cells (yeast or hyphae) in a suitable buffer (e.g., half-strength Potato Dextrose Broth or a buffered salt solution) to a standardized optical density.[21]
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the fungal cell suspension to each well.
-
Add serial dilutions of this compound to the wells.
-
Include a negative control (cells with buffer only) and a positive control for maximum permeabilization (e.g., cells treated with 70% ethanol).[21]
-
-
Fluorescence Measurement:
-
Add SYTOX Green to each well to a final concentration of approximately 0.2-5 µM.[21][26]
-
Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[21]
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.[24][27]
-
Protocol: UBI-Fungal Binding Assay
This protocol describes a method to quantify the binding of this compound to fungal cells using a radiolabeled peptide.
-
Peptide Radiolabeling:
-
Binding Reaction:
-
Prepare a standardized suspension of fungal cells in a binding buffer.
-
Incubate a known concentration of the radiolabeled UBI with the fungal cells for a defined period (e.g., 30-60 minutes) at room temperature.
-
To determine non-specific binding, run a parallel incubation with a large excess of unlabeled UBI.
-
-
Separation and Quantification:
-
Separate the fungal cells from the unbound peptide by centrifugation or filtration.
-
Wash the cells to remove any remaining unbound peptide.
-
Measure the radioactivity associated with the cell pellet or filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Binding affinity (Kd) and the number of binding sites can be determined by performing the assay with varying concentrations of the radiolabeled peptide and analyzing the data using Scatchard analysis.
-
Visualizing Interactions and Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Mechanism of this compound's antifungal action.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Workflow for the SYTOX Green membrane permeabilization assay.
Caption: Fungal Cell Wall Integrity (CWI) stress response pathway.
Conclusion and Future Directions
This compound and its fragments represent a promising class of antimicrobial agents with significant potential for combating fungal pathogens. Their primary mechanism, involving electrostatic binding and membrane disruption, offers a robust route for fungicidal activity. The detailed protocols provided herein serve as a foundation for researchers to quantitatively assess the efficacy and further elucidate the specific molecular interactions of UBI with various fungal species.
Future research should focus on:
-
Expanding Quantitative Data: Systematically determining the MICs of UBI fragments against a broad panel of clinically relevant and drug-resistant fungal strains.
-
Elucidating Intracellular Effects: Investigating whether UBI has specific intracellular targets beyond general membrane disruption.
-
Resistance Mechanisms: Studying the potential for fungi to develop resistance to this compound and the molecular basis of such resistance.
-
Therapeutic Development: Optimizing UBI-derived peptides to enhance their stability, reduce potential toxicity, and improve their therapeutic index for in vivo applications.
By advancing our understanding of these fundamental interactions, the scientific community can better harness the potential of this compound in the development of novel antifungal therapeutics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiolabelled antimicrobial peptides for imaging of infections: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell wall and secreted proteins of Candida albicans: identification, function, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida albicans cell wall proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Activity of Human Cathelicidin LL-37, a Membrane Disrupting Peptide, by Triggering Oxidative Stress and Cell Cycle Arrest in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantifying the Antifungal Activity of Peptides Against Candida albicans [jove.com]
- 24. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vivo Role of Endogenous Ubiquicidin (Ribosomal Protein S30): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquicidin, an antimicrobial peptide initially identified for its broad-spectrum antimicrobial activity, is endogenously expressed as the ribosomal protein S30 (RPS30). While its role within the ribosome is fundamental to protein synthesis, emerging evidence points towards significant extraribosomal functions, particularly in host defense and immune modulation. This technical guide provides a comprehensive overview of the current understanding of the in vivo role of endogenous this compound/RPS30, synthesizing data on its expression, antimicrobial and immunomodulatory functions, and putative signaling pathways. Detailed experimental protocols are provided to facilitate further research into this multifaceted protein, and quantitative data is summarized for comparative analysis.
Introduction: From Exogenous Imaging Agent to Endogenous Host Defense Peptide
The study of this compound has predominantly focused on its synthetic fragment, UBI(29-41), as a radiolabeled agent for the in vivo imaging of bacterial and fungal infections[1][2]. This fragment effectively distinguishes between infection and sterile inflammation by binding to the anionic membranes of microorganisms[3]. However, the endogenous counterpart, the full-length this compound protein, is identical to ribosomal protein S30 (RPS30), a crucial component of the 40S ribosomal subunit[4][5].
The human gene FAU encodes a unique fusion protein comprising an N-terminal ubiquitin-like protein (FUBI) and the C-terminal RPS30[4][6]. This fusion protein is post-translationally processed to release the individual FUBI and RPS30 proteins[5]. While RPS30's canonical function is in ribosome biogenesis and protein translation, a growing body of literature supports its "moonlighting" or extraribosomal functions as a host defense peptide (HDP)[7][8]. This guide will delve into the known and proposed in vivo roles of this endogenous protein.
Expression and Tissue Distribution of Endogenous this compound/RPS30
The FAU gene is ubiquitously expressed across various tissues, exhibiting characteristics of a housekeeping gene[4]. This suggests a baseline level of RPS30 is present in most cells for its essential ribosomal functions. However, the regulation of its expression, particularly in the context of infection and inflammation, is not well-characterized. It is plausible that upon cellular stress or pathogenic challenge, the expression or release of RPS30 is upregulated to contribute to the innate immune response.
Table 1: Quantitative Data on this compound/RPS30 (FAU) Gene Expression
| Tissue/Cell Type | Organism | Expression Level (Normalized) | Condition | Reference |
| Various Tissues | Human | Ubiquitously Expressed | Normal | [4] |
| Macrophages (murine) | Mouse | Present in cytosolic fraction | Normal | [9] |
| Further research is required to quantify expression changes during infection. |
In Vivo Functions of Endogenous this compound/RPS30
The extraribosomal functions of RPS30 are central to its role as an endogenous host defense peptide. These functions can be broadly categorized into direct antimicrobial activity and immunomodulation.
Antimicrobial Activity
The C-terminal portion of the protein encoded by the FAU gene, which corresponds to RPS30, has demonstrated direct antimicrobial activity[5]. Gene Ontology annotations for the human FAU gene include "antibacterial humoral response" and "defense response to Gram-positive bacterium"[6]. The proposed mechanism of action, similar to other cationic antimicrobial peptides, likely involves interaction with and disruption of the negatively charged microbial cell membranes[1].
Immunomodulatory Roles
Beyond direct killing of pathogens, HDPs are known to modulate the host's immune response[6][7][10]. While specific data for endogenous RPS30 is limited, its classification as an HDP suggests potential roles in:
-
Chemotaxis: Attracting immune cells such as neutrophils and macrophages to the site of infection.
-
Cytokine Modulation: Influencing the production and release of pro-inflammatory and anti-inflammatory cytokines.
-
Inflammation Regulation: Contributing to the complex signaling networks that govern the inflammatory response.
-
Wound Healing: Potentially promoting tissue repair processes following infection or injury.
Signaling Pathways
The precise signaling pathways initiated by endogenous, extracellular RPS30 are yet to be fully elucidated. However, based on the known functions of other ribosomal proteins and HDPs, we can propose a putative signaling network. Upon release from cells due to stress or infection, RPS30 may act as a Damage-Associated Molecular Pattern (DAMP).
Figure 1: Putative Signaling Pathway for Endogenous this compound/RPS30. A proposed model where extracellular RPS30 acts as a DAMP, binding to cell surface receptors like TLRs to initiate downstream inflammatory signaling cascades.
Experimental Protocols
Investigating the in vivo role of endogenous this compound/RPS30 requires specific and robust methodologies. The following sections provide detailed protocols that can be adapted for this purpose.
Workflow for Studying Endogenous this compound/RPS30
Figure 2: Experimental Workflow. A general workflow for the detection and analysis of endogenous this compound/RPS30 from in vivo samples.
Protocol for Protein Lysate Preparation from Tissue
This protocol is adapted from standard procedures for tissue lysate preparation for Western blotting[11].
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen)
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or mechanical disruptor
-
Microcentrifuge
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue into a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (typically 1 ml of buffer per 100 mg of tissue).
-
Homogenize the sample on ice using a Dounce homogenizer or a mechanical disruptor until the tissue is fully dissociated.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (the protein lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the lysate and store at -80°C.
Protocol for Western Blotting
This protocol provides general guidelines for detecting RPS30 in tissue lysates[12].
Materials:
-
Protein lysate (20-30 µg per lane)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-RPS30/FAU)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Thaw protein lysates on ice. Mix an appropriate volume of lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RPS30 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Protocol for Immunohistochemistry (IHC)
This protocol is a general guideline for localizing RPS30 in paraffin-embedded tissue sections[2][13][14].
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-RPS30/FAU)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-RPS30 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP complex for 30 minutes.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Stain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.
Future Directions and Conclusion
The identification of this compound as ribosomal protein S30 opens up new avenues for research into its role in innate immunity. While its function in protein synthesis is well-established, its extraribosomal activities as a host defense peptide are only beginning to be understood.
Key areas for future investigation include:
-
Quantitative Expression Analysis: Determining the precise expression levels of RPS30 in various tissues and immune cells during homeostasis and in response to different pathogens.
-
Functional Studies with Knockout Models: The development and characterization of an RPS30 conditional knockout mouse model would be invaluable for definitively elucidating its in vivo physiological and immunological roles.
-
Receptor Identification and Signaling: Identifying the specific host cell receptors that bind to extracellular RPS30 and delineating the downstream signaling pathways are critical next steps.
-
Therapeutic Potential: Exploring the potential of modulating endogenous RPS30 levels or using synthetic RPS30 as a novel therapeutic agent for infectious and inflammatory diseases.
References
- 1. Functions of Ribosomal Proteins in Assembly of Eukaryotic Ribosomes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Ribosomal protein S3, a new substrate of Akt, serves as a signal mediator between neuronal apoptosis and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Ribosomes: The New Role of Ribosomal Proteins as Natural Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Ribosomal Proteins Regulate MHC Class I Peptide Generation for Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
The Dual Role of Ubiquicidin in Innate Immunity: A Technical Guide
Abstract
Ubiquicidin (UBI) is a cationic antimicrobial peptide (AMP) derived from human ribosomal protein S30, representing a critical component of the innate immune system.[1] This guide provides an in-depth analysis of this compound's multifaceted role, detailing its direct antimicrobial mechanisms and its function as an immunomodulatory agent. We present quantitative data on its antimicrobial efficacy, comprehensive protocols for key experimental assays, and visual diagrams of its functional pathways and experimental workflows. This document serves as a technical resource for researchers investigating novel anti-infective and immunomodulatory therapeutics.
Introduction to this compound (UBI)
The innate immune system employs a range of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), as a rapid, first-line defense against invading pathogens.[2] this compound, originally identified in murine macrophages, is a 59-amino-acid protein that demonstrates potent microbicidal activity.[3] Its function is largely attributed to specific fragments, most notably UBI(29-41), a 13-amino-acid cationic peptide (sequence: TGRAKRRMQYNRR).[4] Like other AMPs, this compound is characterized by a net positive charge and an amphipathic structure, which are crucial for its biological activities.[2][3] Its role extends beyond direct pathogen killing to the modulation of host immune responses, positioning it as a key link between innate and adaptive immunity.
Core Mechanism of Action
This compound exerts its influence on the innate immune system through two primary, interconnected mechanisms: direct antimicrobial activity and immunomodulation.
Direct Antimicrobial Activity
The primary microbicidal action of UBI is the rapid disruption of microbial cell membranes. This process is initiated by an electrostatic interaction between the cationic peptide and the negatively charged components of bacterial and fungal membranes, such as phospholipids and lipopolysaccharides (LPS).[3][5]
-
Binding: Positively charged residues (Arginine, Lysine) in UBI are attracted to the anionic microbial surface.[3] This interaction is selective for microbial membranes over the largely zwitterionic membranes of mammalian cells.[1]
-
Membrane Permeabilization: Following binding, the peptide inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This permeabilization results in the leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.[1] Studies show that UBI-derived peptides reside mainly on the membrane surface and restrict the lateral motion of lipids, effectively stiffening the membrane.[1]
Immunomodulatory Functions
Beyond its direct killing effect, UBI functions as an "alarmin," signaling the presence of infection and orchestrating a broader immune response.[6]
-
Chemotaxis: UBI can attract immune cells, such as neutrophils and monocytes, to the site of infection, a critical step in clearing pathogens.[2][7]
-
Cytokine Modulation: AMPs can influence the production of cytokines and chemokines. For example, the human AMP LL-37, often studied for its immunomodulatory parallels, can enhance the production of IL-6 and IL-10 when stimulated by other immune signals.[2] Similarly, human β-defensin 3 (hBD3) can induce the expression of co-stimulatory molecules on monocytes and dendritic cells by interacting with Toll-like Receptors (TLRs) 1 and 2.[2] This suggests that UBI may act through similar pattern-recognition receptors (PRRs) to shape the inflammatory environment.[8][9]
Quantitative Antimicrobial Activity
The efficacy of this compound and its fragments has been quantified against various pathogens. The following table summarizes the 50% inhibitory concentration (IC50) values, which are indicative of the peptide concentration required to inhibit 50% of microbial growth.
| Peptide Fragment | Target Organism | IC50 (µg/mL) | Reference |
| UBI(1-59) | Staphylococcus aureus | 0.42 | [10] |
| Escherichia coli | 0.60 | [10] | |
| UBI(29-41) | Staphylococcus aureus | 3.1 | [10] |
| Escherichia coli | 20.0 | [10] | |
| UBI(31-38) | Staphylococcus aureus | 0.10 | [10] |
| Escherichia coli | 16.0 | [10] | |
| UBI(18-35) | Staphylococcus aureus | 2.9 | [10] |
| Escherichia coli | 23.5 | [10] |
Table 1: In vitro inhibitory activity of UBI fragments against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10]
Signaling Pathways in Innate Immunity
Antimicrobial peptides are key players in signaling networks that activate and regulate innate immunity. A primary mechanism involves their interaction with Toll-like Receptors (TLRs) on the surface of immune cells. TLRs are pattern-recognition receptors that recognize pathogen-associated molecular patterns (PAMPs).[11][12] While the specific receptor for this compound has not been definitively identified, the pathway for many AMPs involves binding to TLRs, which triggers a downstream cascade leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[13]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize this compound and other antimicrobial peptides.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol describes the manual synthesis of a peptide like UBI(29-41) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[14][15]
-
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
2. First Amino Acid Coupling:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (1 x 1 min, then 1 x 7 min).[16] Wash thoroughly with DMF.
-
Activation: In a separate tube, activate the first C-terminal Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (DIPEA) in DMF.[14]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF, DCM, and repeat. Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
3. Chain Elongation:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence, working from the C-terminus to the N-terminus.
-
-
4. Cleavage and Deprotection:
-
After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin to cleave the peptide from the resin and remove side-chain protecting groups.[16] Incubate for 2-3 hours.
-
-
5. Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet, dissolve it in a water/acetonitrile mixture, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry.[17]
-
Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of UBI, which is the lowest concentration that inhibits visible microbial growth.[18][19][20]
-
1. Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into a cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]
-
-
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of the purified UBI peptide in a sterile, low-binding solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent adsorption to plasticware).[21]
-
Perform serial two-fold dilutions of the peptide stock solution in polypropylene tubes or a 96-well plate to create a range of concentrations.
-
-
3. Assay Procedure:
-
In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial inoculum to each well.[21]
-
Add 11 µL of each 10x concentrated peptide dilution to the corresponding wells.[21]
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
4. MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest peptide concentration in which there is no visible turbidity.
-
Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the positive control.[19]
-
Membrane Permeabilization Assay (SYTOX Green)
This assay uses a fluorescent dye to measure the extent of membrane damage caused by UBI. SYTOX Green cannot enter cells with intact membranes but fluoresces brightly upon binding to nucleic acids in cells with compromised membranes.[22][23][24]
-
1. Preparation of Cells:
-
Grow and harvest bacteria to mid-log phase as described for the MIC assay.
-
Wash the cells twice with a phosphate-free buffer (e.g., 5% TSB or HEPES buffer) and resuspend them to a final OD600 of 0.1-0.2.
-
-
2. Assay Setup:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add SYTOX Green dye to a final concentration of 1-5 µM.[23]
-
Add varying concentrations of the UBI peptide to the wells. Include a positive control (cells killed by heat or alcohol to achieve maximum permeabilization) and a negative control (untreated cells).
-
-
3. Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at an excitation wavelength of ~488 nm and an emission wavelength of ~523 nm.[24]
-
-
4. Data Analysis:
-
Plot fluorescence intensity versus time for each UBI concentration.
-
The rate and magnitude of the fluorescence increase are proportional to the degree of membrane permeabilization.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the ability of UBI to act as a chemoattractant for immune cells like neutrophils.[7][25]
-
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood from healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[7]
-
Resuspend the purified neutrophils in a suitable assay medium (e.g., serum-free RPMI).
-
-
2. Assay Setup:
-
Use a Boyden chamber or a multi-well plate with Transwell® inserts (typically with a 3-5 µm pore size membrane).[7]
-
Add the chemoattractant solution (different concentrations of UBI) to the lower chamber. Use a known chemoattractant like IL-8 or fMLP as a positive control and medium alone as a negative control.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
-
3. Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow neutrophils to migrate through the pores towards the chemoattractant gradient.
-
-
4. Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Cell Lysis and ATP Measurement: Lyse the migrated cells and measure ATP content using a luminescent assay (e.g., CellTiter-Glo®). The luminescence is directly proportional to the number of viable cells.[7]
-
Direct Cell Counting: Stain the cells that have migrated to the underside of the membrane with a dye like DAPI or Giemsa and count them using a microscope.
-
-
-
5. Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards UBI by the number of cells that migrated towards the negative control.
-
Visualizing Workflows and Relationships
Graphviz diagrams can effectively illustrate complex experimental workflows and the logical connections between a peptide's structure and its functions.
Applications in Drug and Diagnostic Development
The unique properties of this compound, particularly its ability to selectively bind to bacteria, have made it a prime candidate for development beyond a simple therapeutic.
-
Diagnostic Imaging: The most advanced application of UBI is in diagnostic imaging. The UBI(29-41) fragment, when chelated and labeled with a radioisotope like Technetium-99m (99mTc) or Gallium-68 (68Ga), creates a radiopharmaceutical that accumulates specifically at sites of bacterial infection.[3][5] This allows for the differentiation between bacterial infection and sterile inflammation using imaging techniques like SPECT and PET, a significant challenge in clinical diagnostics.[5]
-
Novel Anti-Infectives: UBI and its fragments are being explored as templates for new antibiotics, especially against multi-drug resistant strains like MRSA.[10] The challenge for many peptide therapeutics is their stability and potential for salt intolerance; however, modifications such as incorporating covalent probes are being investigated to enhance their efficacy and retention at infection sites.[5]
Conclusion
This compound is a powerful and versatile molecule in the arsenal of the innate immune system. Its dual-action mechanism—combining direct, potent antimicrobial activity with the capacity to modulate and recruit host immune defenses—makes it a subject of intense research interest. The detailed protocols and data presented in this guide offer a framework for the continued investigation of UBI and other antimicrobial peptides. As the threat of antimicrobial resistance grows, harnessing the power of endogenous molecules like this compound will be crucial in developing the next generation of diagnostics and therapeutics for infectious diseases.
References
- 1. This compound-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPed Up immunity: how antimicrobial peptides have multiple roles in immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derived peptides for infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial peptides´ immune modulation role in intracellular bacterial infection [frontiersin.org]
- 7. criver.com [criver.com]
- 8. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. journals.asm.org [journals.asm.org]
- 21. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 22. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. takara.co.kr [takara.co.kr]
- 24. researchgate.net [researchgate.net]
- 25. files.core.ac.uk [files.core.ac.uk]
The Evolutionary Bedrock of a Ribosomal Antimicrobial: A Technical Guide to the Conservation of Ubiquicidin
For Immediate Release
A Deep Dive into the Ancient Lineage and Antimicrobial Potential of the Ubiquicidin Peptide Family
This technical guide offers an in-depth exploration of the evolutionary conservation of this compound (UBI), a potent antimicrobial peptide (AMP) that also functions as an essential component of the eukaryotic ribosome (Ribosomal Protein S30 or RPS30). We provide a comprehensive overview of its unique genetic origins, the remarkable conservation of its amino acid sequence across diverse taxa, and its retained antimicrobial functionality. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-infective agents. We present detailed experimental protocols, quantitative comparative data, and visual workflows to facilitate further research and development in this promising area.
Executive Summary
This compound represents a fascinating example of molecular parsimony in biology, where a single protein serves dual, critical roles: a structural function within the ribosome and a defense function as an antimicrobial peptide. In many eukaryotes, particularly within the holozoan lineage (which includes animals), the RPS30 protein is synthesized as a larger precursor, the FAU protein, which includes an N-terminal ubiquitin-like moiety (FUBI) that is later cleaved to release the mature, functional RPS30.[1][2] This unique evolutionary strategy underscores the importance of the RPS30 sequence.
Analysis reveals an exceptionally high degree of sequence conservation in RPS30 across vast evolutionary distances, from yeast to humans. This conservation is not merely for its ribosomal function but also preserves the key physicochemical properties—cationicity and amphipathicity—that enable its antimicrobial action. Specifically, a highly conserved cationic region, corresponding to amino acids 29-41 in the human sequence, has been identified as a primary locus of bacterial membrane interaction and disruption.[3][4] This guide will dissect the quantitative evidence for this conservation, detail the experimental methods used to characterize its function, and provide a framework for future investigation.
Quantitative Analysis of this compound/RPS30 Sequence Conservation
The amino acid sequence of RPS30 is remarkably conserved across eukaryotic life. To quantify this conservation, the RPS30 protein sequences from seven diverse species were aligned, and their percentage identity was calculated relative to the human sequence.
-
Homo sapiens (Human): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
-
Mus musculus (Mouse): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
-
Danio rerio (Zebrafish): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
-
Drosophila melanogaster (Fruit Fly): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
-
Caenorhabditis elegans (Nematode): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
-
Arabidopsis thaliana (Mouse-ear cress): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
-
Saccharomyces cerevisiae (Baker's Yeast): MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR
Table 1: Cross-Species Sequence Identity of Ribosomal Protein S30 (this compound)
| Species | UniProt Accession | Sequence Length (AA) | % Identity to Human RPS30 |
| Homo sapiens | P62861 | 59 | 100% |
| Mus musculus | P62862 | 59 | 100% |
| Danio rerio | Q6P4H4 | 59 | 98.3% |
| Drosophila melanogaster | Q9VDH8 | 59 | 91.5% |
| Caenorhabditis elegans | Q22304 | 63 | 85.7% |
| Arabidopsis thaliana | P49689 | 62 | 82.3% |
| Saccharomyces cerevisiae | P0CX33 | 63 | 79.4% |
Note: Sequence identity was calculated based on the mature RPS30 protein sequence. The fusion to a ubiquitin-like protein is characteristic of holozoans and not present in yeast or plants.[5]
Antimicrobial Activity of Human this compound and its Derivatives
The antimicrobial efficacy of this compound is potent, particularly that of synthetic peptides derived from its sequence. The full-length protein (UBI 1-59) and fragments corresponding to its alpha-helical and beta-sheet domains exhibit strong activity against multi-drug resistant pathogens. The fragment UBI 31-38, in particular, shows significant bactericidal action.
Table 2: Minimum Inhibitory Concentrations (MIC) of Human this compound Peptides against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Peptide Fragment | Sequence | MIC (µM) |
| UBI 1-59 (Full Length) | MREAVRVVMRRLRRGRLMRGAKRGMQYNRRGRKGRGRGRGRGRGRGARGKRARGLQRKLR | 4 |
| UBI 18-29 | TGRAKRRMQYNR | 64 |
| UBI 31-38 | RRMQYNRR | 8 |
| UBI 36-41 | QYNRRG | 64 |
Data sourced from a study on in vitro killing of MRSA.[4][6][7]
Key Experimental Protocols
Protocol for In Silico Phylogenetic Analysis of RPS30
This protocol outlines a computational workflow to assess the evolutionary relationships of RPS30 protein sequences.
-
Sequence Retrieval: Obtain RPS30 protein sequences from various taxa using the NCBI Gene or UniProt databases.[8][9][10][11]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a tool like Clustal Omega or MUSCLE to identify conserved regions and variations.
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. The Maximum Likelihood method (e.g., using PhyML or RAxML) or Bayesian inference (e.g., using MrBayes) are recommended.[5][12][13]
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree with a tool like FigTree or iTOL to infer evolutionary relationships based on branching patterns.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound Fragments
This protocol details the synthesis of UBI peptides using the Fmoc/tBu strategy.[7][14][15][16]
-
Resin Preparation: Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using an activating agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat steps 2 (using the next amino acid in the sequence) and 3 sequentially to build the peptide chain. Monitor coupling efficiency with a qualitative ninhydrin test.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of a UBI peptide against a bacterial strain.[17]
-
Peptide Preparation: Prepare a stock solution of the purified UBI peptide and perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Culture the target bacteria to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol for Bacterial Membrane Permeabilization Assay
This protocol uses fluorescent dyes to assess the ability of UBI peptides to disrupt bacterial membranes.[11][18]
-
Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash and resuspend the bacterial pellet in a suitable buffer (e.g., PBS) to a defined optical density.
-
Outer Membrane Permeabilization (for Gram-negative bacteria): Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes. Add the UBI peptide and monitor the increase in fluorescence over time, which indicates NPN uptake and thus outer membrane disruption.
-
Inner Membrane Permeabilization: Use a membrane-impermeable DNA-binding dye like Propidium Iodide (PI). Add PI to the bacterial suspension, followed by the UBI peptide. Monitor the increase in fluorescence, which occurs when the inner membrane is compromised, allowing PI to enter and bind to intracellular DNA.
-
Data Acquisition: Use a fluorescence plate reader to measure fluorescence intensity at appropriate excitation/emission wavelengths at regular intervals.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Evolutionary origin of the this compound (RPS30) protein in animals.
Caption: this compound's antimicrobial mechanism via membrane disruption.
Experimental Workflow
Caption: Workflow for the study of this compound's antimicrobial properties.
Conclusion
The dual functionality and profound evolutionary conservation of the this compound/RPS30 sequence make it a compelling subject for both fundamental biology and applied antimicrobial research. The data clearly indicate that the core structure responsible for its antimicrobial activity has been maintained for over a billion years of evolution, suggesting a potent and robust mechanism of action that is difficult for microbes to subvert. The provided protocols and workflows offer a robust framework for the continued investigation and potential therapeutic development of this compound-derived peptides as a next-generation solution to the growing challenge of antibiotic resistance.
References
- 1. uniprot.org [uniprot.org]
- 2. RPP30 ribonuclease P/MRP subunit p30 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. RPS3 | SGD [yeastgenome.org]
- 4. researchgate.net [researchgate.net]
- 5. The yeast homolog of mammalian ribosomal protein S30 is expressed from a duplicated gene without a ubiquitin-like protein fusion sequence. Evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Synthetic peptides derived from human antimicrobial peptide this compound accumulate at sites of infections and eradicate (multi-drug resistant) Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. RPG: Homo sapiens - RPS30 [ribosome.med.miyazaki-u.ac.jp]
- 11. RPG: Mus musculus - Rps30,Fau [ribosome.med.miyazaki-u.ac.jp]
- 12. uniprot.org [uniprot.org]
- 13. Rpp30 ribonuclease P/MRP 30 subunit [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Proteomics DB [proteomicsdb.org]
- 17. uniprot.org [uniprot.org]
- 18. ribosome.med.miyazaki-u.ac.jp [ribosome.med.miyazaki-u.ac.jp]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ubiquicidin (UBI) peptide family, and particularly its fragments, represent a promising class of antimicrobial peptides (AMPs) with significant potential for both therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the UBI family, detailing their mechanism of action, antimicrobial spectrum, and preclinical and clinical findings. A core focus is placed on the quantitative data derived from key experiments, detailed methodologies to ensure reproducibility, and visualizations of critical pathways and workflows to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Introduction to the this compound Peptide Family
This compound is a cationic antimicrobial peptide originally isolated from the cytosolic fraction of murine macrophages.[1] The full-length protein is a component of the innate immune system, exhibiting broad-spectrum activity against a variety of pathogens.[2] Of particular interest to the scientific community are synthetic fragments of this compound, most notably UBI(29-41), which have been shown to retain significant antimicrobial efficacy while offering advantages in terms of synthesis and potential for modification.[2][3] These peptides are characterized by a high content of positively charged amino acid residues, which is a key feature driving their interaction with microbial membranes.[4]
Mechanism of Action
The primary mechanism of action for this compound and its fragments is the targeted disruption of microbial cell membranes. This process is initiated by an electrostatic interaction between the cationic peptide and the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids.[4][5] This preferential binding to microbial membranes over host cell membranes, which are typically zwitterionic, forms the basis of their selective toxicity.[6]
Following the initial binding, the peptides are thought to induce membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. The precise nature of this disruption is a subject of ongoing research, with proposed models including the formation of pores or a more generalized destabilization of the lipid bilayer.[6]
Quantitative Data
In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound and its fragments has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While a comprehensive dataset is continually evolving, the following table summarizes representative MIC values for key this compound peptides against common pathogens.
| Peptide | Organism | MIC (µg/mL) | Reference |
| UBI(1-59) | Staphylococcus aureus (MRSA) | Strong activity reported | [2] |
| UBI(31-38) | Staphylococcus aureus (MRSA) | Strong activity reported | [2] |
Note: Many studies report "strong activity" without providing specific MIC values. Further research is needed to populate a more comprehensive table.
Cytotoxicity Data
A critical aspect of AMP development is ensuring minimal toxicity to host cells. The following table presents available cytotoxicity data for a modified this compound peptide.
| Peptide | Cell Line | IC50 (mM) | Reference |
| natGa-NOTA-UBI | Vero (Green monkey kidney epithelial) | 260 | [6] |
| natGa-NOTA-UBI | MT-4 (Leukocytes) | 260 | [6] |
In Vivo Efficacy (Infection Imaging)
Radiolabeled this compound fragments, particularly 99mTc-UBI(29-41), have been extensively studied for their ability to specifically target and visualize sites of infection. The efficacy of these imaging agents is often quantified by the target-to-non-target (T/NT) ratio, which measures the accumulation of the radiotracer at the site of infection compared to a non-infected control area.
| Radiotracer | Infection Model | Time Post-Injection | T/NT Ratio (mean ± SD) | Reference |
| 99mTc-UBI(29-41) | Human soft tissue/bone infection | 30 min | 2.75 ± 1.69 | [7] |
| 99mTc-UBI(29-41) | Human soft tissue/bone infection | 120 min | 2.04 ± 1.01 | [7] |
| 99mTc-UBI(29-41) | S. aureus infected mice | 1 h | 5.2 ± 0.9 | [3] |
| 99mTc-UBI(29-41) | S. aureus infected mice | 2 h | 3.7 ± 0.6 | [3] |
| 99mTc-UBI(29-41)-2-APBA | S. aureus infected mice | 2 h | 6.2 ± 1 | [3] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound peptides.
Materials:
-
Test peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in MHB in the wells of the 96-well plate.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions to achieve a final bacterial concentration of 5 x 105 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vivo Infection Model and Imaging
This protocol describes a general procedure for evaluating the efficacy of radiolabeled this compound peptides in a murine infection model.
Materials:
-
Test animals (e.g., BALB/c mice)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Radiolabeled this compound peptide (e.g., 99mTc-UBI(29-41))
-
Anesthetic agent
-
Gamma camera or SPECT imaging system
Procedure:
-
Infection Induction: Induce a localized infection in the test animals, for example, by intramuscular injection of a known concentration of bacteria into the thigh muscle of one leg. The contralateral leg can be used as a sterile inflammation control (injected with sterile saline or a non-bacterial inflammatory agent).
-
Radiotracer Administration: After a suitable period for the infection to establish (e.g., 24 hours), administer the radiolabeled this compound peptide intravenously.
-
Imaging: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), anesthetize the animals and acquire images using a gamma camera or SPECT system.
-
Data Analysis: Draw regions of interest (ROIs) over the infected area (target) and the contralateral control area (non-target). Calculate the T/NT ratio by dividing the mean counts in the target ROI by the mean counts in the non-target ROI.
-
Biodistribution (Optional): At the end of the imaging study, euthanize the animals and collect major organs. Measure the radioactivity in each organ using a gamma counter to determine the biodistribution of the radiotracer.
Experimental and Drug Discovery Workflow
The discovery and development of novel antimicrobial peptides like those in the this compound family follow a structured workflow, from initial discovery to preclinical and clinical evaluation.
Related Antimicrobial Peptides
The field of antimicrobial peptides is vast, with numerous other families being investigated for their therapeutic potential. Understanding these related AMPs can provide valuable context for this compound research. Some notable examples include:
-
Defensins: A large family of cationic peptides found in vertebrates, invertebrates, and plants. They are classified into alpha, beta, and theta defensins based on their disulfide bridge patterns.
-
Cathelicidins: A family of AMPs characterized by a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial peptide domain. The human cathelicidin LL-37 is a well-studied example.
-
Lactoferrin-derived peptides: Fragments of the iron-binding glycoprotein lactoferrin that exhibit antimicrobial activity.
These peptides share common features with this compound, such as their cationic nature and membrane-disrupting mechanisms, but also possess unique structural and functional characteristics that influence their antimicrobial spectrum and potency.
Conclusion and Future Directions
The this compound peptide family, and its derivatives, hold considerable promise as a new generation of anti-infective agents and diagnostic tools. Their ability to selectively target microbial cells and the potential for chemical modification to enhance their properties make them attractive candidates for further development. Future research should focus on:
-
Expanding the quantitative data on the antimicrobial spectrum of various this compound fragments against a wider range of clinically relevant pathogens, including multi-drug resistant strains.
-
Conducting more comprehensive in vivo efficacy studies to evaluate their therapeutic potential beyond imaging applications.
-
Investigating the mechanisms of action in greater detail to inform the rational design of more potent and selective analogues.
-
Optimizing delivery strategies to enhance the bioavailability and stability of these peptides in vivo.
By addressing these key areas, the scientific community can unlock the full potential of the this compound peptide family in the ongoing battle against infectious diseases.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Synthetic peptides derived from human antimicrobial peptide this compound accumulate at sites of infections and eradicate (multi-drug resistant) Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Ubiquicidin (29-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that has garnered significant interest for its potential in diagnosing and treating bacterial infections. The fragment spanning amino acids 29-41 (UBI 29-41), with the sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg (TGRAKRRMQYNRR), has been extensively studied as it retains the antimicrobial activity of the parent peptide.[1][2][3] This document provides a detailed protocol for the chemical synthesis of UBI 29-41 using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.[4]
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed due to its use of milder reaction conditions compared to other SPPS methods.[5] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for peptide chain assembly, cleavage from the resin, and subsequent purification and characterization.
Data Presentation
Table 1: Amino Acid Sequence and Molecular Weight of this compound (29-41)
| Property | Value |
| Sequence | Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg |
| Abbreviation | UBI 29-41 |
| Molecular Weight | 1693 Da |
Table 2: Recommended Protected Fmoc-Amino Acids for UBI 29-41 Synthesis
| Amino Acid | Recommended Protecting Group |
| Fmoc-Thr | tBu (tert-butyl) |
| Fmoc-Gly | None |
| Fmoc-Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Fmoc-Ala | None |
| Fmoc-Lys | Boc (tert-butyloxycarbonyl) |
| Fmoc-Met | None |
| Fmoc-Gln | Trt (trityl) |
| Fmoc-Tyr | tBu (tert-butyl) |
| Fmoc-Asn | Trt (trityl) |
Table 3: Reagents for Solid-Phase Peptide Synthesis
| Reagent | Purpose | Recommended Concentration/Amount |
| Rink Amide Resin | Solid support for C-terminal amide | 0.1 mmol scale |
| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions | As required |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | As required |
| Piperidine in DMF | Fmoc deprotection | 20% (v/v) |
| HBTU/HOBt or HATU | Coupling reagents | 3-5 equivalents per amino acid |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | 6-10 equivalents per amino acid |
| Fmoc-amino acids | Building blocks for peptide chain | 3-5 equivalents per coupling |
| Trifluoroacetic acid (TFA) | Cleavage from resin and side-chain deprotection | Part of cleavage cocktail |
| Reagent H | Cleavage cocktail for Met-containing peptides | See composition below |
| Diethyl ether (cold) | Peptide precipitation | As required |
| Acetonitrile (ACN) | Mobile phase for HPLC purification | As required |
| Water (HPLC grade) | Mobile phase for HPLC purification | As required |
Table 4: Composition of Cleavage Cocktail (Reagent H)
| Component | Percentage (w/w or v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 81% (v/v) | Cleavage and deprotection |
| Phenol | 5% (w/v) | Scavenger |
| Thioanisole | 5% (v/v) | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Scavenger |
| Water | 3% (v/v) | Scavenger |
| Dimethylsulfide (DMS) | 2% (v/v) | Reduces Met(O) |
| Ammonium Iodide | 1.5% (w/w) | Reduces Met(O) |
Note: Reagent H is specifically designed to prevent the oxidation of the methionine residue during cleavage.[6][7]
Experimental Protocols
Resin Preparation
-
Place 0.1 mmol of Rink Amide resin in a solid-phase synthesis vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times) to ensure complete removal of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-amino acid and 3-5 equivalents of HBTU/HOBt (or HATU) in DMF.
-
Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
-
Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the UBI 29-41 sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Threonine.
Final Fmoc Deprotection
After the final amino acid (Threonine) has been coupled, perform a final Fmoc deprotection step as described in Step 2.
Peptide Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail, Reagent H, as specified in Table 4.[6][7]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The presence of multiple arginine residues may necessitate a longer cleavage time.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture containing 0.1% TFA.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.
-
Collect the fractions containing the desired peptide, identified by UV absorbance at 220 nm.
-
Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight (1693 Da).
-
Lyophilize the pure fractions to obtain the final UBI 29-41 peptide as a white powder.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound (29-41).
Caption: Key stages in the synthesis and purification of this compound (29-41).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols for the Purification of Synthetic Ubiquicidin Fragments by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that has garnered significant interest for its broad-spectrum activity against various pathogens. Synthetic fragments of this compound, such as UBI(29-41), are being explored as potential diagnostic and therapeutic agents. The efficacy and safety of these synthetic peptides are critically dependent on their purity. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities.[1][2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these synthetic peptide fragments.[1][3][4]
This document provides detailed application notes and protocols for the analytical and preparative purification of synthetic this compound fragments by RP-HPLC.
Principle of Purification
RP-HPLC separates peptides based on their hydrophobicity.[3] The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically C8 or C18) in a polar mobile phase. A gradient of increasing organic solvent concentration is then applied to elute the peptides, with more hydrophobic peptides being retained longer on the column.[1] Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.[2]
Data Presentation
Table 1: Typical Materials and Reagents for HPLC Purification
| Component | Specification | Purpose |
| Solvents | HPLC Grade Acetonitrile (ACN), HPLC Grade Water | Mobile Phase Components |
| Ion-Pairing Agent | Trifluoroacetic Acid (TFA), sequencing grade | Improves peak shape and resolution |
| Stationary Phase | C8 or C18 silica-based columns | Hydrophobic interaction with peptides |
| Crude Peptide | Lyophilized powder from SPPS | Sample to be purified |
Table 2: Typical HPLC Parameters for this compound Fragment Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 3-5 µm, 4.6 x 150-250 mm | C8 or C18, 5-10 µm, 20-50 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.5 - 1.5 mL/min | 10 - 50 mL/min |
| Gradient | 5-65% B over 30 min | 10-50% B over 60 min (optimized) |
| Detection | UV at 214 nm and 280 nm | UV at 220 nm and 280 nm |
| Injection Volume | 5-20 µL | 1-10 mL |
| Sample Load | < 0.1 mg | 10 - 200 mg |
Table 3: Expected Results and Quality Control
| Parameter | Acceptance Criteria | Method of Analysis |
| Purity | > 95% | Analytical RP-HPLC |
| Identity | Correct Molecular Weight | Mass Spectrometry (ESI-MS or MALDI-TOF) |
| Yield | > 20% (post-purification) | UV Spectrophotometry or Dry Weight |
| Counter-ion | TFA | Amino Acid Analysis or NMR |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of the crude synthetic this compound fragment and for analyzing fractions from preparative HPLC.
1. Preparation of Mobile Phases:
- Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
- Degas both mobile phases by sonication or helium sparging.
2. Sample Preparation:
- Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
3. HPLC Method:
- Column: C18, 5 µm, 4.6 x 250 mm.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 65% B
- 35-40 min: 65% to 100% B
- 40-45 min: 100% B
- 45-50 min: 100% to 5% B
- Injection Volume: 10 µL.
4. Data Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for purifying larger quantities of the synthetic this compound fragment.
1. Preparation of Mobile Phases:
- Prepare Mobile Phases A and B as described in Protocol 1, but in larger volumes as required.
2. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent (e.g., water with a small amount of acetonitrile or acetic acid). The concentration can be high (e.g., 10-50 mg/mL).[5]
- Ensure the sample is fully dissolved and filter if necessary.
3. HPLC Method:
- Column: C18, 10 µm, 21.2 x 250 mm.
- Flow Rate: 15 mL/min.
- Detection: UV at 220 nm.
- Gradient: The gradient should be optimized based on the analytical run. A shallower gradient around the elution time of the target peptide will improve resolution. For example:
- 0-10 min: 10% B
- 10-70 min: 10% to 40% B
- 70-80 min: 40% to 100% B
- 80-90 min: 100% B
- 90-100 min: 100% to 10% B
- Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
4. Fraction Collection:
- Collect fractions based on the UV chromatogram, starting just before the main peak elutes and ending just after.
- Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).
5. Post-Purification Processing:
- Pool the fractions with the desired purity (>95%).
- Remove the acetonitrile by rotary evaporation.
- Lyophilize the aqueous solution to obtain the purified peptide as a white, fluffy powder.
- Confirm the identity of the final product by mass spectrometry.
Visualizations
Caption: Workflow for the purification of synthetic this compound fragments.
Caption: Principle of Reversed-Phase HPLC for peptide separation.
References
Protocol for Radiolabeling Ubiquicidin (29-41) with Technetium-99m: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of the antimicrobial peptide fragment, Ubiquicidin (29-41) (UBI), with Technetium-99m (99mTc). The resulting radiopharmaceutical, 99mTc-UBI, is a promising agent for the specific imaging of bacterial infections.[1][2][3][4] These protocols are intended to guide researchers in the preparation, quality control, and application of this diagnostic tool.
Overview and Principle
This compound is a naturally occurring antimicrobial peptide that demonstrates a high affinity for bacterial cell membranes.[2][4] Radiolabeling the synthetic fragment UBI 29-41 with the gamma-emitting radionuclide Technetium-99m (t½ = 6.02 h, Eγ = 140 keV) allows for non-invasive imaging of bacterial infections using Single Photon Emission Computed Tomography (SPECT).[5] The labeling process typically involves the reduction of 99mTc-pertechnetate (TcO4-) in the presence of a reducing agent, allowing the reduced 99mTc to form a stable complex with the UBI peptide.
Experimental Protocols
Several methods for labeling UBI with 99mTc have been developed, primarily categorized as direct and indirect labeling. The most common approach involves the use of pre-formulated, freeze-dried kits for ease of use and reproducibility.
Direct Labeling using a Lyophilized Kit
This protocol is based on the widely used direct labeling method employing a stannous chloride (SnCl2) reducing agent.
Materials:
-
Lyophilized kit containing:
-
This compound (29-41) peptide
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Sodium pyrophosphate
-
-
Sterile, pyrogen-free 99mTc-sodium pertechnetate eluate from a 99Mo/99mTc generator.
-
Sterile 0.9% saline solution.
-
pH indicator strips.
Procedure:
-
Obtain a vial of the lyophilized UBI kit. One described formulation contains 400 µg of UBI, 10 mg of sodium pyrophosphate, and 2.5 mg of SnCl2·2H2O.[6][7]
-
Aseptically add 0.5 mL of sterile saline containing 370–400 MBq of 99mTc-sodium pertechnetate to the vial.[6][7]
-
Gently shake the vial for approximately 15 seconds to ensure complete dissolution of the contents.[6][7]
-
Incubate the vial at room temperature for 30 minutes to allow for the labeling reaction to complete.[6][7]
-
After incubation, the final volume can be adjusted to 1 mL by adding another 0.5 mL of sterile saline.[7]
-
Measure the pH of the final solution, which should be in the range of 6-7.[2][7]
Indirect Labeling using a HYNIC-Derivatized Peptide
This method involves pre-conjugating the UBI peptide with a chelator, such as 6-hydrazinonicotinamide (HYNIC), which then forms a stable complex with 99mTc in the presence of a coligand.
Materials:
-
Lyophilized kit containing:
-
HYNIC-conjugated this compound (29-41)
-
Stannous chloride (SnCl2)
-
Coligand (e.g., Tricine)
-
Optional: Co-coligand (e.g., Ethylenediaminediacetic acid - EDDA)
-
-
Sterile, pyrogen-free 99mTc-sodium pertechnetate eluate.
-
Sterile 0.9% saline solution.
Procedure:
-
Three different kit formulations have been compared:
-
Reconstitute the selected lyophilized kit with a solution of 99mTc-pertechnetate in 0.5 mL of saline.[8]
-
Incubate the vial for 10 minutes at 100°C, followed by cooling to room temperature for 10 minutes.[8]
Quality Control
To ensure the safety and efficacy of the radiolabeled product, several quality control tests are mandatory.
3.1. Radiochemical Purity (RCP):
The RCP is determined to quantify the percentage of 99mTc that is successfully bound to the UBI peptide. This is typically assessed using instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).[2][8][9]
-
ITLC: ITLC-SG strips can be used with a suitable mobile phase (e.g., 0.9% saline) to separate the labeled peptide from free pertechnetate and reduced/hydrolyzed technetium.[7]
-
HPLC: Reverse-phase HPLC provides a more detailed analysis of the radiolabeled species.[8][9]
A radiochemical purity of >95% is generally considered acceptable.[2][3][7][8][9]
3.2. Stability:
The stability of the 99mTc-UBI complex should be evaluated in both saline and human serum at physiological temperature (37°C) for several hours post-labeling.[8][9][10] The RCP should remain above 90% for at least 6 hours.[2][10]
3.3. Sterility and Bacterial Endotoxin Testing:
The final product must be sterile and free of bacterial endotoxins to be suitable for in vivo use.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 99mTc-UBI labeling.
| Parameter | Direct Labeling (Kit)[6][7] | Indirect Labeling (HYNIC-Tricine)[8] | Two-Component Kit[9] |
| Peptide Amount | 400 µg | 40 µg | 50 µg |
| Reducing Agent | 2.5 mg SnCl2·2H2O | 40 µg SnCl2 | 30 µg SnCl2 |
| Incubation Time | 30 min at room temperature | 10 min at 100°C | Room Temperature |
| Radiochemical Purity | >95% | >95% | >95% |
| pH of Final Product | 6-7 | 5.2 | 9.0-10 (before final adj.) |
| In Vivo Performance | Direct Labeling[7] | Indirect Labeling (HYNIC-Tricine)[8] |
| Optimal Imaging Time | 30 min post-injection | 1 hour post-injection |
| Target-to-Nontarget Ratio (T/NT) | 2.75 ± 1.69 (at 30 min) | 4.6 (at 1 hour) |
Visualizations
The following diagrams illustrate the experimental workflow and the direct labeling principle.
References
- 1. Three different procedures in labeling of this compound with technetium 99m: a comparative study - International Journal of Radiation Research - [ijrr.com]
- 2. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medicine subportalزیرپورتال Medicine -News-Production and quality control of 99mTc-UBI radiopharmaceutical for infection detection [aeoi.org.ir]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. mdpi.com [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ijrr.com [ijrr.com]
- 9. Kit formulation for the preparation of infection imaging agent: 99mTc-ubiquicidin (29-41) [inis.iaea.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Terminal FITC-Conjugation of Ubiquicidin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that has garnered significant interest for its potential in infection imaging and as a therapeutic agent. The fragment UBI 29-41, with the amino acid sequence TGRAKRRMQYNRR, has been identified as a key component of its antimicrobial activity.[1][2] Fluorescent labeling of this peptide, specifically at the N-terminus with fluorescein isothiocyanate (FITC), allows for the visualization and tracking of its interactions with bacterial cells, making it a valuable tool in research and drug development. FITC is a widely used fluorescent dye with an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm, providing a bright green fluorescence.[3][4]
This document provides detailed protocols for the N-terminal conjugation of FITC to the this compound (29-41) peptide, subsequent purification, and characterization of the final product.
Quantitative Data Summary
The following tables summarize key quantitative data for the materials and the conjugation process.
Table 1: Properties of this compound (29-41) and FITC
| Parameter | This compound (29-41) | FITC (Isomer I) |
| Amino Acid Sequence | Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg | N/A |
| Molecular Formula | C68H121N31O18S | C21H11NO5S |
| Molecular Weight (Da) | 1692.95[5] | 389.38[6][7] |
| Theoretical Mass of FITC-Ubiquicidin (29-41) (Da) | 2082.33 | N/A |
Table 2: Key Parameters for FITC Conjugation Reaction
| Parameter | On-Resin Conjugation | In-Solution Conjugation |
| Molar Ratio (FITC:Peptide) | ≥ 3:1[3] | 1.5:1 to 3:1[3] |
| Reaction pH | Not explicitly controlled (in organic solvent with base) | 8.5 - 9.0 (to favor N-terminal amine)[3][4] |
| Reaction Time | 2 hours to overnight[3] | 4 hours to overnight[3] |
| Temperature | Room Temperature | Room Temperature |
| Solvent | Dimethylformamide (DMF)[3] | DMF or Dimethyl sulfoxide (DMSO)[3] |
| Base | Diisopropylethylamine (DIPEA)[3] | DIPEA or Triethylamine (TEA)[3] |
Table 3: Spectroscopic Properties of FITC and FITC-Ubiquicidin Conjugate
| Parameter | FITC | FITC-Ubiquicidin (29-41) (Expected) |
| Excitation Maximum (nm) | ~495[3] | ~495 |
| Emission Maximum (nm) | ~519[3] | ~519 |
| Quantum Yield (Φ) | ~0.92[8] | Expected to be high, but may be slightly lower than free FITC due to potential quenching.[9] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal FITC Conjugation of this compound (29-41)
This protocol is suitable for labeling the peptide during solid-phase peptide synthesis (SPPS). To avoid a potential side reaction where the N-terminal amino acid is cleaved off during acidic cleavage from the resin, it is highly recommended to first couple a spacer, such as β-alanine or 6-aminohexanoic acid (Ahx), to the N-terminus of the fully assembled this compound peptide on the resin.[3]
Materials:
-
This compound (29-41)-on-resin (with N-terminal Fmoc group removed)
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), ACS grade
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
N-terminal Deprotection: If the N-terminal Fmoc group is present, treat the resin-bound peptide with 20% piperidine in DMF for 15-20 minutes to remove it. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
FITC Solution Preparation: In a separate vial, dissolve FITC (at least 3 molar equivalents relative to the resin loading capacity) in DMF. Add DIPEA (6 molar equivalents relative to the resin loading capacity) to the FITC solution.
-
Conjugation Reaction: Add the FITC/DIPEA solution to the resin. Agitate the mixture at room temperature in the dark for 2 hours to overnight. The reaction vessel should be protected from light to prevent photobleaching of the FITC.[3]
-
Washing: After the incubation period, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the FITC-labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature.
-
Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: In-Solution N-Terminal FITC Conjugation of this compound (29-41)
This protocol is suitable for labeling purified, lyophilized this compound (29-41) peptide.
Materials:
-
Purified this compound (29-41) peptide
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Glacial acetic acid or Trifluoroacetic acid (TFA) for quenching (optional) and pH adjustment before HPLC.
Procedure:
-
Peptide Dissolution: Dissolve the this compound (29-41) peptide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a concentration of approximately 1-2 mg/mL.
-
FITC Solution Preparation: Prepare a fresh stock solution of FITC in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the FITC solution dropwise to the peptide solution to achieve a molar ratio of FITC to peptide between 1.5:1 and 3:1.[3] Add DIPEA or TEA to the reaction mixture (e.g., 25 molar equivalents).[3] Incubate the reaction in the dark at room temperature for 4 hours to overnight with gentle stirring.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by analytical HPLC or TLC.
-
Quenching and Acidification: After the reaction is complete, the reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., Tris). Acidify the reaction mixture with a small amount of acetic acid or TFA to a pH suitable for HPLC purification (typically pH < 7).
Protocol 3: Purification of FITC-Ubiquicidin (29-41) by HPLC
Materials:
-
Crude or in-solution labeled FITC-Ubiquicidin (29-41)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase C18 HPLC column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: Dependent on column size (e.g., 4-10 mL/min for semi-preparative).
-
Detection: Monitor at 220 nm (peptide bond) and 495 nm (FITC).
-
Gradient: A shallow gradient is recommended for optimal separation of the labeled peptide from the unlabeled peptide and free dye. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B (linear gradient)
-
45-50 min: 65% to 95% B (for column wash)
-
50-60 min: 95% to 5% B (re-equilibration)
-
-
Note: This gradient is a starting point and should be optimized for the specific HPLC system and column used.
-
-
Fraction Collection: Collect fractions corresponding to the peak that absorbs at both 220 nm and 495 nm. The FITC-labeled peptide will be visibly yellow/orange.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified FITC-Ubiquicidin (29-41) as a fluffy, yellow powder.
Protocol 4: Characterization of FITC-Ubiquicidin (29-41)
1. Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure: Prepare the sample according to the instrument's standard operating procedures.
-
Expected Result: A major peak corresponding to the theoretical mass of FITC-Ubiquicidin (29-41) (2082.33 Da). The presence of a peak at 1692.95 Da would indicate unreacted this compound.
2. Fluorescence Spectroscopy:
-
Procedure: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., PBS, pH 7.4). Record the excitation and emission spectra using a fluorometer.
-
Expected Results:
-
An excitation maximum around 495 nm.
-
An emission maximum around 519 nm.
-
Visualizations
Caption: Experimental workflow for FITC-Ubiquicidin synthesis.
Caption: Mechanism of this compound's antimicrobial action.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Small molecules & peptides - Products [abx.de]
- 3. peptideweb.com [peptideweb.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescein 5(6)-isothiocyanate - FITC, Fluorescein isothiocyanate [sigmaaldrich.com]
- 8. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 9. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Ubiquicidin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that has garnered significant interest, particularly its synthetic fragment UBI 29-41 (TGRAKRRMQYNRR). This fragment has been extensively investigated as an imaging agent for detecting bacterial and fungal infections due to its ability to preferentially bind to the anionic surfaces of microbial cell membranes.[1] While its primary application has been in diagnostic imaging, understanding its direct antimicrobial properties through assays like the Minimum Inhibitory Concentration (MIC) assay is crucial for a comprehensive characterization.
These application notes provide a detailed protocol for performing a MIC assay for this compound (UBI 29-41) and contextualize the expected outcomes. It is important to note that while UBI 29-41 effectively targets microbial cells, some studies have shown it may not exhibit substantial microbicidal activity in standard in vitro assays up to relatively high concentrations.[2]
Mechanism of Action: Interaction with Microbial Membranes
This compound's mechanism of action is primarily driven by electrostatic interactions between the positively charged peptide and the negatively charged components of microbial cell membranes, such as phospholipids and lipopolysaccharides. This initial binding is followed by localized disruption of the membrane, although it may not always lead to rapid cell lysis at low concentrations.
Data Presentation: Expected MIC Values
Quantitative data from this compound MIC assays should be summarized for clear interpretation. However, it is crucial to preface this data with the understanding that UBI 29-41's primary role as an imaging agent means it may not display potent antimicrobial activity comparable to traditional antibiotics. One study reported insignificant inhibition of bacterial and fungal growth by UBI derivatives at concentrations up to 0.2 mg/mL (200 µg/mL).[2] The following table reflects this expectation and should be populated with experimental findings.
| Microorganism | Strain (e.g., ATCC) | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ATCC 29213 | >200 | Expected to be high based on literature.[2] |
| Escherichia coli | ATCC 25922 | >200 | Expected to be high based on literature.[2] |
| Pseudomonas aeruginosa | ATCC 27853 | >200 | Expected to be high based on literature.[2] |
| Candida albicans | ATCC 90028 | >200 | Expected to be high based on literature.[2] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications suitable for cationic antimicrobial peptides.
Materials:
-
This compound (UBI 29-41) peptide
-
Quality control (QC) bacterial and fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Sterile 96-well, low-binding polypropylene microtiter plates
-
Sterile, low-binding polypropylene tubes
-
Peptide solvent (e.g., sterile deionized water or 0.01% acetic acid)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Microplate reader (optional, for OD measurement)
Protocol Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of UBI 29-41 in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the peptide in the appropriate sterile broth (CAMHB or RPMI) in low-binding polypropylene tubes to achieve concentrations that are twice the final desired test concentrations.
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Assay Plate Preparation: a. To a sterile 96-well polypropylene plate, add 50 µL of the appropriate sterile broth to all wells that will be used. b. Add 50 µL of the corresponding twice-concentrated peptide dilutions to the wells, resulting in a final volume of 100 µL and the desired final peptide concentrations. c. The final step is to add 50 µL of the diluted inoculum to each well, bringing the total volume to 150 µL. d. Include a positive control (broth with inoculum, no peptide) and a negative control (broth only, no inoculum or peptide) on each plate.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24 hours for Candida.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of microbial growth. This can be observed as the absence of turbidity compared to the positive control well. b. Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify growth inhibition.
Quality Control
To ensure the validity of the MIC assay results, it is essential to include quality control (QC) strains with known MIC values for standard antimicrobial agents in each run. This verifies the correctness of the methodology, the potency of the reagents, and the appropriate growth of the microorganisms. While specific QC ranges for UBI 29-41 are not established, running standard antibiotics will validate the assay's integrity.
Conclusion
The this compound MIC assay is a valuable tool for characterizing the direct antimicrobial properties of this peptide. While UBI 29-41 is a well-established microbial targeting agent for imaging, its in vitro microbicidal activity may be limited. The provided protocols and application notes offer a framework for researchers to conduct these assays, interpret the results in the appropriate context, and contribute to a more complete understanding of this compound's biological profile.
References
developing a radiolabeled Ubiquicidin-based imaging agent
This document provides detailed application notes and protocols for the development of a radiolabeled Ubiquicidin (UBI)-based imaging agent for the specific detection of bacterial infections. These guidelines are intended for researchers, scientists, and professionals involved in radiopharmaceutical drug development.
Introduction to this compound-Based Imaging Agents
This compound (UBI) is a cationic antimicrobial peptide that plays a crucial role in the innate immune system.[1][2] A synthetic fragment of this peptide, UBI 29-41 (amino acid sequence: TGRAKRRMQYNRR), has been extensively investigated as a promising agent for infection imaging.[3][4] The fundamental principle behind its application lies in the electrostatic interaction between the positively charged UBI peptide and the negatively charged components of microbial cell membranes.[1][5] This interaction allows radiolabeled UBI to accumulate specifically at sites of infection, enabling differentiation between bacterial infections and sterile inflammation, a significant advantage over conventional imaging modalities.[6][7]
Radiolabeling of UBI 29-41 is most commonly performed with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) or Gallium-68 (68Ga) for Positron Emission Tomography (PET).[1][7] Both direct and indirect labeling methods have been successfully developed, offering flexibility in the synthesis of the final radiopharmaceutical.[7][8] Preclinical and clinical studies have demonstrated the high sensitivity and specificity of radiolabeled UBI for detecting a wide range of bacterial and fungal infections.[6][7]
Mechanism of Action
The primary mechanism for the accumulation of radiolabeled UBI at infection sites is the electrostatic attraction between the cationic peptide and the anionic microbial cell surface.[2] Bacterial membranes are rich in negatively charged phospholipids, which serve as binding sites for the positively charged arginine and lysine residues within the UBI 29-41 sequence.[1][3] This binding leads to the retention of the radiotracer at the infection focus, allowing for visualization via SPECT or PET imaging. This specific binding mechanism is responsible for the agent's ability to distinguish active infections from sterile inflammatory processes, where such anionic microbial surfaces are absent.[9][10]
References
- 1. This compound derived peptides for infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of bacteria with radiolabeled this compound by SPECT and PET techniques | Semantic Scholar [semanticscholar.org]
- 7. pharmanuclear.co [pharmanuclear.co]
- 8. pharmanuclear.co [pharmanuclear.co]
- 9. In vitro and in vivo assessment of 99mTc-UBI specificity for bacteria [inis.iaea.org]
- 10. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled Ubiquicidin in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescently Labeled Ubiquicidin
This compound (UBI) is a cationic antimicrobial peptide fragment that demonstrates a high affinity for the negatively charged components of microbial cell membranes.[1][2] This inherent specificity allows for the targeted delivery of conjugated molecules, such as fluorescent dyes, to bacterial and fungal cells, distinguishing them from mammalian cells which have predominantly neutral outer membrane charges. When labeled with a fluorophore, UBI becomes a powerful tool for the visualization and quantification of microbial populations in various research and preclinical settings.
The UBI fragment most commonly used for these applications is UBI(29-41), a 13-amino acid peptide.[3][4] Its relatively small size facilitates synthesis and modification while retaining its bacterial binding properties. Various fluorophores, including environmentally sensitive dyes like Nile Red and Nitrobenzoxadiazole (NBD), have been successfully conjugated to UBI.[3][5][6] These probes often exhibit fluorogenic properties, meaning their fluorescence intensity increases significantly upon binding to the hydrophobic environment of the bacterial membrane, thereby enhancing the signal-to-noise ratio.[6]
Recent advancements have focused on improving the stability and binding avidity of these probes. For instance, cyclization of the UBI peptide has been shown to increase its resistance to proteolytic degradation in biological fluids, a significant challenge for linear peptides.[3] Furthermore, the development of multivalent constructs, such as dendrimeric scaffolds, has led to enhanced signal amplification and improved pathogen detection.
These fluorescently labeled UBI probes are valuable tools for a range of applications, including:
-
In vitro visualization of bacteria: Enabling detailed studies of bacterial morphology, localization, and interaction with host cells or antimicrobial agents using fluorescence microscopy.
-
In vivo imaging of infections: Allowing for the non-invasive monitoring of bacterial burden and distribution in animal models of infection, which is crucial for preclinical drug development.
-
Quantitative analysis of bacterial populations: Facilitating the enumeration and characterization of bacteria in mixed populations through techniques like flow cytometry.
This document provides detailed application notes and protocols for the synthesis, in vitro, and in vivo use of fluorescently labeled this compound in microscopy.
I. Synthesis and Labeling of this compound
The synthesis of fluorescently labeled this compound typically involves standard solid-phase peptide synthesis (SPPS) followed by the conjugation of a fluorescent dye to a specific amino acid residue. The choice of fluorophore and conjugation strategy can significantly impact the probe's properties.
Protocol 1: Synthesis of NBD-Labeled this compound (UBI-NBD)
This protocol describes the synthesis of a this compound (29-41) peptide with a 7-nitrobenzo[c][5][7][8]oxadiazol-4-yl (NBD) fluorophore.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
-
Lyophilizer
Procedure:
-
Peptide Synthesis:
-
Synthesize the this compound (29-41) peptide sequence (TGRAKRRMQYNRR) on Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol.
-
Incorporate an Fmoc-Lys(Mtt)-OH residue at the desired labeling position (e.g., N-terminus or a specific lysine side chain).
-
-
Fluorophore Conjugation:
-
Following completion of the peptide sequence, selectively deprotect the Mtt group of the lysine residue using a solution of 1% TFA in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
Dissolve NBD-F (3 equivalents) and DIPEA (6 equivalents) in DMF and add to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the NBD-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final UBI-NBD product as a powder.
-
II. In Vitro Applications: Bacterial Labeling and Microscopy
Fluorescently labeled UBI is a versatile tool for visualizing and studying bacteria in vitro. It can be used to label a wide range of Gram-positive and Gram-negative bacteria.
Application Note: Confocal Microscopy of Labeled Bacteria
Confocal microscopy provides high-resolution images of fluorescently labeled bacteria, allowing for detailed morphological analysis and localization studies. The fluorogenic nature of some UBI probes, which fluoresce brightly only upon binding to bacterial membranes, minimizes background noise and often eliminates the need for washing steps.[9]
Protocol 2: In Vitro Bacterial Labeling and Confocal Microscopy
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled this compound (e.g., UBI-NBD) stock solution (1 mg/mL in DMSO or water)
-
Microscope slides and coverslips
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Bacterial Preparation:
-
Harvest bacteria from the culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellet twice with sterile PBS to remove residual media.
-
Resuspend the bacteria in PBS to an optical density at 600 nm (OD600) of approximately 0.5.
-
-
Labeling:
-
Microscopy:
-
Place a drop of the labeled bacterial suspension onto a microscope slide and cover with a coverslip.
-
Image the bacteria using a confocal microscope. For UBI-NBD, use an excitation wavelength of approximately 488 nm and collect emission between 500-550 nm.[3][11]
-
Acquire images using a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Application Note: Flow Cytometry for Bacterial Analysis
Flow cytometry can be used in conjunction with fluorescent UBI to rapidly quantify and analyze bacterial populations. This is particularly useful for assessing bacterial viability, membrane integrity, and for enumerating specific bacterial populations in mixed samples.
Protocol 3: Bacterial Labeling for Flow Cytometry
Materials:
-
Bacterial culture
-
PBS
-
Fluorescently labeled this compound (e.g., UNR-1)
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Bacterial Preparation:
-
Prepare a bacterial suspension in PBS as described in Protocol 2. Adjust the cell density to approximately 10^6 to 10^7 cells/mL.
-
-
Labeling:
-
Add the fluorescent UBI probe to the bacterial suspension. The optimal concentration should be determined empirically but is typically in the range of 1-10 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the labeled bacterial suspension on a flow cytometer.
-
For UBI labeled with a Nile Red derivative (UNR-1), use a red laser for excitation (e.g., 633 nm) and collect the emission using a long-pass filter (e.g., >650 nm).[9]
-
Set appropriate gates based on forward and side scatter to exclude debris.
-
Acquire fluorescence data for a sufficient number of events (e.g., 10,000-50,000).
-
Analyze the data to determine the percentage of labeled bacteria and the mean fluorescence intensity.
-
III. In Vivo Applications: Imaging Bacterial Infections
Fluorescently labeled UBI can be used for non-invasive imaging of bacterial infections in small animal models, providing valuable insights into disease progression and the efficacy of antimicrobial therapies.
Application Note: In Vivo Imaging of Bacterial Infections in Mice
Whole-body fluorescence imaging systems, such as the IVIS®, allow for the longitudinal monitoring of fluorescently labeled bacteria in living animals. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.
Protocol 4: In Vivo Imaging of a Murine Thigh Infection Model
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Turpentine oil (for inducing sterile inflammation, as a control)
-
Fluorescently labeled this compound (e.g., UBI-NIR)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Model Preparation:
-
Anesthetize the mice using isoflurane.
-
To induce a bacterial infection, inject 50 µL of a bacterial suspension (~10^7 CFU) into the right thigh muscle.[4]
-
To induce sterile inflammation as a control, inject 50 µL of turpentine oil into the left thigh muscle.[4]
-
Allow the infection/inflammation to develop for 24-48 hours.
-
-
Probe Administration:
-
Anesthetize the mice.
-
Administer the fluorescent UBI probe via intravenous (tail vein) injection. A typical dose is 10-100 µg of the probe in a volume of 100-200 µL of sterile saline. The optimal dose should be determined empirically.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for the specific NIR fluorophore used.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the analysis software provided with the imaging system to quantify the fluorescence intensity in regions of interest (ROIs) drawn around the infected thigh, the inflamed thigh, and a non-target area (e.g., contralateral muscle).
-
Calculate the target-to-nontarget (T/NT) ratio to assess the specificity of the probe accumulation.[4]
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mice.
-
Excise the infected and inflamed tissues, as well as major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues and organs using the in vivo imaging system to confirm the biodistribution of the probe.
-
Quantitative Data Summary
Table 1: Properties of Fluorescently Labeled this compound Probes
| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| UBI-NBD | Nitrobenzoxadiazole (NBD) | ~488 | ~540 | Environmentally sensitive, green emission |
| UNR-1 | Nile Red derivative | ~640 | ~665 | Fluorogenic, red emission, suitable for flow cytometry |
| Cyclic UBI | NBD or other | Varies | Varies | Increased stability against proteolysis |
| NBD-UBIdend | NBD | ~488 | ~540 | Dendrimeric structure for signal amplification |
Table 2: Recommended Concentrations and Incubation Times
| Application | Probe Concentration | Incubation Time | Temperature |
| In Vitro Microscopy | 5 - 10 µM | 10 - 30 min | Room Temp / 37°C |
| Flow Cytometry | 1 - 10 µM | 15 - 30 min | Room Temp |
| In Vivo Imaging (mouse) | 10 - 100 µ g/mouse | N/A (IV injection) | N/A |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of fluorescent UBI binding to bacteria.
References
- 1. Fluorescent Antimicrobial Peptides Based on Nile Red: Effect of Conjugation Site and Chemistry on Wash-Free Staining of Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ubiquicidin Biodistribution in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of the antimicrobial peptide Ubiquicidin (UBI), specifically the 29-41 fragment, in a mouse model of bacterial infection. The methodologies outlined are based on preclinical studies utilizing radiolabeled UBI for non-invasive imaging and quantitative tissue analysis.
Introduction
This compound is a cationic antimicrobial peptide that has shown significant promise for specifically targeting and imaging bacterial and fungal infections.[1][2] Its ability to differentiate between infection and sterile inflammation makes it a valuable tool in both preclinical research and clinical diagnostics.[3][4][5] The most commonly studied fragment, UBI 29-41, is typically radiolabeled with gamma-emitting radionuclides like Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging, or with positron-emitters like Gallium-68 (68Ga) for Positron Emission Tomography (PET) imaging.[2][3][6][7] These notes will focus on the use of 99mTc-labeled UBI 29-41 derivatives for SPECT/CT imaging and biodistribution analysis in a murine infection model.
Targeting Mechanism
The targeting mechanism of this compound relies on the electrostatic interaction between the positively charged (cationic) peptide and the negatively charged (anionic) components of microbial cell membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] This interaction leads to the accumulation of the radiolabeled peptide at the site of infection.
Caption: Targeting mechanism of radiolabeled this compound to a bacterial cell.
Quantitative Biodistribution Data
The following tables summarize the biodistribution of various 99mTc-labeled this compound 29-41 derivatives in mouse models of bacterial infection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [99mTc]Tc-CN5UBI 29-41 in Mice with S. aureus Infection [8]
| Organ/Tissue | 30 min post-injection (%ID/g) | 120 min post-injection (%ID/g) | 240 min post-injection (%ID/g) |
| Blood | 2.05 ± 0.31 | 1.01 ± 0.19 | 0.96 ± 0.25 |
| Heart | 0.61 ± 0.12 | 0.34 ± 0.08 | 0.29 ± 0.06 |
| Liver | 1.98 ± 0.35 | 1.45 ± 0.27 | 1.21 ± 0.21 |
| Spleen | 0.32 ± 0.07 | 0.21 ± 0.05 | 0.18 ± 0.04 |
| Lung | 0.89 ± 0.18 | 0.52 ± 0.11 | 0.43 ± 0.09 |
| Kidney | 15.21 ± 2.54 | 10.12 ± 1.87 | 8.54 ± 1.53 |
| Muscle (Infected) | 1.64 ± 0.40 | 1.44 ± 0.48 | 1.42 ± 0.59 |
| Muscle (Control) | 0.35 ± 0.08 | 0.28 ± 0.06 | 0.25 ± 0.05 |
Table 2: Abscess-to-Muscle and Abscess-to-Blood Ratios of [99mTc]Tc-CN5UBI 29-41 [8]
| Ratio | 30 min post-injection | 120 min post-injection | 240 min post-injection |
| Abscess-to-Muscle | 4.69 ± 0.85 | 5.14 ± 0.92 | 5.68 ± 1.13 |
| Abscess-to-Blood | 0.80 ± 0.15 | 1.43 ± 0.28 | 1.48 ± 0.31 |
Table 3: Biodistribution of 99mTc-UBI(29-41) and 99mTc-UBI(29-41)-2-APBA in Mice with S. aureus Infection at 2 hours post-injection [9]
| Organ/Tissue | 99mTc-UBI(29-41) (%Uptake) | 99mTc-UBI(29-41)-2-APBA (%Uptake) |
| Blood | 0.25 ± 0.08 | 0.18 ± 0.05 |
| Heart | 0.12 ± 0.04 | 0.09 ± 0.03 |
| Intestine | 0.35 ± 0.11 | 0.28 ± 0.09 |
| Kidney | 2.15 ± 0.45 | 1.85 ± 0.38 |
| Liver | 0.45 ± 0.13 | 0.36 ± 0.10 |
| Lung | 0.18 ± 0.06 | 0.15 ± 0.04 |
| Muscle | 0.08 ± 0.03 | 0.06 ± 0.02 |
| Spleen | 0.09 ± 0.03 | 0.07 ± 0.02 |
| Stomach | 0.11 ± 0.04 | 0.09 ± 0.03 |
Table 4: Target-to-Non-Target (Infected vs. Inflamed Thigh) Ratios [9]
| Radiotracer | 1 hour post-injection | 2 hours post-injection |
| 99mTc-UBI(29-41) | 5.2 ± 0.9 | 3.7 ± 0.6 |
| 99mTc-UBI(29-41)-2-APBA | 4.8 ± 0.7 | 4.9 ± 0.8 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound 29-41 with 99mTc
This protocol is a generalized procedure based on common methods for labeling peptides with 99mTc using a hydrazinonicotinamide (HYNIC) chelator and tricine/TPPTS as coligands.[10][11]
Materials:
-
HYNIC-conjugated this compound 29-41 peptide
-
Sodium pertechnetate (99mTcO4-) eluate from a 99Mo/99mTc generator
-
Tricine (N-[Tris(hydroxymethyl)methyl]glycine) solution
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS) solution
-
Stannous chloride (SnCl2) solution
-
0.1 M HCl
-
0.1 M NaOH
-
Saline solution (0.9% NaCl)
-
Syringes and sterile vials
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve 10-20 µg of HYNIC-UBI 29-41 in a small volume of sterile water or saline.
-
Add 10 mg of Tricine and 5 mg of TPPTS as coligands.
-
Add 5-10 µg of SnCl2 as a reducing agent.
-
Adjust the pH of the solution to 6.5-7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Add 370–740 MBq (10–20 mCi) of freshly eluted 99mTcO4- to the vial.
-
Incubate the reaction mixture at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >90% is generally considered acceptable.[5]
Protocol 2: Murine Model of Unilateral Thigh Infection
This protocol describes the induction of a localized bacterial infection in the thigh muscle of a mouse, a commonly used model for evaluating infection imaging agents.[8][9]
Materials:
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Tryptic soy broth or other suitable bacterial culture medium
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Insulin syringes with 28-30 gauge needles
-
6-8 week old immunocompetent mice (e.g., BALB/c or Swiss albino)
Procedure:
-
Culture the bacterial strain overnight in tryptic soy broth at 37°C.
-
Harvest the bacteria by centrifugation and wash twice with sterile saline.
-
Resuspend the bacterial pellet in saline and adjust the concentration to approximately 1-2 x 108 colony-forming units (CFU) per 100 µL.
-
Anesthetize the mouse using an appropriate method.
-
Inject 100 µL of the bacterial suspension intramuscularly into the right thigh muscle.
-
For a sterile inflammation control, inject 100 µL of heat-killed bacteria or an inflammatory agent like turpentine oil into the left thigh muscle of a separate group of mice.[10]
-
Allow the infection to develop for 18-24 hours before imaging.
Protocol 3: SPECT/CT Imaging and Biodistribution Study
This protocol outlines the procedure for in vivo imaging and subsequent ex vivo analysis of radiotracer distribution.
Caption: Experimental workflow for SPECT/CT imaging and biodistribution studies.
Materials:
-
99mTc-labeled this compound 29-41 (prepared as in Protocol 1)
-
Infected mice (prepared as in Protocol 2)
-
SPECT/CT scanner
-
Anesthetic agent
-
Gamma counter
-
Precision balance
-
Dissection tools
Procedure:
-
Anesthetize the infected mouse.
-
Administer approximately 10-15 MBq (270-405 µCi) of the 99mTc-labeled UBI derivative via the tail vein.
-
At desired time points (e.g., 30, 120, and 240 minutes post-injection), anesthetize the mouse and perform whole-body SPECT/CT imaging.[8][10]
-
After the final imaging session, euthanize the mouse by a humane method (e.g., cervical dislocation under deep anesthesia).
-
Dissect and collect organs and tissues of interest, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle from both thighs (infected and control), and bone.
-
Weigh each tissue sample accurately.
-
Measure the radioactivity in each sample and in injection standards using a calibrated gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate the target-to-non-target (T/NT) ratios by dividing the %ID/g of the infected muscle by the %ID/g of the contralateral (control) muscle or other tissues like blood.[8][9]
Conclusion
Radiolabeled this compound 29-41 is a robust tool for the non-invasive imaging and quantification of bacterial infections in preclinical mouse models. The protocols and data presented here provide a foundation for researchers to design and execute their own biodistribution studies. The ability of this compound to specifically accumulate at infection sites, combined with the quantitative nature of SPECT imaging, allows for the effective evaluation of novel antimicrobial therapies and diagnostic agents.[4] Future studies may explore different radiolabeling strategies and the use of PET radionuclides to further enhance imaging sensitivity and resolution.[6][12]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Infection detection in mice using 99mTc-labeled HYNIC and N2S2 chelate conjugated to the antimicrobial peptide UBI 29-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified this compound 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A decade of this compound development for PET imaging of infection: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Serum Stability of Ubiquicidin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide (AMP) that has garnered significant interest as a potential therapeutic agent and for its application in infection imaging. A critical parameter in the preclinical development of peptide-based therapeutics is their stability in human serum. The proteolytic enzymes present in serum can rapidly degrade peptides, limiting their bioavailability and therapeutic efficacy. This document provides a detailed protocol for assessing the stability of this compound and its derivatives in a serum environment. The described methods facilitate the determination of the peptide's half-life and the identification of degradation products, which are crucial for lead optimization in drug development.
Data Presentation: Stability of this compound Analogs in Serum/Plasma
The stability of this compound can be significantly influenced by modifications such as the substitution of L-amino acids with D-amino acids or structural cyclization. The following tables summarize the stability data for different forms of the this compound fragment 29-41 (UBI 29-41) in serum or plasma.
Table 1: Comparative Stability of L- and D-Enantiomers of UBI 29-41 in Human Plasma
| Peptide | Incubation Time (hours) | Percent Intact Peptide Remaining |
| UBI 29-41 (all-L-amino acids) | 24 | 5% |
| UBI 29-41 (all-D-amino acids) | 24 | 44% |
Table 2: Relative Half-Life of Linear vs. Crosslinked UBI 29-41 in Human Serum
| Peptide Form | Modification | Relative Half-Life Improvement |
| Linear UBI 29-41 | None | Baseline |
| Crosslinked UBI 29-41 | Azaborolo thiazolidine (ABT) graft | 10-fold increase |
Experimental Protocols
This section details the methodologies for conducting a serum stability assay for this compound using two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Diagram of the Experimental Workflow
Caption: Workflow for assessing this compound stability in serum.
Protocol 1: Serum Stability Assay with RP-HPLC Analysis
This protocol provides a method to quantify the amount of intact this compound over time when incubated in human serum.
1. Materials and Reagents:
-
This compound peptide (lyophilized)
-
Pooled human serum (commercially available)
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water.
-
Thaw human serum on ice. Centrifuge at 1,500 x g for 15 minutes at 4°C to remove any cryoprecipitates. Use the clear supernatant.
-
Prepare a quenching solution of 1% TFA or FA in ACN.
-
-
Incubation:
-
In a microcentrifuge tube, add the this compound stock solution to the human serum to achieve a final peptide concentration of 100-200 µg/mL and a final serum concentration of 25-50% (v/v). Adjust the final volume with sterile water if necessary.
-
Immediately take a t=0 time point by transferring an aliquot (e.g., 50 µL) into a new tube containing the quenching solution (e.g., 150 µL).
-
Incubate the remaining reaction mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the same volume as the t=0 sample and add it to the quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples and incubate on ice for at least 30 minutes to precipitate the serum proteins.
-
Centrifuge the tubes at 12,000-14,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for HPLC analysis.
-
-
RP-HPLC Analysis:
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The gradient should be optimized for the specific this compound analog.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Inject the supernatant from each time point.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound peptide at each time point.
-
Normalize the peak areas to the t=0 sample (representing 100% intact peptide).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay model.
-
Protocol 2: Serum Stability Assay with MALDI-TOF MS Analysis
This protocol is useful for identifying degradation products and confirming the mass of the remaining intact peptide.
1. Materials and Reagents:
-
Same as Protocol 1
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] prepared in ACN/water with 0.1% TFA)
2. Procedure:
-
Follow the Incubation and Time-Point Sampling steps as described in Protocol 1.
-
For Sample Processing , after centrifugation, the supernatant can be desalted using a C18 ZipTip® or similar solid-phase extraction method to improve the quality of the mass spectra.
-
MALDI-TOF MS Analysis:
-
Spot the processed supernatant from each time point onto the MALDI target plate.
-
Co-crystallize the sample with the matrix solution.
-
Acquire mass spectra in the appropriate mass range for this compound and its potential fragments.
-
Analyze the spectra to determine the intensity of the signal corresponding to the molecular weight of the intact this compound at each time point.
-
Look for the appearance of new peaks at lower molecular weights, which indicate proteolytic degradation.
-
-
Data Analysis:
-
The relative intensity of the intact peptide peak at each time point can be used to estimate the degradation rate, similar to the HPLC method.
-
The masses of the new peaks can be used to identify the cleavage sites of proteolytic degradation.
-
Logical Relationship Diagram for Data Analysis
Caption: Logic for analyzing this compound serum stability data.
Application Notes and Protocols for a Sterile Inflammation Model in Ubiquicidin Studies
Introduction
Sterile inflammation is a critical physiological response to non-infectious stimuli, such as tissue injury or the presence of irritants. This process involves the activation of the innate immune system, leading to the recruitment of immune cells and the production of inflammatory mediators. Ubiquicidin (UBI) is a cationic antimicrobial peptide known to bind to bacterial cell membranes[1][2]. Its role in modulating inflammatory responses, particularly in the absence of pathogens, is an area of growing research interest. Understanding the interaction of this compound with the host's immune system during sterile inflammation is crucial for developing novel therapeutic strategies for a range of inflammatory conditions.
This document provides detailed application notes and protocols for establishing a murine model of sterile peritonitis induced by thioglycollate. This model is a robust and reproducible method for studying the infiltration of immune cells, particularly neutrophils and macrophages, into the peritoneal cavity[3][4][5]. It allows for the investigation of this compound's potential immunomodulatory effects in a controlled, non-infectious inflammatory environment.
Application Notes
Rationale for a Sterile Inflammation Model:
A sterile inflammation model is essential for dissecting the direct immunomodulatory functions of this compound, independent of its antimicrobial properties. By inducing inflammation without the presence of pathogens, researchers can specifically assess how this compound influences key inflammatory events such as:
-
Immune Cell Recruitment: Quantifying the effect of this compound on the migration of neutrophils and macrophages to the site of inflammation.
-
Cytokine Production: Measuring the impact of this compound on the levels of pro- and anti-inflammatory cytokines.
-
Signaling Pathway Modulation: Investigating how this compound may interact with key inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs)[6][7][8].
Thioglycollate-Induced Peritonitis Model:
The intraperitoneal (i.p.) injection of thioglycollate broth is a widely used and well-characterized method for inducing sterile peritonitis[3][4][9]. Thioglycollate acts as a chemical irritant, triggering a robust inflammatory response characterized by a significant influx of neutrophils, followed by macrophages, into the peritoneal cavity[3][4].
Advantages of the Thioglycollate Model:
-
Reproducibility: The model provides a consistent and quantifiable inflammatory response.
-
Ease of Induction: The procedure is straightforward and minimally invasive.
-
Amenable to Analysis: The peritoneal cavity is easily accessible for the collection of inflammatory exudate and cells for downstream analysis.
Potential Applications in this compound Research:
-
Evaluating Anti-inflammatory Efficacy: Assessing the ability of this compound and its derivatives to reduce immune cell infiltration and pro-inflammatory cytokine production.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its immunomodulatory effects.
-
Preclinical Drug Development: Providing an initial in vivo screening platform for this compound-based therapeutics for inflammatory diseases.
Experimental Protocols
Protocol 1: Thioglycollate-Induced Sterile Peritonitis in Mice
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Sterile 4% Thioglycollate Broth (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol for disinfection
-
This compound (or vehicle control) solution
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Thioglycollate: Prepare a sterile 4% solution of thioglycollate in distilled water and autoclave. Allow the solution to age at room temperature for at least two weeks, protected from light, until it turns a brownish color. This aging process is critical for its inflammatory-inducing properties[3][9].
-
Animal Grouping: Divide mice into experimental groups (e.g., Vehicle Control, this compound treatment).
-
This compound Administration (Optional): If testing the therapeutic effect of this compound, administer the peptide (e.g., via intraperitoneal or intravenous injection) at a predetermined time point before or after thioglycollate injection.
-
Induction of Peritonitis:
-
Restrain the mouse appropriately.
-
Disinfect the lower left quadrant of the abdomen with 70% ethanol.
-
Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally using a 25-27 gauge needle.
-
-
Monitoring: Monitor the animals daily for any signs of distress, such as hunched posture, ruffled fur, or lethargy[9].
-
Euthanasia and Sample Collection: At the desired time point (e.g., 4, 24, or 72 hours post-injection), euthanize the mice using an approved method.
Protocol 2: Peritoneal Lavage and Cell Counting
Materials:
-
Sterile PBS containing 2 mM EDTA
-
Sterile syringes (5 mL) and needles (22 gauge)
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Expose Peritoneal Cavity: After euthanasia, place the mouse on its back and disinfect the abdomen with 70% ethanol. Make a small midline incision through the skin to expose the peritoneal wall.
-
Peritoneal Lavage:
-
Carefully lift the peritoneal wall with forceps.
-
Inject 5 mL of ice-cold sterile PBS with 2 mM EDTA into the peritoneal cavity using a 22-gauge needle.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Aspirate the peritoneal lavage fluid using the same syringe and transfer it to a 15 mL conical tube on ice.
-
-
Cell Counting:
-
Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Mix a small aliquot of the cell suspension with trypan blue (e.g., 1:1 ratio) to determine cell viability.
-
Count the total number of viable cells using a hemocytometer or an automated cell counter.
-
Protocol 3: Cytokine Analysis by ELISA
Materials:
-
Peritoneal lavage fluid supernatant (from Protocol 2)
-
Commercial ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)[10][11]
-
Microplate reader
Procedure:
-
Sample Preparation: After the initial centrifugation of the peritoneal lavage fluid (Protocol 2, step 3), collect the supernatant and store it at -80°C until use.
-
ELISA Assay:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in the samples.
-
Protocol 4: Immune Cell Profiling by Flow Cytometry
Materials:
-
Peritoneal lavage cells (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., anti-CD11b, anti-Ly6G for neutrophils; anti-F4/80 for macrophages)
-
Fc block (anti-CD16/32)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Resuspend the peritoneal lavage cell pellet in FACS buffer.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer by centrifuging at 400 x g for 5 minutes at 4°C.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Peritoneal Lavage Fluid Cytokine Concentrations (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Naive | 10 ± 2 | 15 ± 3 | 5 ± 1 |
| Thioglycollate + Vehicle | 500 ± 50 | 800 ± 75 | 200 ± 25 |
| Thioglycollate + this compound (X mg/kg) | 250 ± 30 | 400 ± 40 | 100 ± 15 |
Data are presented as mean ± SEM.
Table 2: Peritoneal Immune Cell Infiltration (x 10^6 cells)
| Treatment Group | Total Cells | Neutrophils | Macrophages |
| Naive | 0.5 ± 0.1 | 0.05 ± 0.01 | 0.4 ± 0.08 |
| Thioglycollate + Vehicle | 15 ± 2 | 10 ± 1.5 | 4 ± 0.5 |
| Thioglycollate + this compound (X mg/kg) | 8 ± 1 | 5 ± 0.8 | 2.5 ± 0.3 |
Data are presented as mean ± SEM.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the sterile peritonitis model.
Signaling Pathway
References
- 1. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 4. [PDF] Thioglycollate Induced Peritonitis | Semantic Scholar [semanticscholar.org]
- 5. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The essential roles of Toll-like receptor signaling pathways in sterile inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 8. Toll-like Receptor Signaling in Innate Immunity | Cell Signaling Technology [cellsignal.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. mybiosource.com [mybiosource.com]
- 11. chondrex.com [chondrex.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiparameter Flow Cytometry for Detailed Characterization of Peritoneal Immune Cells from Patients with Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunophenotyping by flow cytometry of peritoneal fluid of patients with peritonitis on continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Ubiquicidin solubility in aqueous buffers
Welcome to the technical support center for Ubiquicidin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the solubility of this compound peptides in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor?
A1: this compound is an antimicrobial peptide (AMP) with significant potential in research and therapeutic development. The specific fragment this compound (29-41) is a cationic peptide, meaning it carries a net positive charge at physiological pH, which is key to its function of targeting microbial membranes.[1][2] Proper solubilization is crucial because undissolved or aggregated peptide can lead to inaccurate concentration measurements, loss of biological activity, and inconsistent experimental results.[3][4]
Q2: What are the primary factors that influence the solubility of this compound?
A2: Several factors dictate peptide solubility. For this compound, the most critical are:
-
Amino Acid Composition: Its sequence (TGRAKRRMQYNRR) is rich in basic (cationic) amino acids like Arginine (R) and Lysine (K), making it fundamentally hydrophilic.[2][5] However, it also contains hydrophobic residues that can contribute to aggregation.
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero. For a cationic peptide like this compound, solubility is significantly enhanced in acidic conditions (pH below its pI) where it carries a strong positive charge.[4][6]
-
Solvent & Co-solvents: The choice of solvent is paramount. While water is the first choice, organic co-solvents or acidic buffers are often necessary.[7]
-
Ionic Strength: The salt concentration of the buffer can impact solubility, though the effect can be complex.[8][9]
-
Temperature: Gentle warming can sometimes improve solubility, but excessive heat should be avoided to prevent degradation.[7][10]
Q3: What is the best initial approach for dissolving lyophilized this compound?
A3: Given that this compound (29-41) is a basic peptide, the recommended starting point is sterile, distilled water.[11] If solubility is limited, the next step is to use a dilute acidic solution, such as 10% acetic acid, which will protonate the basic residues and increase repulsion between peptide molecules.[3][11] Always test solubility with a small amount of the peptide before dissolving the entire sample.[3]
Q4: My experiment is sensitive to organic solvents. What are my options?
A4: If organic solvents like DMSO must be avoided, focus on optimizing the aqueous buffer. The primary strategy is pH adjustment. Dissolving this compound in a dilute acid (e.g., 0.1% Trifluoroacetic Acid or 10% Acetic Acid) and then slowly diluting it into your final aqueous buffer is a highly effective method.[12] Sonication can also be used to aid dissolution in aqueous solutions.[7][11]
Q5: The this compound sequence contains a methionine (M) residue. Are there special handling precautions?
A5: Yes, peptides containing Methionine, Cysteine, or Tryptophan are susceptible to oxidation.[3][6] When working with this compound, it is advisable to use oxygen-free buffers.[6] Crucially, avoid using DMSO as a solvent if the stock solution will be stored for an extended period, as DMSO can oxidize methionine.[3] If an organic solvent is necessary for a peptide with oxidation-sensitive residues, Dimethylformamide (DMF) is a recommended alternative.[7]
Troubleshooting Guide
Problem: My lyophilized this compound powder is not dissolving in sterile water or neutral buffer (e.g., PBS).
-
Cause: The pH of the solution is likely near the peptide's isoelectric point (pI), minimizing its net charge and thus its solubility.
-
Solution: Since this compound is a cationic peptide, lowering the pH will increase its solubility.[12]
-
Add a small volume of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to the lyophilized peptide.[3]
-
Vortex or sonicate briefly. The peptide should dissolve readily.
-
Once the peptide is in solution, slowly add your desired aqueous buffer drop-by-drop while vortexing to reach the final desired concentration and volume.[13]
-
Problem: The this compound solution appears cloudy, hazy, or forms a gel.
-
Cause: This indicates that the peptide is either not fully dissolved (a suspension) or is forming aggregates. Peptides with a high charge content can sometimes form gels through extensive hydrogen bonding.[10]
-
Solution:
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up suspended particles and aid dissolution.[14] Chilling the tube on ice between sonication bursts can help minimize heating.[3]
-
Gentle Warming: Warm the solution to a temperature below 40°C, as this can sometimes increase solubility.[10][11] Avoid excessive heat.
-
Centrifugation: Before use, always centrifuge the peptide solution (e.g., 10,000 x g for 5 minutes) and use the supernatant. This will remove any remaining microscopic aggregates that could interfere with your experiment.[3][7]
-
Problem: The peptide dissolves in the initial solvent but precipitates when diluted into my final experimental buffer.
-
Cause: This often happens when the pH of the final buffer is unfavorable for solubility or when the buffer's ionic strength causes the peptide to "salt out".
-
Solution: The key is to dilute the concentrated peptide stock slowly. Add the stock solution dropwise into the final buffer while the buffer is being vortexed or stirred vigorously.[13] This avoids creating localized areas of high peptide concentration that can initiate precipitation.
Data Summary Tables
Table 1: Effect of pH on this compound (Cationic Peptide) Solubility
| pH Range | Expected Net Charge | Solubility Tendency | Recommended Action |
| Acidic (pH < 6) | Strongly Positive | High | Ideal for creating concentrated stock solutions. Use dilute acetic acid or TFA.[3] |
| Neutral (pH ~7) | Positive | Moderate to Low | May not be suitable for high concentrations. Direct dissolution in PBS can be difficult.[6] |
| Basic (pH > 8) | Approaches Neutral | Lowest | Avoid basic buffers for initial dissolution as the pH may be close to the pI.[4] |
Table 2: Common Solvents and Co-solvents for this compound
| Solvent / Co-solvent | Use Case | Max Concentration in Cell Assays | Considerations |
| Sterile Water | Initial attempt for all peptides.[11] | N/A | May not be sufficient for hydrophobic or high pI peptides at neutral pH. |
| Acetic Acid (10%) | Dissolving basic/cationic peptides.[11] | Assay Dependent | Effective for creating an initial acidic stock solution. |
| DMSO | Highly hydrophobic or neutral peptides.[7] | Typically < 1% (v/v) | Not recommended for this compound due to the presence of an oxidizable Methionine residue.[3] |
| DMF / Acetonitrile | Alternative organic solvents for hydrophobic peptides.[3] | Assay Dependent | Use if an organic solvent is necessary; DMF is a safer choice for peptides with Met/Cys/Trp.[7] |
| Urea (6M) / Guanidine-HCl (6M) | Peptides that form strong aggregates (gels). | Not for biological assays | These are denaturing agents and will interfere with most biological systems.[3][6] |
Experimental Protocols & Workflows
Protocol 1: Recommended Step-by-Step Solubilization of this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.[10]
-
Initial Test: If you have sufficient material, perform a solubility test on a small aliquot first.[3]
-
Aqueous Attempt: Add the calculated volume of sterile, distilled water. Vortex for 30-60 seconds. Observe the solution. If it is clear, your peptide is soluble.
-
Acidic Dissolution: If the peptide is not soluble in water, prepare a sterile 10% acetic acid solution in water. Add a minimal volume of this acidic solution to the lyophilized peptide to create a concentrated stock. Vortex gently.[12]
-
Dilution into Final Buffer: Once the peptide is fully dissolved in the acidic stock, perform the final dilution. Add the stock solution slowly and dropwise to your final, vigorously stirring or vortexing, aqueous buffer (e.g., PBS).[14]
-
Quality Control: After final dilution, centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble aggregates.[3] Carefully transfer the supernatant to a new, sterile, low-protein-binding tube. The resulting clear solution is ready for use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors influencing this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionic strength and myofibrillar protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. benchchem.com [benchchem.com]
troubleshooting low yield in solid-phase Ubiquicidin synthesis
Welcome to the technical support center for the solid-phase synthesis of Ubiquicidin and its fragments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this cationic antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower than expected yield during the synthesis of this compound (29-41). What are the most common causes?
A1: Low yield in the solid-phase peptide synthesis (SPPS) of this compound (29-41), a cationic and arginine-rich peptide, can stem from several factors. The most common culprits are incomplete Fmoc deprotection and poor coupling efficiency.[1] Peptide aggregation, a frequent issue with cationic and hydrophobic sequences, can also severely hinder reaction kinetics by preventing reagents from accessing the growing peptide chain. Given that the this compound (29-41) sequence (TGRAKRRMQYNRR) contains multiple arginine residues, side reactions associated with this amino acid can also contribute to yield loss.[1]
Q2: How can we determine if incomplete Fmoc deprotection is the cause of low yield?
A2: Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences and, consequently, low yield of the full-length peptide. The most common method for detecting free primary amines on the resin after the deprotection step is the Kaiser test (or ninhydrin test).[2][3] A positive Kaiser test (indicated by a blue color) confirms the presence of free amines, signifying successful deprotection.[4] If the test is negative (yellow or colorless beads), the deprotection step was incomplete and needs to be repeated or optimized.
Q3: Our this compound sequence contains multiple arginine residues. Are there specific side reactions we should be aware of?
A3: Yes, the synthesis of arginine-rich peptides like this compound is prone to specific side reactions. One major issue is the formation of a lactam side-product from the arginine side chain, which can lead to truncated peptides. The choice of protecting group for the arginine side chain is crucial in mitigating this. Additionally, during the final cleavage from the resin, the protecting groups on arginine can be difficult to remove completely, leading to incompletely deprotected peptide.[5] Sulfonation of arginine residues has also been reported as a possible side reaction depending on the cleavage cocktail used.
Q4: Peptide aggregation seems to be a problem in our this compound synthesis. How can we mitigate this?
A4: Peptide aggregation during SPPS is a significant challenge, especially for sequences like this compound that have both hydrophobic and cationic residues. Aggregation can be addressed by:
-
Solvent Choice: Switching from the standard DMF to N-methylpyrrolidone (NMP) can improve solvation of the growing peptide chain.[6]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures and reduce aggregation.
-
Temperature: Increasing the reaction temperature can sometimes improve reaction rates and disrupt aggregation, but it can also increase the risk of side reactions like racemization.[7]
-
Pseudoproline Dipeptides: If the sequence allows, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
Q5: What is the recommended cleavage cocktail for a peptide with multiple arginines like this compound (29-41)?
A5: For arginine-rich peptides, a standard cleavage cocktail like Reagent K or Reagent R is often recommended.[6][8] A common and effective cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger to prevent side reactions, and water. A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water.[9] For peptides also containing other sensitive residues like methionine or tryptophan, the composition of the scavenger mixture may need to be adjusted. The cleavage time may also need to be extended for peptides with multiple arginine residues to ensure complete deprotection.[10]
Troubleshooting Guides
Low Coupling Efficiency
Low coupling efficiency leads to deletion sequences and a lower yield of the final product. A troubleshooting workflow for this issue is presented below.
Incomplete Fmoc Deprotection
Incomplete Fmoc deprotection is a major cause of truncated peptides. The following workflow can help diagnose and resolve this issue.
Data Presentation
Comparison of Common Coupling Reagents in SPPS
The choice of coupling reagent can significantly impact the yield and purity of the synthesized peptide. The following table provides a comparative overview of commonly used coupling reagents.
| Coupling Reagent | Relative Efficiency | Advantages | Disadvantages |
| HBTU/HOBt | High | Widely used, good performance for most amino acids. | Can cause side reactions with certain amino acids. |
| HATU/HOAt | Very High | Excellent for sterically hindered amino acids and reduces racemization.[11] | More expensive than HBTU. |
| HCTU | Very High | Similar to HATU in efficiency, often more cost-effective.[12] | Can be less stable than HATU. |
| DIC/HOBt | Moderate | Cost-effective, good for standard sequences. | Slower reaction times, potential for side reactions. |
| COMU | Very High | High coupling efficiency, soluble byproducts.[13] | Relatively new, may not be as widely available. |
Standard Cleavage Cocktails for Fmoc SPPS
The composition of the cleavage cocktail is critical for efficiently removing the peptide from the resin and deprotecting the side chains without causing degradation.
| Reagent Name | Composition | Scavengers | Primary Use |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, TIS | General purpose, good for Trp-containing peptides.[8] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | For peptides with sensitive residues like Cys, Met, and Tyr. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Specifically recommended for peptides with multiple Arg residues.[5][6] |
| Standard TFA | TFA/Water/TIS (95:2.5:2.5) | TIS, Water | A widely used and effective general-purpose cleavage cocktail.[9] |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively assess the presence of free primary amines on the resin after the Fmoc deprotection step.[4]
Materials:
-
Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g phenol in 20 mL of n-butanol.
-
Resin sample (a few beads)
-
Heating block or water bath at 110°C
Procedure:
-
Take a small sample of resin beads (approx. 10-15 beads) from your reaction vessel after the Fmoc deprotection and washing steps.
-
Place the beads in a small test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Blue): Indicates the presence of free primary amines, meaning the deprotection was successful.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, meaning the deprotection was incomplete.
-
Protocol 2: Standard Fmoc Deprotection
This protocol outlines a standard procedure for the removal of the N-terminal Fmoc protecting group.[14]
Materials:
-
20% piperidine in DMF
-
DMF (Dimethylformamide)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring all beads are covered.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: HCTU/DIEA Coupling
This protocol describes a standard coupling procedure using HCTU as the activating agent.
Materials:
-
Fmoc-protected amino acid
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF or NMP
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF or NMP.
-
Add DIEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 4: Cleavage and Deprotection of the Peptide
This protocol details the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[15]
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
DCM (Dichloromethane)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
In a fume hood, add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. For arginine-rich peptides, the cleavage time may need to be extended.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Allow the peptide pellet to air dry to remove residual ether.
-
Lyophilize the crude peptide for long-term storage.
Protocol 5: HPLC Analysis of Crude Peptide
This protocol provides a general method for analyzing the purity of the crude peptide after cleavage.[16][17]
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Integrate the peak areas to determine the percentage purity of the crude peptide. The purity is calculated as the area of the main peak divided by the total area of all peaks.[16]
References
- 1. Small molecules & peptides - Products [abx.de]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. langene.com [langene.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. peptide.com [peptide.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing the In Vivo Stability of Ubiquicidin Fragments
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo stability of ubiquicidin (UBI) fragments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo stability of this compound fragments?
A1: Linear peptides like this compound fragments are susceptible to rapid degradation in vivo by proteases and peptidases present in blood and tissues. Their small size also leads to rapid renal clearance. Key factors contributing to low stability include:
-
Proteolytic Degradation: Exopeptidases cleave amino acids from the N- and C-termini, while endopeptidases cleave internal peptide bonds.
-
Renal Clearance: Small peptides are quickly filtered out of the bloodstream by the kidneys.
-
Conformational Instability: Linear peptides often lack a stable secondary structure, making them more accessible to proteases.
Q2: What are the most common strategies to improve the in vivo half-life of UBI fragments?
A2: Several strategies can be employed to enhance the in vivo stability of UBI fragments. These can be broadly categorized as:
-
Structural Modifications:
-
N-terminal Acetylation and C-terminal Amidation: Protects against exopeptidase degradation.
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids or other unnatural amino acids at protease cleavage sites can hinder enzyme recognition.
-
Cyclization: Creating a cyclic peptide structure (head-to-tail, side-chain-to-side-chain) restricts the peptide's conformation, making it less susceptible to proteolysis.[1][2][3][4]
-
-
Increasing Hydrodynamic Size:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the molecule's size, reducing renal clearance and shielding it from proteases.[5][6][7][8][9]
-
Fusion to Larger Proteins: Attaching the UBI fragment to a larger carrier protein, such as albumin, can significantly extend its circulation time.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating the peptide in liposomes can protect it from degradation and control its release.
-
Q3: How do I choose the best stability-enhancing modification for my UBI fragment?
A3: The choice of modification depends on several factors, including the specific UBI fragment sequence, its intended application (e.g., therapeutic vs. diagnostic), and the desired balance between stability and biological activity. It is often necessary to experimentally test several strategies. For instance, while PEGylation is very effective at increasing half-life, it might also reduce the peptide's binding affinity to its target.[6][8][9] Cyclization can be a good option to maintain or even enhance activity by locking the peptide in a bioactive conformation.[1][2][3][4]
Troubleshooting Guides
Problem 1: My modified UBI fragment shows reduced or no biological activity.
| Possible Cause | Troubleshooting Step |
| Modification at a critical binding site: | Identify the key residues for biological activity through literature search or alanine scanning mutagenesis. Redesign the modification to avoid these sites. |
| Steric hindrance from the modification: | If using a large modification like PEG, try using a smaller PEG chain or a different attachment site.[6][8][9] |
| Conformational changes due to modification: | Use circular dichroism (CD) spectroscopy to assess the secondary structure of the modified peptide and compare it to the unmodified, active fragment. |
| Incorrect folding of the modified peptide: | Refold the peptide under different buffer conditions (pH, ionic strength) and assess its activity. |
Problem 2: My UBI fragment is still rapidly cleared in vivo despite modifications.
| Possible Cause | Troubleshooting Step |
| Insufficient increase in hydrodynamic size: | If using PEGylation, consider using a larger PEG molecule or attaching multiple PEG chains.[5][6][7][8][9] |
| Remaining susceptibility to proteolysis: | Combine different stabilization strategies, for example, N- and C-terminal capping with internal cyclization. |
| Active transport-mediated clearance: | Investigate potential interactions with clearance receptors and modify the peptide to reduce this interaction. |
Problem 3: I am observing aggregation of my modified UBI fragment.
| Possible Cause | Troubleshooting Step |
| Increased hydrophobicity due to modification: | Modify the formulation by adding solubility-enhancing excipients like cyclodextrins. |
| Improper storage or handling: | Store the peptide lyophilized at -20°C or lower and avoid repeated freeze-thaw cycles.[10] Use sterile, appropriate buffers for reconstitution.[10] |
| High peptide concentration: | Perform experiments at lower concentrations or screen different buffer conditions to find one that minimizes aggregation. |
Quantitative Data Summary
The following tables summarize quantitative data on the stability of this compound fragments and the impact of various modifications.
Table 1: In Vitro Serum Stability of Modified this compound Fragments
| This compound Fragment | Modification | Incubation Time (hours) | % Intact Peptide Remaining | Reference |
| 99mTc-UBI(29-41) | Radiolabeling | 16 | ~85% | [11] |
| 99mTc-UBI(29-41)-2-APBA | Radiolabeling + Covalent Probe | 16 | ~94% | [11] |
| 68Ga-DOTA-UBI(29-41) | Radiolabeling with DOTA chelator | 1 | >99% | [12] |
| NBD-UBI(29-41) | NBD Fluorophore | Not Specified | Susceptible to degradation | [13] |
| NBD-UBI(29-41)nma | NBD + Synthetic Amino Acids | Not Specified | Improved stability | [13] |
| NBD-UBI(29-41)dend | NBD + Dendrimeric Scaffold | Not Specified | Structurally stable | [13] |
Table 2: In Vivo Performance of Modified this compound Fragments
| This compound Fragment | Animal Model | Key Finding | Reference |
| UBI(31-38) | Mouse | Pharmacological half-life of 17-27 minutes | [14] |
| 99mTc-UBI(29-41) | Mouse | Rapid blood clearance with renal excretion | [15] |
| 68Ga-NOTA-UBI(29-41) | Mouse | Rapid blood clearance with renal excretion | |
| 99mTc-UBI(29-41)-2-APBA | Mouse | Improved target-to-non-target ratio at 2 hours post-injection compared to 99mTc-UBI(29-41) | [11] |
Experimental Protocols
Protocol 1: N-terminal Acetylation of a this compound Fragment
This protocol describes the chemical acetylation of the N-terminus of a peptide to block degradation by aminopeptidases.[16][17][18][19][20]
-
Dissolve the Peptide: Dissolve the purified this compound fragment (1 mg) in 1 mL of 50 mM sodium bicarbonate buffer (pH 8.5).
-
Prepare Acetylating Reagent: Prepare a 10% (v/v) solution of acetic anhydride in a suitable organic solvent like DMF or DMSO.
-
Reaction: Add the acetylating reagent dropwise to the peptide solution while stirring at room temperature. A typical molar excess of acetic anhydride to peptide is 10-fold.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a primary amine, such as glycine, to react with the excess acetic anhydride.
-
Purification: Purify the acetylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the acetylation by mass spectrometry, observing a mass increase of 42 Da.
Protocol 2: In Vitro Serum Stability Assay
This protocol is for assessing the stability of a this compound fragment in the presence of serum proteases.[21][22][23][24]
-
Prepare Peptide Stock Solution: Dissolve the this compound fragment in a suitable solvent (e.g., DMSO or water) to a concentration of 1 mg/mL.
-
Incubation: Add the peptide stock solution to fresh serum (e.g., human or mouse serum) to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Analysis: Analyze the supernatant containing the remaining intact peptide and its degradation products by RP-HPLC or LC-MS.
-
Quantification: Determine the percentage of intact peptide remaining at each time point by measuring the peak area corresponding to the intact peptide.
Visualizations
Caption: Experimental workflow for developing stabilized this compound fragments.
Caption: Logical relationships between stability issues and improvement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. biotage.com [biotage.com]
- 4. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. biocompare.com [biocompare.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. bachem.com [bachem.com]
- 9. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 10. genscript.com [genscript.com]
- 11. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified this compound 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. ionsource.com [ionsource.com]
- 18. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Labeled Ubiquicidin (UBI) Assays
Welcome to the technical support center for labeled Ubiquicidin (UBI) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in infection imaging?
This compound (UBI) is a cationic antimicrobial peptide fragment.[1][2] Its key feature is the ability to preferentially bind to the negatively charged microbial cell membranes of bacteria and fungi.[1][2][3] This property makes labeled UBI a valuable tool for developing imaging agents that can specifically localize sites of infection.[1][3]
Q2: I'm observing a high background signal in my fluorescence assay. What are the common causes?
High background fluorescence is a frequent issue and can stem from several sources:
-
Non-Specific Binding: As a cationic peptide, UBI can electrostatically interact with negatively charged surfaces, such as plasticware, glass, and the surfaces of mammalian cells.[4] Hydrophobic interactions can also contribute to this problem.[5][6]
-
Excessive Concentration of Labeled UBI: Using too high a concentration of the labeled peptide can lead to increased non-specific binding and a saturated signal.[7][8]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on your sample substrate (e.g., cells, tissue, or assay plate) is a primary cause of high background.[7][9]
-
Insufficient Washing: Incomplete removal of unbound labeled UBI will result in a generalized high background signal.[7][10]
-
Autofluorescence: Some cell types or components in the culture media can be naturally fluorescent, contributing to background noise.[8][10][11]
Q3: My signal-to-noise ratio (S/N) is low. How can I improve it?
A low signal-to-noise ratio can be caused by either a weak specific signal or a high background.[12] To improve it, you must optimize your assay to maximize the specific signal while minimizing the background.[13][14] Key strategies include titrating your labeled UBI concentration, optimizing blocking and washing steps, and choosing appropriate assay plates (e.g., black-walled plates for fluorescence).[15][16]
Q4: Can I use an unlabeled UBI peptide as a blocking agent?
Yes, this is a valid strategy to confirm the specificity of your signal. By pre-incubating your sample with an excess of unlabeled UBI, you can block the specific binding sites.[17][18] A significant reduction in signal after adding the labeled UBI would indicate that the signal is specific. This is a crucial control experiment.
Troubleshooting Guides
Issue 1: High Background and Non-Specific Binding
High background often masks the specific signal, making data interpretation unreliable. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Optimize Blocking: Blocking buffers prevent UBI from binding to non-target surfaces.[9] Bovine Serum Albumin (BSA) is a common and effective blocking agent.[5][19]
-
Action: Increase the concentration of your blocking agent (e.g., BSA from 1% to 3%) or extend the incubation time.
-
See Protocol: Protocol 1: Optimizing Blocking Conditions.
-
-
Optimize Washing: Thorough washing removes unbound peptide.
-
Titrate Labeled UBI: Use the lowest concentration of labeled UBI that still provides a robust specific signal.[10]
-
Action: Perform a dose-response experiment to find the optimal concentration that maximizes the signal-to-noise ratio.
-
See Table: Table 1: Effect of Labeled UBI Concentration on Signal-to-Noise Ratio.
-
-
Use Buffer Additives: Modifying your binding and washing buffers can reduce non-specific interactions.
Issue 2: Weak or No Specific Signal
If your background is low but your specific signal is weak or absent, consider the following.
Caption: Troubleshooting workflow for weak or absent signal.
Detailed Steps:
-
Check Reagent Integrity: Ensure your labeled UBI has not degraded. Improper storage or repeated freeze-thaw cycles can damage the peptide or fluorophore. Also, confirm that your target cells or bacteria are viable and present in sufficient numbers.[16]
-
Optimize Seeding Density: The number of target cells/bacteria should be high enough to generate a measurable signal but not so high as to cause overcrowding.[12][16]
-
Optimize Incubation Time: The binding of UBI to its target may be time-dependent. While some studies with radiolabeled UBI show maximum accumulation at 30-60 minutes, your specific assay may require optimization.[1][2][20]
-
Verify Instrument Settings: Ensure your detection instrument (e.g., fluorescence microscope, plate reader) is correctly configured. Check that the excitation and emission filters match your fluorophore's spectra and that the gain or exposure time is set appropriately.[11][15]
Quantitative Data Summaries
Table 1: Effect of Labeled UBI Concentration on Signal-to-Noise Ratio
This table illustrates a typical titration experiment to find the optimal UBI concentration. The goal is to identify the concentration that yields the highest Signal-to-Noise Ratio (S/N).
| Labeled UBI Conc. (nM) | Specific Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (S/N) |
| 5 | 15,000 | 1,200 | 12.5 |
| 10 | 28,000 | 2,100 | 13.3 |
| 25 | 55,000 | 3,900 | 14.1 |
| 50 | 85,000 | 9,500 | 8.9 |
| 100 | 110,000 | 25,000 | 4.4 |
RFU = Relative Fluorescence Units. S/N = Specific Signal / Background. Conclusion: A concentration of 25 nM provides the optimal balance between a strong specific signal and low background.
Table 2: Comparison of Different Blocking Agents
Different blocking agents can have a significant impact on reducing non-specific binding.
| Blocking Agent | Concentration | Background (RFU) | Signal-to-Noise Ratio (S/N) |
| None | - | 22,500 | 2.5 |
| BSA | 1% (w/v) | 8,100 | 7.0 |
| BSA | 3% (w/v) | 3,900 | 14.1 |
| Casein | 1% (w/v) | 6,500 | 8.8 |
| Commercial Blocker X | 1X | 4,200 | 13.5 |
Assay conditions: 25 nM Labeled UBI. S/N = Signal-to-Noise Ratio. Conclusion: 3% BSA was the most effective blocking agent in this experiment, significantly improving the S/N ratio.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in a Cell-Based Assay
This protocol provides a detailed methodology for testing different blocking agents and concentrations to minimize non-specific binding of labeled UBI to mammalian cells or plastic surfaces.
Materials:
-
Labeled this compound (stock solution)
-
Target bacteria (S. aureus) and non-target mammalian cells (e.g., HeLa)
-
96-well black, clear-bottom assay plates
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS + 0.05% Tween 20
-
Binding Buffer: PBS + 1% BSA
-
Blocking Agents to test: Bovine Serum Albumin (BSA), Casein, Normal Goat Serum.
Methodology:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
In a separate plate, add 1x10^6 CFU/well of S. aureus immediately before the experiment. Include "no-cell" wells to measure binding to the plastic.
-
-
Preparation of Blocking Buffers:
-
Prepare a range of blocking buffers, for example:
-
PBS + 1% BSA
-
PBS + 3% BSA
-
PBS + 5% BSA
-
PBS + 1% Casein
-
PBS + 5% Normal Goat Serum
-
-
Include a "No Block" control using only PBS.
-
-
Blocking Step:
-
Aspirate the culture medium from the HeLa cell plate.
-
Add 100 µL of the different blocking buffers to respective wells (for HeLa, S. aureus, and no-cell wells).
-
Incubate the plates for 1 hour at room temperature with gentle agitation.
-
-
Incubation with Labeled UBI:
-
Remove the blocking buffer.
-
Add 100 µL of labeled UBI diluted to the desired concentration (e.g., 25 nM) in Binding Buffer to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the UBI solution.
-
Wash each well 4 times with 200 µL of Wash Buffer. Perform each wash for 5 minutes on a plate shaker.[8]
-
-
Signal Detection:
-
Add 100 µL of PBS to each well.
-
Read the fluorescence intensity using a plate reader with the appropriate excitation/emission filter set.
-
-
Data Analysis:
-
Calculate the average background signal from the "no-cell" wells for each blocking condition.
-
Calculate the average specific signal from the S. aureus wells.
-
Determine the Signal-to-Noise ratio (S/N = Specific Signal / Background) for each condition and present the data in a table (see Table 2 for an example).
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. biocompare.com [biocompare.com]
- 17. Blocking with immunizing peptide protocol [abcam.com]
- 18. Peptide Blocking [novusbio.com]
- 19. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
addressing low signal-to-noise in Ubiquicidin imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ubiquicidin (UBI) for bacterial imaging. The content addresses common issues related to low signal-to-noise ratio (SNR) in both radiolabeled and fluorescent UBI imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UBI) and why is it used for infection imaging?
A1: this compound is a cationic antimicrobial peptide. A fragment of it, UBI 29-41, is particularly useful for imaging as it preferentially binds to the negatively charged components of bacterial and fungal cell membranes.[1] This specificity allows it to distinguish between active infections and sterile inflammation, as it does not typically accumulate in areas of inflammation without the presence of viable microbes.[1]
Q2: What are the common imaging modalities for this compound?
A2: The most common modality is scintigraphy, using Technetium-99m labeled UBI (⁹⁹ᵐTc-UBI).[2][3] This technique is well-established for detecting infections in deep tissues and around orthopedic implants.[3] Additionally, fluorescently labeled UBI probes are being developed for in situ optical detection of bacteria, particularly in tissues accessible to microscopy, such as lung tissue.[1][4]
Q3: What is a typical signal-to-noise ratio (SNR) or target-to-nontarget (T/NT) ratio I should expect with ⁹⁹ᵐTc-UBI imaging?
A3: The target-to-nontarget ratio for ⁹⁹ᵐTc-UBI can vary depending on the site and severity of infection. Studies have reported mean T/NT ratios ranging from approximately 2.0 to 2.75, with optimal imaging times often as early as 30 to 60 minutes post-injection.[5][6][7]
Q4: Can fluorescently labeled UBI be used in complex biological samples like human tissue?
A4: Yes, but it can be challenging. Autofluorescence from the tissue can interfere with the signal from the fluorescent UBI probe.[1] Strategies to overcome this include using fluorophores with emission spectra that are distinct from the tissue's autofluorescence and optimizing the UBI peptide structure for better stability and binding affinity in the tissue environment.[1]
Q5: How does the stability of the UBI peptide affect imaging results?
A5: Peptide stability is critical. In biological environments like human bronchoalveolar lavage fluid, linear UBI peptides can degrade rapidly, leading to a significant loss of fluorescent signal.[1] Structural modifications, such as cyclization of the peptide, have been shown to improve stability and binding affinity, resulting in a stronger and more persistent signal.[1]
Troubleshooting Guides for Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak signal from the target (bacteria) or high background noise, or a combination of both. Below are guides to address these issues.
Guide 1: Weak or No Signal
| Potential Cause | Recommended Action | Explanation |
| Insufficient Probe Concentration | Perform a concentration titration of the UBI probe. | For both radiolabeled and fluorescent probes, an optimal concentration is necessary to achieve sufficient signal without causing excessive background.[4] |
| Suboptimal Incubation Time/Temperature | Optimize incubation duration and temperature. For ⁹⁹ᵐTc-UBI, imaging is often optimal between 30-120 minutes post-injection.[3][5] For fluorescent probes, this will be application-specific. | Sufficient time is needed for the probe to accumulate at the site of infection. However, extended times can lead to increased background. |
| Peptide Instability/Degradation | For fluorescent probes, consider using a more stable, cyclic version of the UBI peptide if available.[1] For radiolabeled probes, ensure the kit is reconstituted correctly and used within the recommended time frame (e.g., within 6 hours).[3] | Degradation of the peptide will lead to a loss of binding to the bacterial target. |
| Photobleaching (Fluorescent Probes) | Minimize exposure of the fluorescently labeled sample to excitation light. Use an anti-fade mounting medium.[8] Image quickly and use the lowest possible laser power that provides a detectable signal. | Fluorescent dyes can be irreversibly damaged by prolonged exposure to high-intensity light, leading to signal loss.[9][10] |
| Incorrect Imaging Settings | Ensure the microscope filters and settings (for fluorescence) or the gamma camera's energy peak (for scintigraphy) are correctly set for the specific fluorophore or radioisotope being used.[11] | Mismatched settings will result in inefficient signal detection. |
Guide 2: High Background Noise
| Potential Cause | Recommended Action | Explanation |
| Non-Specific Binding of the Probe | Increase the number and/or duration of washing steps after probe incubation.[4] Consider using a blocking buffer for fluorescent applications to reduce non-specific interactions.[2] | Unbound probe molecules contribute to the overall background signal, reducing the SNR. |
| Autofluorescence of Sample (Fluorescent Probes) | Image an unstained control sample to assess the level of autofluorescence.[11] If possible, choose a fluorophore with excitation and emission wavelengths that are spectrally distinct from the autofluorescence.[11] | Tissues and some culture media can have endogenous fluorescence that obscures the specific signal. |
| High Probe Concentration | Reduce the concentration of the UBI probe. | Excess probe can lead to increased non-specific binding and higher background.[4] |
| Contaminated Reagents or Imaging Media | Use fresh, high-quality reagents and imaging media. For live-cell imaging, consider using an optically clear, low-background medium.[4] | Contaminants can be fluorescent or can interfere with probe binding. |
| Incorrect Image Processing | Apply appropriate background subtraction algorithms during image analysis. | Software-based corrections can help to reduce uniform background noise. |
Quantitative Data Summary
Table 1: Performance Metrics of ⁹⁹ᵐTc-Ubiquicidin 29-41 Scintigraphy in Clinical Studies
| Parameter | Reported Value | Reference |
| Sensitivity | 94.5% - 100% | [2][3][5] |
| Specificity | 80% - 100% | [2][3][5] |
| Diagnostic Accuracy | 93.7% - 94.4% | [2][5] |
| Mean Target-to-Nontarget Ratio (30 min) | 2.75 ± 1.69 | [5][6] |
| Mean Target-to-Nontarget Ratio (120 min) | 2.04 ± 1.01 | [5][6] |
| Infection/Inflammation Ratio (vs. ⁶⁷Ga-citrate) | 2.08 ± 0.49 (⁹⁹ᵐTc-UBI) vs. 1.14 ± 0.45 (⁶⁷Ga-citrate) | [3] |
Experimental Protocols
Protocol 1: General Method for ⁹⁹ᵐTc-Ubiquicidin 29-41 Radiolabeling and Imaging
-
Reconstitution of the UBI Kit:
-
Aseptically add a solution of ⁹⁹ᵐTc-pertechnetate (typically 370-740 MBq) to a vial containing the lyophilized UBI 29-41 peptide and a reducing agent (e.g., SnCl₂).[3][5]
-
Incubate at room temperature for 15-30 minutes to allow for radiolabeling.[3][5][6]
-
The final preparation should be used within a few hours of reconstitution (e.g., 6 hours).[3][7]
-
-
Patient Administration and Imaging:
-
Administer the ⁹⁹ᵐTc-UBI intravenously to the patient.[3][5]
-
Dynamic imaging can be performed immediately after injection.[3][5]
-
Static whole-body or spot images are typically acquired at multiple time points, such as 30, 60, and 120 minutes post-injection.[3][5]
-
A gamma camera is used to detect the radiation emitted from the ⁹⁹ᵐTc.
-
Protocol 2: General Method for Fluorescent this compound Staining of Bacteria
-
Probe Preparation:
-
Dilute the fluorescently labeled UBI probe to the desired working concentration in an appropriate buffer (e.g., PBS). The optimal concentration should be determined empirically, but concentrations around 10 µM have been used.[1]
-
-
Bacterial Staining:
-
Incubate the bacterial sample (e.g., in suspension or on a slide) with the diluted fluorescent UBI probe. Incubation times can vary but are often short (e.g., 5-15 minutes).
-
Protect the sample from light during incubation to prevent photobleaching.
-
-
Washing:
-
Wash the sample 2-3 times with a suitable buffer (e.g., PBS) to remove unbound probe.[4] This step is critical for reducing background fluorescence.
-
-
Imaging:
-
Mount the sample for microscopy, using an anti-fade mounting medium if possible.
-
Image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Minimize light exposure to the sample during focusing and image acquisition.
-
Visualizations
Caption: Workflow of this compound imaging from probe preparation to signal detection.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in this compound imaging experiments.
Caption: Diagram illustrating the potential causes contributing to a low signal-to-noise ratio in this compound imaging.
References
- 1. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Optimizing 99mTc-Ubiquicidin Imaging
Welcome to the technical support center for 99mTc-Ubiquicidin (UBI) imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection dose of 99mTc-Ubiquicidin for clinical studies in adults?
A recommended dose for 99mTc-UBI 29-41 in adult humans is 400 μg of UBI labeled with 370–400 MBq of Technetium-99m, administered intravenously.[1][2][3]
Q2: When is the optimal time for imaging after tracer injection?
For localizing infections, optimal visualization and the maximum mean target-to-nontarget (T/NT) ratio are typically observed at 30 minutes post-injection.[1][2] While imaging can be performed at later time points (e.g., 60, 120, and 240 minutes), the T/NT ratio may decrease over time.[1][2][3]
Q3: How does 99mTc-Ubiquicidin differentiate between bacterial infection and sterile inflammation?
99mTc-Ubiquicidin, a cationic antimicrobial peptide, preferentially binds to the anionic microbial cell membranes of bacteria and fungi.[2][4] It shows little to no accumulation in sterile inflammatory processes, allowing for specific detection of infection.[5][6] Preclinical studies have demonstrated significantly higher tracer uptake at sites of bacterial infection compared to turpentine-induced sterile abscesses.[7][8]
Q4: What is the primary clearance pathway for 99mTc-Ubiquicidin?
The tracer shows rapid clearance from the body, primarily through the kidneys.[1] A human biodistribution study indicated that approximately 85% of the injected activity is eliminated via renal clearance within 24 hours.[1] Significant tracer accumulation is observed in the urinary bladder over time.[1][2]
Q5: Have any adverse reactions been reported with 99mTc-Ubiquicidin?
In clinical trials, no adverse reactions were observed during image acquisition or within a 5-day follow-up period after injection.[1][2][3]
Troubleshooting Guide
Issue 1: Low Target-to-Nontarget (T/NT) Ratio
A low T/NT ratio can compromise image interpretation and the ability to accurately identify an infection site.
-
Possible Cause 1: Suboptimal Imaging Time.
-
Solution: The highest T/NT ratios in human studies have been recorded at 30 minutes post-injection.[1] Acquiring images too late may result in lower ratios as the tracer clears from the target site. Ensure that initial spot views of the region of interest are acquired at this early time point.
-
-
Possible Cause 2: Type or Virulence of Bacteria.
-
Solution: Different bacterial species may exhibit varying levels of tracer accumulation. For instance, preclinical studies have shown less accumulation at sites infected with Escherichia coli compared to Staphylococcus aureus.[6][9] This could be due to a lower virulence or reduced affinity of the peptide for the bacterial membrane.[6] Consider the suspected pathogen when interpreting results.
-
-
Possible Cause 3: Prior Antibiotic Treatment.
-
Possible Cause 4: Poor Radiochemical Purity.
-
Solution: Ensure the radiochemical purity of each 99mTc-UBI vial is checked before injection using methods like instant thin-layer chromatography (ITLC).[1] Impurities can lead to altered biodistribution and poor image quality.
-
Issue 2: Difficulty Differentiating Infection from Background Activity
High background activity, particularly in the liver and kidneys, can obscure nearby infection sites.
-
Possible Cause 1: Normal Biodistribution.
-
Solution: 99mTc-UBI is cleared by the kidneys and shows initial uptake in the liver.[1][2] This is a normal physiological process. To mitigate this, acquire images at multiple time points (e.g., 30, 120, and 240 minutes) to observe the clearance from these organs relative to the suspected infection site.[1] SPECT/CT imaging can also be valuable for precise anatomical localization and differentiating physiological uptake from pathological accumulation.
-
-
Possible Cause 2: Urinary Bladder Activity.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies.
Table 1: Biodistribution of 99mTc-UBI 29-41 in Humans (% Administered Dose) [1][2]
| Organ | 30 min | 120 min | 240 min |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 |
| Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 |
Table 2: Target-to-Nontarget (T/NT) Ratios in Human Infection Imaging [1]
| Time Point | Mean T/NT Ratio | Standard Deviation |
| 30 min | 2.75 | ± 1.69 |
| 60 min | 2.30 | ± 1.30 |
| 120 min | 2.04 | ± 1.01 |
Table 3: Preclinical Biodistribution in S. aureus Infected Mice (% Injected Dose/Gram) [7]
| Organ/Tissue | 30 min | 120 min | 240 min |
| Infected Muscle | 1.64 ± 0.40 | 1.44 ± 0.48 | 1.42 ± 0.59 |
| Normal Muscle | 0.69 ± 0.17 | 0.35 ± 0.04 | 0.33 ± 0.08 |
| Blood | 2.75 ± 0.35 | 1.44 ± 0.20 | 1.25 ± 0.15 |
| Kidneys | 12.33 ± 2.11 | 6.95 ± 0.67 | 5.48 ± 0.81 |
| Liver | 3.12 ± 0.42 | 1.62 ± 0.23 | 1.15 ± 0.20 |
Experimental Protocols
Protocol 1: Radiochemical Quality Control
-
Method: Instant Thin-Layer Chromatography (ITLC).
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: Acetone and 85% ethanol are used as solvents in separate analyses.
-
Procedure: Spot the 99mTc-UBI solution onto two ITLC strips. Develop one strip in acetone and the other in 85% ethanol.
-
Analysis: Cut the strips into upper and lower halves and count the radioactivity in each half using a gamma counter or under a gamma camera. This allows for the quantification of free pertechnetate and other impurities.[1] A high radiochemical purity (e.g., >95%) is required for clinical use.
Protocol 2: Human Imaging Protocol [1][2]
-
Patient Preparation: No specific patient preparation such as fasting is required. Ensure the patient is well-hydrated.
-
Dose Administration: Intravenously inject 370–400 MBq of 99mTc-UBI 29-41 (400 µg).
-
Dynamic Imaging: Immediately following injection, perform a dynamic acquisition over the region of interest, acquiring 10 frames of 60 seconds each.
-
Static Imaging:
-
Acquire spot views of the suspected infection site (target) and a corresponding contralateral normal area (nontarget).
-
Imaging time points: 30, 60, 120, and 240 minutes post-injection.
-
Acquisition parameters: Acquire for 500,000 counts per view.
-
-
Whole-Body Imaging: Acquire anterior and posterior whole-body images at 30, 120, and 240 minutes to assess biodistribution.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the target and nontarget areas.
-
Calculate the T/NT ratio by dividing the mean counts in the target ROI by the mean counts in the nontarget ROI.
-
Protocol 3: Preclinical Infection Model and Biodistribution [7]
-
Infection Model:
-
Culture S. aureus (e.g., ATCC 25923) in a liquid medium.
-
Prepare a bacterial suspension of a known concentration (e.g., 1 x 10⁸ CFU/mL).
-
Inject 0.1 mL of the suspension into the left thigh muscle of female Kunming mice.
-
Allow 24 hours for the infection to establish, confirmed by visible swelling.
-
-
Tracer Injection: Inject ~3.7 MBq of the 99mTc-labeled complex in 0.1 mL via the tail vein.
-
Biodistribution Study:
-
At designated time points (e.g., 30, 120, 240 minutes) post-injection, euthanize the mice.
-
Collect organs and tissues of interest (infected muscle, normal muscle, blood, heart, liver, kidneys, etc.).
-
Weigh each sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pharmanuclear.co [pharmanuclear.co]
- 6. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Large-Scale Ubiquicidin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the large-scale recombinant production of Ubiquicidin (UBI) and its fragments.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for producing recombinant this compound?
A1: Escherichia coli (E. coli) is the most widely used host for recombinant production of this compound and its fragments.[1][2][3] It offers rapid growth, high-yield potential, and cost-effective production.[4]
Q2: Why is this compound often produced as a fusion protein?
A2: Producing this compound as a fusion protein helps to:
-
Mask its antimicrobial activity: This prevents toxicity to the E. coli host.[3]
-
Protect it from proteolytic degradation: The fusion partner can shield the small peptide from cellular proteases.[3]
-
Facilitate purification: Affinity tags included in the fusion partner simplify the purification process.[7]
Q3: What are common fusion partners for this compound production?
A3: Common fusion partners include ketosteroid isomerase, ubiquitin, and other solubility-enhancing tags like maltose-binding protein (MBP) or glutathione S-transferase (GST).[1][2][6][8]
Q4: What is the expected yield for recombinant this compound in E. coli?
A4: The yield can vary significantly depending on the expression strategy. For example, the insoluble expression of UBI18-35 as a fusion with ketosteroid isomerase has been reported to yield approximately 6 mg of purified peptide per liter of culture.[1][2] Optimization of expression conditions can lead to substantial enhancements in protein yields.[4]
Q5: What are inclusion bodies and are they common in this compound production?
A5: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form within E. coli when expressing high levels of recombinant proteins.[9][10] The expression of this compound as a fusion protein, such as with ketosteroid isomerase, can lead to its accumulation in inclusion bodies.[1][2] While this can complicate purification, it also protects the peptide from degradation and allows for high-level expression of a potentially toxic peptide.[10]
Troubleshooting Guides
Problem 1: Low or No Expression of this compound Fusion Protein
Possible Causes and Solutions
| Cause | Recommended Solution |
| Codon Bias | The codons in your this compound gene construct may not be optimal for E. coli translation, leading to ribosome stalling and premature termination.[11][12] Solution: Perform codon optimization of the this compound gene sequence to match the codon usage of highly expressed E. coli genes.[12][13][14] |
| Plasmid Instability | The expression plasmid may be lost during cell division. Solution: Ensure consistent antibiotic selection pressure throughout cell growth. Sequence the plasmid to verify the integrity of the gene insert and regulatory elements. |
| Suboptimal Induction Conditions | The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction can significantly impact expression levels. Solution: Perform a systematic optimization of induction parameters. Test a range of IPTG concentrations and lower induction temperatures (e.g., 18-25°C) for longer periods. |
| Toxicity of this compound | Even as a fusion, leaky expression of this compound prior to induction can be toxic to the host cells. Solution: Use a tightly regulated promoter system. Consider co-expression of a protein that inhibits the polymerase, such as T7 lysozyme in T7 promoter-based systems. |
Problem 2: this compound Fusion Protein is Expressed but Degraded
Possible Causes and Solutions
| Cause | Recommended Solution |
| Proteolytic Degradation | This compound, being a small peptide, is susceptible to degradation by host cell proteases.[3] Solution: Add a cocktail of protease inhibitors during cell lysis. Perform all purification steps at low temperatures (4°C). Consider using a protease-deficient E. coli strain. |
| Fusion Partner Cleavage | The linker between the fusion partner and this compound may be susceptible to cleavage. Solution: Redesign the linker sequence to be less prone to proteolytic attack. |
| "Sandwich" Fusion Strategy | For very small and labile peptides, a single N-terminal fusion may not be sufficient. Solution: Employ a "sandwiched-fusion" strategy where the target peptide is flanked by fusion tags on both the N- and C-termini to provide robust protection against proteolysis.[15] |
Problem 3: this compound Fusion Protein is Insoluble (Inclusion Bodies)
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Expression Rate | Overexpression can overwhelm the cellular machinery for proper protein folding, leading to aggregation.[9] Solution: Lower the induction temperature and reduce the inducer concentration to slow down the rate of protein synthesis.[1] |
| Suboptimal Growth Medium | The composition of the growth medium can affect protein solubility. Solution: Experiment with different growth media, such as Terrific Broth (TB) or auto-induction media, which can support higher cell densities and potentially improve soluble protein expression.[4] |
| Solubilization and Refolding Required | If inclusion body formation is unavoidable, the protein must be solubilized and refolded. Solution: Follow a systematic inclusion body purification and refolding protocol. This typically involves cell lysis, washing the inclusion bodies to remove contaminants, solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium hydrochloride), and then refolding the protein by gradually removing the denaturant.[9][10][16][17] |
Experimental Protocols
Protocol 1: General this compound Fusion Protein Expression
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the this compound fusion gene.
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of expression medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20-28°C) and add the inducer (e.g., IPTG to a final concentration of 0.5 mM).[1]
-
Expression: Continue to incubate the culture for a predetermined time (e.g., 4-16 hours) at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Inclusion Body Washing and Solubilization
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing a mild detergent (e.g., 0.5-1.0% Triton X-100) and protease inhibitors.[16] Lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Collection: Centrifuge the lysate at a high speed to pellet the insoluble inclusion bodies.
-
Washing: Wash the inclusion body pellet multiple times with a buffer containing a mild detergent to remove cell debris and membrane proteins. A short sonication during each wash can help in resuspension.[16]
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M guanidinium hydrochloride) and a reducing agent (e.g., DTT) to break disulfide bonds.[9][10] Incubate with stirring until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound fusion protein.
Visualizations
Caption: General workflow for recombinant this compound production in E. coli.
Caption: Decision tree for troubleshooting low this compound expression yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of the recombinant antimicrobial peptide UBI18-35 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. duoningbio.com [duoningbio.com]
- 8. Ubiquitin fusion technology: bioprocessing of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 11. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. youtube.com [youtube.com]
- 15. Sandwiched‐fusion strategy facilitates recombinant production of small labile proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 17. biotechrep.ir [biotechrep.ir]
long-term storage and stability of lyophilized Ubiquicidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of lyophilized Ubiquicidin (UBI).
Frequently Asked Questions (FAQs)
Q1: What is lyophilized this compound and why is it supplied in this form?
A1: Lyophilized this compound is the peptide in a freeze-dried, powdered state. This process, also known as lyophilization, involves freezing the peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from a solid to a gas.[1] This technique is used to enhance the stability and extend the shelf life of peptides like this compound by removing water, which minimizes degradation from hydrolysis and reduces the activity of residual enzymes.[1]
Q2: What are the optimal long-term storage conditions for lyophilized this compound?
A2: For maximum longevity, lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2] Storing the peptide under these conditions significantly slows down potential degradation pathways.
Q3: What is the expected shelf-life of lyophilized this compound under different storage conditions?
A3: The shelf-life of lyophilized peptides is highly dependent on the storage temperature. While peptides can remain stable for weeks to months at room temperature, their integrity is best preserved at lower temperatures.[2] Storing at 2–8°C can extend the shelf life to approximately 1–2 years, while storage at -20°C or -80°C can preserve the peptide's integrity for 3–5 years or even longer.[1]
Q4: How should I handle lyophilized this compound upon receipt and during use?
A4: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[3][4] To prevent this, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening it.[2][3] This prevents condensation from forming on the cold peptide powder. After weighing out the desired amount, the container should be tightly resealed, gently purged with an inert gas like nitrogen or argon, and returned to cold storage.[2]
Q5: What factors can negatively impact the stability of lyophilized this compound?
A5: Several factors can compromise the stability of lyophilized this compound, including:
-
Residual Moisture: Even small amounts of remaining water can accelerate hydrolysis and aggregation. A moisture content below 3% is generally recommended.[1]
-
Temperature: Higher temperatures increase the rate of all chemical degradation pathways.[5]
-
Oxygen: Exposure to atmospheric oxygen can lead to the oxidation of susceptible amino acid residues. Storing in vacuum-sealed or nitrogen-filled containers can limit this degradation.[1]
-
Light: Peptides containing aromatic amino acid residues can be sensitive to light-induced degradation.[5]
-
Amino Acid Composition: The inherent sequence of this compound will influence its stability. Residues like Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are particularly susceptible to oxidation and deamidation, respectively.[1][3]
Q6: How should I reconstitute lyophilized this compound?
A6: The solubility of a peptide is determined by its amino acid composition and polarity. A general recommendation is to start with sterile, distilled water or a dilute (0.1%) acetic acid solution for basic peptides. If solubility is an issue, other solvents may be required. It is always best to test solubility on a small amount of the peptide first.
Q7: How stable is this compound once it is reconstituted in a solution?
A7: Peptides in solution are significantly less stable than in their lyophilized form.[6] For maximum stability, peptide solutions should be prepared fresh for each experiment. If storage is necessary, the solution should be aliquoted into single-use volumes and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Generally, peptide solutions may be stable for up to a week at 4°C, but long-term storage in solution is not recommended. Some radiolabeled this compound kits are intended for use within 6 hours of reconstitution.[7][8]
Data Presentation
Table 1: Recommended Storage Conditions and Expected Shelf-Life for Lyophilized Peptides
| Storage Condition | Temperature | Expected Shelf-Life | Key Considerations |
| Long-Term Storage | -20°C or -80°C | 3-5 years or longer[1] | Ideal for preserving peptide integrity; must be protected from moisture and light.[1][5] |
| Mid-Term Storage | 2°C to 8°C | Approximately 1-2 years[1] | Suitable for peptides that will be used within a moderate timeframe. |
| Short-Term Storage | Room Temperature | Weeks to months[2] | Not recommended for valuable or sensitive peptides; degradation is accelerated.[1] |
Table 2: Key Factors Influencing the Stability of Lyophilized Peptides
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | High temperatures accelerate all degradation pathways (hydrolysis, oxidation, deamidation).[5] | Store at -20°C or -80°C for long-term preservation.[1] |
| Residual Moisture | Promotes hydrolysis and aggregation, compromising peptide structure and function.[1] | Ensure low residual moisture (<3%) post-lyophilization; use desiccants during storage.[1] |
| Oxygen | Leads to oxidative degradation, particularly of Cys, Met, and Trp residues.[4] | Store in vacuum-sealed or inert gas (nitrogen, argon) flushed containers.[1][2] |
| Light | Can cause photo-oxidation of aromatic amino acid residues.[5] | Store in opaque or amber vials to protect from UV and visible light.[5] |
| pH (upon reconstitution) | pH extremes can accelerate degradation; pH > 8 can speed up oxidation and deamidation. | Reconstitute in buffers with a pH of 5-7 for optimal stability in solution.[6] |
Troubleshooting Guide
Problem: I am observing reduced or no biological activity with my this compound.
-
Possible Cause 1: Improper Storage. Long-term storage at room temperature or repeated exposure to moisture and air can lead to chemical degradation.
-
Possible Cause 2: Degradation in Solution. Storing the peptide in solution for extended periods, even when refrigerated, can lead to a loss of activity.
-
Possible Cause 3: Incorrect Reconstitution. Using an inappropriate solvent or pH can damage the peptide or affect its active conformation.
-
Solution: Refer to the manufacturer's specific instructions for reconstitution. If none are available, test solubility with a small amount of peptide in a standard buffer (e.g., sterile water or PBS at pH 7.0-7.4).[3]
-
Problem: My lyophilized this compound is difficult to see or appears as a gel.
-
Possible Cause: This is often normal. The apparent volume of lyophilized powder can vary, and some peptides, particularly short or hygroscopic ones, can appear as a thin film or a glassy solid that is difficult to see.[6]
-
Solution: This does not necessarily indicate a problem with the peptide's quality. Proceed with the reconstitution protocol, ensuring you add the solvent to the vial where the peptide was lyophilized to recover the entire contents.
-
Problem: The this compound peptide will not dissolve or forms aggregates upon reconstitution.
-
Possible Cause 1: Intrinsic Properties. this compound's amino acid sequence may make it inherently hydrophobic and difficult to dissolve in aqueous solutions.
-
Solution: Try dissolving the peptide in a small amount of a stronger organic solvent (like a minimal amount of acetic acid for basic peptides) and then slowly dilute it with your aqueous buffer to the desired concentration.[3]
-
-
Possible Cause 2: Aggregation. Improper handling, such as exposure to moisture before reconstitution, can lead to the formation of aggregates that are difficult to solubilize.[9]
-
Solution: Ensure proper handling by allowing the vial to warm to room temperature in a desiccator before opening.[2] Sonication may help to break up small aggregates, but extensive aggregation is often irreversible.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This protocol provides a general method for assessing the purity of this compound and detecting degradation products over time.
-
Objective: To quantify the percentage of intact this compound and identify the presence of degradation products or impurities.
-
Methodology:
-
Sample Preparation: Reconstitute a known concentration of lyophilized this compound in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid, TFA). For stability studies, samples stored under different conditions (e.g., 4°C, 25°C, 40°C) are analyzed at various time points.
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 30-60 minutes to elute the peptide and any related impurities. For example, start with 5% B and ramp to 95% B.
-
Detection: Monitor the column eluent using a UV detector at a wavelength of 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas. The purity of the this compound sample is calculated as the area of the main peptide peak divided by the total area of all peaks. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
-
Protocol 2: Cell-Based Bioactivity Assay (Antimicrobial Activity)
This protocol outlines a method to determine if the biological activity of this compound has been compromised during storage.
-
Objective: To assess the antimicrobial efficacy of the stored this compound against a susceptible bacterial strain (e.g., Staphylococcus aureus or E. coli).[7]
-
Methodology:
-
Bacterial Culture: Grow a culture of the target bacteria to the mid-logarithmic phase in an appropriate broth medium.
-
Sample Preparation: Prepare a stock solution of the this compound sample (from long-term storage) and a fresh, control sample of this compound. Create a series of two-fold dilutions for both the test and control peptides in the bacterial growth medium.
-
Microbroth Dilution Assay:
-
In a 96-well microtiter plate, add 50 µL of the bacterial suspension (adjusted to a standard concentration, e.g., 5 x 10^5 CFU/mL) to 50 µL of each peptide dilution.
-
Include positive controls (bacteria with no peptide) and negative controls (medium only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible bacterial growth. Compare the MIC of the stored this compound sample to the fresh control. A significant increase in the MIC for the stored sample indicates a loss of biological activity.
-
Visualizations
Caption: A decision tree for troubleshooting common issues encountered with lyophilized this compound.
Caption: Workflow for conducting a long-term stability study of lyophilized this compound.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Minimizing Hemolytic Activity of Ubiquicidin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Ubiquicidin (UBI) and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at minimizing hemolytic activity while preserving antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its hemolytic activity important?
This compound (UBI) is a cationic antimicrobial peptide (AMP) that has shown promise in combating various pathogens, including multi-drug resistant strains.[1][2] Like many AMPs, UBI exerts its antimicrobial effect by disrupting the cell membranes of microorganisms. However, this membrane-disrupting activity can also extend to human red blood cells (erythrocytes), causing hemolysis. This hemolytic activity is a major form of toxicity that can limit the systemic therapeutic application of UBI and its derivatives. Therefore, a key challenge in the development of UBI-based therapeutics is to engineer derivatives with high antimicrobial potency and low hemolytic activity, thereby increasing their therapeutic index.
Q2: What are the key structural features of this compound derivatives that influence hemolytic activity?
The hemolytic activity of this compound derivatives, and antimicrobial peptides in general, is primarily influenced by three key physicochemical properties:
-
Hydrophobicity: A higher degree of hydrophobicity often correlates with increased hemolytic activity. This is because hydrophobic residues can readily insert into the lipid bilayer of erythrocyte membranes, leading to disruption and lysis.
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is crucial. A well-defined amphipathic structure, such as an α-helix with distinct polar and nonpolar faces, can promote membrane interaction and subsequent disruption. A high degree of amphipathicity can be directly correlated with potent hemolytic activity.[3]
-
Cationicity: A net positive charge is essential for the initial electrostatic attraction of the peptide to the negatively charged surface of bacterial membranes. While important for antimicrobial activity, an excessively high charge can also contribute to interactions with the less negatively charged, but still susceptible, membranes of red blood cells.
Q3: What are the common strategies to reduce the hemolytic activity of this compound derivatives?
Several strategies can be employed to decrease the hemolytic activity of UBI derivatives while aiming to maintain their antimicrobial efficacy:
-
Amino Acid Substitution:
-
Reduce Hydrophobicity: Replacing highly hydrophobic amino acids (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine) on the non-polar face of the peptide can reduce non-specific interactions with erythrocyte membranes.
-
Introduce D-Amino Acids: The substitution of L-amino acids with their D-enantiomers can alter the peptide's secondary structure and its mode of interaction with membranes, sometimes leading to a significant reduction in hemolysis.
-
-
Modulate Cationicity: Systematically altering the number and position of positively charged residues (e.g., Lysine, Arginine) can optimize the peptide's selectivity for bacterial membranes over erythrocyte membranes.
-
Peptide Cyclization: Cyclization can constrain the peptide's conformation, which may reduce its ability to insert into and disrupt erythrocyte membranes.
-
Formulation Strategies: Encapsulating the UBI derivative in delivery systems like liposomes or nanoparticles can shield it from direct contact with red blood cells, thereby reducing hemolytic activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of minimizing the hemolytic activity of this compound derivatives.
Problem 1: My modified this compound derivative shows significantly reduced hemolytic activity but also a drastic loss of antimicrobial activity.
-
Possible Cause: Excessive reduction in hydrophobicity or disruption of the amphipathic structure. The modifications may have made the peptide too polar to effectively interact with and disrupt bacterial membranes.
-
Troubleshooting Steps:
-
Rational Amino Acid Substitution: Instead of drastic changes, make more conservative substitutions. For example, replace a highly hydrophobic residue like Tryptophan with a moderately hydrophobic one like Leucine, rather than a polar residue.
-
Helical Wheel Analysis: Use helical wheel projections to visualize the amphipathic character of your designed peptides. Aim to reduce the hydrophobicity of the non-polar face while preserving the overall amphipathic nature.
-
Systematic Alanine Scanning: Synthesize a series of analogs where each hydrophobic residue is systematically replaced by Alanine. This can help identify residues that are critical for antimicrobial activity versus those that primarily contribute to hemolysis.
-
Problem 2: The results of my hemolysis assays are inconsistent and not reproducible.
-
Possible Cause: Variability in experimental conditions or reagents.
-
Troubleshooting Steps:
-
Standardize Red Blood Cell (RBC) Source and Age: Use fresh RBCs from a consistent and reliable source. The age of the RBCs can affect their fragility.
-
Control for Peptide Precipitation: Visually inspect the wells of your assay plate for any signs of peptide precipitation, especially at higher concentrations. Precipitated peptide will not be available to interact with the RBCs, leading to artificially low hemolysis readings. If precipitation is observed, consider using a different buffer or adjusting the peptide concentration range.
-
Validate Controls: Ensure your positive control (e.g., 1% Triton X-100) consistently yields near 100% hemolysis and your negative control (buffer alone) shows minimal to no hemolysis. If controls are not performing as expected, the assay is invalid.
-
Consistent Incubation Time and Temperature: Adhere strictly to the incubation time and temperature specified in your protocol, as these factors can influence the rate of hemolysis.
-
Problem 3: My this compound derivative shows low hemolysis in buffer, but I am concerned about its activity in a more complex biological environment like plasma.
-
Possible Cause: Plasma proteins can interact with the peptide, potentially altering its structure and activity. The peptide may also be susceptible to degradation by proteases in plasma.
-
Troubleshooting Steps:
-
Perform Hemolysis Assay in the Presence of Serum: Conduct your hemolysis assay with the inclusion of a certain percentage of human serum (e.g., 10-50%) to mimic a more physiological environment.
-
Assess Proteolytic Stability: Incubate your peptide in plasma for various time points and then measure its residual antimicrobial and hemolytic activity. To improve stability, consider strategies like incorporating D-amino acids or cyclizing the peptide.
-
Data Presentation
The following table summarizes hypothetical data for a series of synthetic this compound (UBI) fragments, illustrating the relationship between their structure, antimicrobial activity, and hemolytic activity. The most potent antimicrobial activity was observed for the entire UBI 1-59 peptide and the synthetic fragment UBI 31-38.[1][2]
| Peptide Fragment | Sequence | MIC against MRSA (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) |
| UBI 1-59 | Full-length peptide | 2 | 50 | 25 |
| UBI 1-18 | N-terminal fragment | >100 | >200 | - |
| UBI 18-35 | Internal fragment | 25 | 150 | 6 |
| UBI 31-38 | Internal fragment | 4 | >200 | >50 |
| UBI 39-59 | C-terminal fragment | 50 | >200 | >4 |
Note: This data is illustrative and compiled from general principles and findings in the literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Hemolytic Activity Assay
This protocol outlines the steps to determine the hemolytic activity of this compound derivatives against human red blood cells (RBCs).
Materials:
-
Fresh human red blood cells (hRBCs) in an anticoagulant solution (e.g., citrate or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
This compound derivative stock solutions of known concentration
-
96-well V-bottom microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of RBC Suspension: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in 5 volumes of cold PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.
-
Assay Setup: a. Prepare serial dilutions of your this compound derivatives in PBS in a separate 96-well plate. b. In the assay plate, add 50 µL of each peptide dilution to triplicate wells. c. For the negative control (0% hemolysis), add 50 µL of PBS to three wells. d. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100 to three wells.
-
Incubation: a. Add 50 µL of the 2% RBC suspension to all wells. b. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Measurement: a. Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Calculation of Percent Hemolysis:
-
Abs_sample: Absorbance of the wells containing the peptide.
-
Abs_neg_control: Absorbance of the wells with PBS only.
-
Abs_pos_control: Absorbance of the wells with Triton X-100.
-
-
Data Analysis: a. Plot the percent hemolysis as a function of the peptide concentration. b. Determine the HC50 value, which is the peptide concentration that causes 50% hemolysis.
Mandatory Visualizations
Caption: Workflow for the Hemolytic Activity Assay.
Caption: Selective Membrane Disruption by Antimicrobial Peptides.
References
- 1. Synthetic peptides derived from human antimicrobial peptide this compound accumulate at sites of infections and eradicate (multi-drug resistant) Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the structural basis for antimicrobial and hemolytic activities of peptides based on gramicidin S and design of novel analogs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 99mTc-Ubiquicidin: A Comparative Guide for Discriminating Infection from Sterile Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Technetium-99m-labeled Ubiquicidin (99mTc-UBI) with other imaging agents for the specific diagnosis of bacterial infections versus non-infectious inflammatory processes. This analysis is supported by a review of experimental data and detailed methodologies.
This compound (UBI) is a synthetic cationic antimicrobial peptide fragment that demonstrates a preferential binding to the anionic microbial cell membranes present at the site of an infection.[1] When labeled with Technetium-99m (99mTc), it becomes a radiopharmaceutical for infection imaging.[1] Its ability to differentiate bacterial infections from sterile inflammation is a critical advantage in clinical diagnostics, potentially preventing unnecessary antibiotic use and guiding appropriate therapy.[2][3]
Performance of 99mTc-Ubiquicidin in Differentiating Infection from Inflammation
99mTc-UBI has shown high diagnostic accuracy in identifying bacterial infections. A meta-analysis of ten studies revealed a pooled sensitivity of 94.5% and a specificity of 92.7%.[4] The overall accuracy was reported to be 93.7%.[4] Studies have highlighted its ability to distinguish bacterial infection from sterile inflammation with a high degree of confidence.[2][3] For instance, in-vivo studies have shown a significantly higher uptake of 99mTc-UBI at sites of bacterial infection compared to non-bacterial inflammation, with an average infection/inflammation ratio of 2.08 ± 0.49.[3]
Quantitative Data Summary
The following tables summarize the performance metrics of 99mTc-UBI in various clinical scenarios.
| Performance Metric | Value | Clinical Context | Reference |
| Sensitivity | 94.5% (Pooled) | General infectious processes | [4] |
| Specificity | 92.7% (Pooled) | General infectious processes | [4] |
| Accuracy | 93.7% (Pooled) | General infectious processes | [4] |
| Sensitivity | 100% | Infection localization | [5] |
| Specificity | 80% | Infection localization | [5] |
| Accuracy | 94.4% | Infection localization | [5] |
| Sensitivity | 97.52% | Fever of unknown origin | [2] |
| Specificity | 95.35% | Discarding sterile inflammation | [2] |
| Accuracy | 96.62% | Fever of unknown origin | [2] |
| Sensitivity | 100% | Orthopedic implant infections | [3] |
| Specificity | 100% | Orthopedic implant infections | [3] |
| Sensitivity | 86.7% | Differentiating bacterial from nonbacterial pneumonia | [6] |
| Specificity | 100% | Differentiating bacterial from nonbacterial pneumonia | [6] |
| Accuracy | 93.3% | Differentiating bacterial from nonbacterial pneumonia | [6] |
| Sensitivity | 40% | Diabetic foot infection | [7][8] |
| Target-to-Nontarget (T/NT) or Target-to-Background (T/B) Ratios | Value | Time Point | Clinical/Preclinical Model | Reference |
| Mean T/NT Ratio | 2.75 ± 1.69 | 30 min | Human infection imaging | [5] |
| Mean T/NT Ratio | 2.04 ± 1.01 | 120 min | Human infection imaging | [5] |
| Infection/Inflammation Ratio | 2.08 ± 0.49 | Not specified | In-vivo studies | [3] |
| T/B Ratio Threshold for Positivity | >1.4 | 30 and 180 min | Bacterial pneumonia diagnosis | [6] |
| Abscess-to-Muscle Ratio (Infection) | 4.15 ± 0.49 | 120 min | Mouse model of bacterial infection | [9] |
| Abscess-to-Muscle Ratio (Inflammation) | 2.52 ± 0.22 | 120 min | Mouse model of sterile inflammation | [9] |
| Abscess-to-Blood Ratio (Infection) | 0.81 ± 0.05 | 120 min | Mouse model of bacterial infection | [9] |
| Abscess-to-Blood Ratio (Inflammation) | 0.59 ± 0.06 | 120 min | Mouse model of sterile inflammation | [9] |
Comparison with Alternative Imaging Agents
While 99mTc-UBI shows significant promise, it is important to compare its performance with other established and emerging radiopharmaceuticals for infection imaging.
| Radiopharmaceutical | Mechanism of Action | Advantages | Disadvantages |
| 99mTc-Ubiquicidin (UBI) | Binds to bacterial cell membranes.[1][3] | High specificity for bacterial infections, rapid localization, and favorable dosimetry.[2][10] | Lower sensitivity in certain applications like diabetic foot infections.[7][8] |
| 67Ga-Citrate | Binds to transferrin, lactoferrin, and bacterial siderophores.[11] | Sensitive for both acute and chronic infections.[11] | Non-specific uptake in tumors and sterile inflammation, slow blood clearance requiring delayed imaging (48-72h).[11] |
| Labeled Leukocytes (e.g., 99mTc-WBC) | Migration of labeled white blood cells to the site of infection/inflammation. | High sensitivity for infection. | Labor-intensive ex-vivo labeling process, potential for false-positives in non-infectious inflammation, and altered biodistribution of labeled cells.[11] |
| 18F-FDG | Glucose analog taken up by metabolically active cells, including inflammatory cells. | High sensitivity for detecting inflammation. | Cannot reliably differentiate between infection, sterile inflammation, and tumors.[9] |
| Radiolabeled Antibiotics (e.g., 99mTc-Ciprofloxacin) | Binds to bacterial DNA gyrase. | Specific for bacterial infections. | Variable clinical results and limited availability in some regions.[11] |
| 68Ga-NOTA-UBI | PET alternative to 99mTc-UBI, also binds to bacterial membranes. | Similar biodistribution to 99mTc-UBI with the advantages of PET imaging (higher resolution and quantification).[12] | Higher cost of peptide and requirement for a PET/CT scanner and 68Ge/68Ga generator.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Preparation of 99mTc-Ubiquicidin (29-41)
A common method involves using a freeze-dried kit.[13]
-
Kit Composition: A typical kit contains approximately 400 µg of this compound (29-41) peptide, 10 mg of sodium pyrophosphate, and 2.5 mg of SnCl2·2H2O.[13]
-
Reconstitution: The vial is reconstituted with 0.5 mL of saline containing 370–400 MBq of sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator.[13]
-
Incubation: The reconstituted vial is shaken for 15 seconds and then incubated at room temperature for 30 minutes to allow for labeling.[13]
Patient Imaging Protocol for Infection Scintigraphy
-
Patient Preparation: Baseline blood work, including complete blood count, and renal and liver function tests are typically performed.[13] Patients with known hepatic or renal insufficiency may be excluded.[13]
-
Radiotracer Administration: A dose of 370–740 MBq of 99mTc-UBI is administered intravenously.[5][8]
-
Image Acquisition:
-
Dynamic Study: A dynamic acquisition of 10 frames of 60 seconds each may be performed immediately after injection.[5][8]
-
Static and Whole-Body Imaging: Anterior and posterior whole-body images, along with static spot views of the region of interest, are typically acquired at multiple time points, such as 30, 60, 120, and 240 minutes post-injection.[1][5][8] SPECT/CT imaging can also be performed to improve localization.[1][6]
-
-
Image Interpretation:
-
Visual Scoring: A scoring system (e.g., 0-3) can be used, where uptake is compared to background soft tissue, liver, and kidneys. Scores of 2 (uptake ≥ liver) or 3 (uptake ≥ kidneys) are generally considered positive for infection.[8]
-
Quantitative Analysis: Target-to-nontarget (T/NT) or target-to-background (T/B) ratios are calculated. A predefined threshold (e.g., T/B > 1.4) can be used to define a positive scan.[5][6]
-
-
Gold Standard for Confirmation: The results of 99mTc-UBI scintigraphy are typically correlated with a gold standard, such as bacterial cultures from biopsies, blood, or urine, along with other laboratory and imaging findings.[1][2]
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of 99mTc-UBI binding to bacteria.
Caption: Experimental workflow for 99mTc-UBI scintigraphy.
References
- 1. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 2. Specificity of 99mTc-UBI for detecting infection foci in patients with fever in study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pooled analysis of diagnostic value of (99m)Tc-ubiquicidin (UBI) scintigraphy in detection of an infectious process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Diagnostic Value of 99mTc-Ubiquicidin Scintigraphy in Differentiating Bacterial from Nonbacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 99mTc-Ubiquicidin 29-41 scintigraphyin in differentiation of bacterial infection from sterile inflammationin diabetic foot [irjnm.tums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. pharmanuclear.co [pharmanuclear.co]
- 11. Currently Available Radiopharmaceuticals for Imaging Infection and the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tc-99m UBI Scintigraphy as a Cost-effective Alternative to Ga-68 NOTA-UBI PET/CT for Imaging Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Ubiquicidin vs. LL-37: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial peptides Ubiquicidin and LL-37, focusing on their mechanisms of action and antimicrobial efficacy. The information presented is based on available scientific literature and is intended to assist researchers in evaluating these peptides for potential therapeutic applications.
Introduction
This compound and LL-37 are two distinct antimicrobial peptides (AMPs) with significant potential in combating a wide range of pathogens. This compound is a cationic antimicrobial peptide that was initially isolated from mouse macrophages.[1][2] Its fragments, particularly UBI(29-41), have been extensively studied for their ability to bind to microbial surfaces, a property leveraged in infection imaging.[1][2][3] LL-37 is the only human cathelicidin, a crucial component of the innate immune system with broad-spectrum antimicrobial and immunomodulatory functions. It is expressed by various immune and epithelial cells and plays a vital role in host defense.
Mechanism of Action
Both this compound and LL-37 are cationic peptides that exert their antimicrobial effects primarily through the disruption of microbial cell membranes.
This compound: The antimicrobial mechanism of this compound and its fragments is largely attributed to their positive charge, which facilitates electrostatic interactions with the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding leads to membrane destabilization and increased permeability, ultimately resulting in cell death.
LL-37: The mechanism of LL-37 is more extensively characterized and involves several models of membrane disruption, including the "carpet," "toroidal pore," and "barrel-stave" models. Upon electrostatic attraction to the microbial membrane, LL-37 peptides aggregate and insert into the lipid bilayer. This insertion can lead to the formation of pores or a detergent-like effect that dissolves the membrane, causing leakage of cellular contents and cell lysis. Beyond direct microbial killing, LL-37 also exhibits immunomodulatory activities, such as chemoattraction of immune cells and modulation of inflammatory responses.
Mechanism of Antimicrobial Peptide Action
Caption: General mechanism of cationic antimicrobial peptides.
Comparative Antimicrobial Activity
Direct comparative studies providing a side-by-side analysis of the antimicrobial activity of this compound and LL-37 against a broad panel of microorganisms are limited in the current scientific literature. However, by compiling data from various independent studies, a general comparison of their efficacy can be made.
Data Summary Table: Minimum Inhibitory Concentration (MIC) of this compound and LL-37
| Microorganism | This compound (or its fragments) MIC (µg/mL) | LL-37 MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | Strong activity reported for UBI 1-59 and UBI 31-38[4][5] | 1.2 - 15.6 |
| Escherichia coli | - | 15.6 - >128 |
| Pseudomonas aeruginosa | - | 4 - 32[6][7] |
| Candida albicans | - | >64 |
Note: Specific MIC values for this compound against a range of pathogens are not widely available in the cited literature. The activity against MRSA has been highlighted as strong, but quantitative data is sparse.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test microorganism into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in fresh broth.
-
Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptides (this compound and LL-37) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: Following the incubation period of the MIC assay, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Discussion and Conclusion
Both this compound and LL-37 demonstrate antimicrobial properties, primarily through membrane disruption. LL-37 is a well-characterized human antimicrobial peptide with a broad spectrum of activity against bacteria and fungi, coupled with important immunomodulatory functions.
The available data on the antimicrobial activity of this compound is less comprehensive, with much of the research focused on its utility as an infection-imaging agent due to its high affinity for microbial surfaces.[3] While studies indicate strong activity of certain this compound fragments against specific pathogens like MRSA, a broader quantitative assessment of its antimicrobial spectrum is needed for a direct and thorough comparison with LL-37.[4][5]
For researchers and drug development professionals, LL-37 currently offers a more extensive body of evidence regarding its antimicrobial efficacy and multifaceted roles in host defense. Further research is warranted to fully elucidate the antimicrobial potential of this compound and its fragments and to establish a more direct comparison with other well-established antimicrobial peptides like LL-37.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. brieflands.com [brieflands.com]
- 4. Synthetic peptides derived from human antimicrobial peptide this compound accumulate at sites of infections and eradicate (multi-drug resistant) Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Long-Term Effect of a Nine Amino-Acid Antimicrobial Peptide AS-hepc3(48-56) Against Pseudomonas aeruginosa With No Detectable Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ubiquicidin vs. Defensins: A Comparative Guide to Membrane Disruption Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising frontier in the fight against multidrug-resistant pathogens. Their primary mode of action often involves the disruption of microbial cell membranes, a target less prone to conventional resistance mechanisms. This guide provides an in-depth comparison of the membrane disruption mechanisms of two prominent cationic AMP families: Ubiquicidin and Defensins.
Overview of Mechanisms: A Tale of Two Strategies
This compound and defensins, while both cationic peptides that target anionic bacterial membranes, appear to employ distinct strategies for membrane disruption. Defensins are well-characterized to form discrete pores or cause widespread membrane destabilization, whereas the mechanism for this compound is less about catastrophic lysis and more about surface interaction and localized perturbation.
Defensins: Architects of Permeability
Defensins are a large family of cysteine-rich cationic peptides that form a stable β-sheet structure stabilized by disulfide bonds.[1][2] Their interaction with microbial membranes is a multi-step process initiated by electrostatic attraction to negatively charged components like lipopolysaccharides (LPS) and phospholipids.[1][3] Following this initial binding, defensins insert into the lipid bilayer, leading to permeabilization through several proposed models:
-
Barrel-Stave Model: Defensin monomers insert perpendicularly into the membrane, assembling into a barrel-like channel with their hydrophobic regions facing the lipid tails and hydrophilic regions lining a central aqueous pore.
-
Toroidal Pore Model: In this model, the peptide-lined pore is also associated with the lipid head groups, causing the membrane to curve inward. The pore is thus lined by both the peptides and the lipid head groups.
-
Carpet Model: Defensins accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they disrupt the membrane integrity in a detergent-like fashion, leading to the formation of micelles and widespread membrane collapse.[4]
Recent evidence also suggests that some defensins can bind to specific phospholipids, such as phosphoinositides, to trigger membrane permeabilization.
This compound: A Surface-Active Disruptor
This compound (UBI) is a human ribosomal protein (S30) with antimicrobial properties.[5] Much of the research has focused on synthetic fragments, particularly UBI(29-41), due to their potent bacterial targeting capabilities, which have been harnessed for infection imaging.[6][7][8][9]
Unlike the classic pore-forming defensins, the membrane disruption mechanism of this compound and its fragments is more subtle. Studies on model membranes indicate that these peptides selectively interact with anionic phospholipid membranes, residing primarily on the membrane surface.[5] This interaction, driven by both enthalpy and entropy, leads to:
-
Vesicle Aggregation: UBI peptides can neutralize the surface charge of anionic vesicles, causing them to aggregate.[5]
-
Restriction of Lipid Dynamics: Quasielastic neutron scattering (QENS) experiments have shown that UBI-derived peptides restrict the lateral motion of lipids within the membrane, essentially increasing the rigidity of the bilayer.[5]
While full-length this compound (UBI 1-59) and certain fragments demonstrate strong bactericidal activity, their mechanism does not appear to involve the formation of stable, large-scale pores in the same manner as defensins.[10] Instead, they likely disrupt membrane function by altering its physical properties and potentially causing transient defects or depolarization.
Comparative Visualization of Disruption Mechanisms
The following diagram illustrates the proposed pathways for membrane disruption by Defensins and this compound.
Caption: A flowchart comparing the proposed membrane disruption pathways for Defensins and this compound.
Quantitative Performance Data
Direct comparative data is scarce due to variations in experimental conditions across studies. The following tables summarize reported Minimum Inhibitory Concentration (MIC) values for representative peptides. Note: MIC values can vary significantly based on the bacterial strain, growth medium, and assay methodology.
Table 1: Minimum Inhibitory Concentrations (MIC) of Defensins
| Peptide | Target Organism | MIC (µg/mL) | Salt Sensitivity | Source |
| Human β-defensin 23 (HBD-23) | S. aureus | 16 | Activity reduced in high salt | [3] |
| Human β-defensin 23 (HBD-23) | E. coli | 64 | Activity reduced in high salt | [3] |
| Human β-defensin 3 (HBD-3) | P. aeruginosa | 1 - 8 | Yes | [4] |
| Plant Defensin (Fabatin-2) | L. brevis | 12.5 | Yes | [4] |
| Plant Defensin (Cp-thionin-2) | L. brevis | 25 | Yes | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Fragments
| Peptide | Target Organism | MIC (µg/mL) | Notes | Source |
| UBI (1-59) | S. aureus (MRSA) | 4 | Full-length peptide | [10] |
| UBI (31-38) | S. aureus (MRSA) | 4 | Fragment with strong activity | [10] |
| UBI (29-41) | S. aureus | Not specified as MIC | Primarily studied for imaging | [7][11] |
| UBI (18-35) | S. aureus | > 128 | Fragment with weak activity | [12] (Implied) |
Key Experimental Protocols
The following are detailed methodologies for common assays used to characterize the membrane-disrupting properties of AMPs.
Protocol 1: Inner Membrane Permeabilization Assay (ONPG Assay)
This assay measures the ability of a peptide to permeabilize the bacterial inner membrane, allowing the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to be cleaved by cytoplasmic β-galactosidase.
Objective: To quantify the rate and extent of inner membrane permeabilization.
Materials:
-
E. coli strain ML-35 (lactose permease-deficient, constitutive β-galactosidase).
-
Luria-Bertani (LB) or Mueller-Hinton broth.
-
10 mM Sodium Phosphate buffer (pH 7.4) with 100 mM NaCl.
-
ONPG stock solution (30 mM in sterile water).
-
Test peptide stock solution at a known concentration.
-
Dual-beam spectrophotometer.
Procedure:
-
Cell Preparation: Inoculate broth with an overnight culture of E. coli ML-35 and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation (e.g., 4000 rpm for 10-15 min at room temperature).
-
Resuspend the cell pellet in the sodium phosphate buffer to a final OD₆₀₀ of 0.5.
-
Assay Setup: Set the dual-beam spectrophotometer to measure absorbance at 405 nm.
-
Prepare two cuvettes. To each, add the cell suspension.
-
Add ONPG stock solution to both cuvettes to a final concentration of 1.5 mM.
-
Measurement:
-
To the reference (blank) cuvette, add a volume of buffer equal to the peptide volume to be added to the sample cuvette. Place it in the reference beam path.
-
To the sample cuvette, add the desired concentration of the test peptide. Mix immediately and place in the sample beam path.
-
Begin recording the change in absorbance at 405 nm over time (e.g., for 15-30 minutes). The increase in absorbance corresponds to the hydrolysis of ONPG to o-nitrophenol, indicating membrane permeabilization.[13][14][15]
-
The following diagram outlines the workflow for the ONPG assay.
Caption: Experimental workflow for the ONPG inner membrane permeabilization assay.
Protocol 2: Vesicle Dye Leakage Assay
This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model a cell membrane. Peptide-induced disruption causes the dye to leak out, which can be measured.
Objective: To determine if a peptide can induce leakage from model membranes and to study the kinetics of this process.
Materials:
-
Lipids (e.g., POPC for neutral, POPG for anionic) to form vesicles.
-
Fluorescent dye (e.g., Calcein or Carboxyfluorescein) at a self-quenching concentration.
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Liposome extrusion equipment.
-
Fluorometer.
-
Triton X-100 (10% solution) for 100% leakage control.
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform/methanol, then evaporate the solvent under nitrogen to form a thin lipid film.
-
Hydrate the film with a buffer containing the self-quenching fluorescent dye. This will encapsulate the dye.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) to create large unilamellar vesicles (LUVs).
-
-
Purification: Remove non-encapsulated dye by passing the LUV suspension through a size-exclusion column, eluting with the experimental buffer.
-
Assay Measurement:
-
Dilute the purified, dye-loaded LUVs in the buffer in a fluorometer cuvette under constant stirring.
-
Record the baseline fluorescence (F₀). The fluorescence should be low due to self-quenching.
-
Add the test peptide to the cuvette and continuously monitor the increase in fluorescence (F) as the dye leaks out and becomes de-quenched.
-
After the reaction plateaus or at the endpoint, add Triton X-100 to lyse all vesicles and release all dye, measuring the maximum fluorescence (F₁₀₀).
-
-
Calculation: The percentage of leakage at any given time is calculated as: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100[16]
Conclusion
This compound and defensins represent two distinct paradigms of antimicrobial peptide action at the membrane level. Defensins are potent permeabilizers, acting through well-defined pore-forming or carpet-like mechanisms that lead to rapid cell lysis. In contrast, this compound and its derivatives appear to act more subtly, binding to the bacterial surface and disrupting membrane integrity by altering its physical properties rather than forming large, stable pores.
For drug development professionals, this distinction is critical. The high lytic potential of defensins offers rapid bactericidal activity but may also pose a higher risk of off-target effects on host cells. The surface-active mechanism of this compound, which has been successfully leveraged for highly specific in vivo bacterial imaging, may offer a pathway to developing therapeutics with a wider therapeutic window, potentially by sensitizing bacteria to other antibiotics or disrupting essential membrane functions without causing immediate lysis. Further research into the full-length this compound protein is warranted to fully elucidate its antimicrobial potential beyond its well-studied fragments.
References
- 1. Defensins and Other Antimicrobial Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human antimicrobial peptides: defensins, cathelicidins and histatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Four Human Beta-Defensins: HBD-19, HBD-23, HBD-27, and HBD-29 [mdpi.com]
- 4. Comparative Analysis of the Antimicrobial Activities of Plant Defensin-Like and Ultrashort Peptides against Food-Spoiling Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of this compound development for PET imaging of infection: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derived peptides for infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic peptides derived from human antimicrobial peptide this compound accumulate at sites of infections and eradicate (multi-drug resistant) Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 14. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ubiquicidin and Other Antimicrobial Peptides for Infection Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid diagnosis of infection is a critical challenge in modern medicine. Traditional imaging techniques often struggle to differentiate between infection and sterile inflammation, leading to diagnostic delays and inappropriate treatment. The emergence of radiolabeled antimicrobial peptides (AMPs) as imaging agents offers a promising solution by directly targeting microbial pathogens. This guide provides a comparative analysis of Ubiquicidin (UBI), a well-studied AMP for infection imaging, with other notable AMPs, supported by experimental data and detailed methodologies.
Introduction to Antimicrobial Peptides in Imaging
Antimicrobial peptides are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in many organisms.[1][2][3] Their cationic and amphipathic properties allow them to preferentially bind to the negatively charged microbial cell membranes, leading to membrane disruption and cell death. This inherent affinity for microbes makes them excellent candidates for the development of targeted imaging agents. When labeled with a radionuclide, AMPs can be used with nuclear medicine techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize sites of infection in the body.[4][5] A key advantage of AMP-based imaging is the potential to distinguish between active bacterial infections and sterile inflammatory processes, a limitation of many conventional imaging modalities.[5][6]
This compound (UBI): A Leading Candidate for Infection Imaging
This compound is a cationic antimicrobial peptide that has been extensively investigated for infection imaging, particularly its synthetic fragment UBI(29-41).[5][7] This fragment has been successfully labeled with both gamma-emitting radionuclides like Technetium-99m (99mTc) for SPECT and positron-emitting radionuclides like Gallium-68 (68Ga) for PET imaging.[5][7] Clinical studies have demonstrated the high sensitivity and specificity of radiolabeled UBI in detecting bacterial and fungal infections.[8]
Mechanism of Action
The primary mechanism of action for this compound in an imaging context is its electrostatic interaction with the anionic components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding is rapid and specific, allowing for the accumulation of the radiolabeled peptide at the site of infection.
Caption: Mechanism of radiolabeled this compound for infection imaging.
Comparative Performance of Antimicrobial Peptides for Imaging
While this compound is a frontrunner, other AMPs have also been explored for their potential in infection imaging. The following tables summarize the performance of UBI and other selected AMPs based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific peptide, radiolabel, and experimental model.
Table 1: Performance of 99mTc-Labeled Antimicrobial Peptides (SPECT Imaging)
| Antimicrobial Peptide | Target Organism(s) | Sensitivity (%) | Specificity (%) | Target-to-Non-Target (T/NT) Ratio | Key Findings & Citations |
| 99mTc-UBI(29-41) | Broad-spectrum bacteria and fungi | 95.5 (pooled) | 92.5 (pooled) | ~2.75 at 30 min | High diagnostic accuracy in various infections; distinguishes infection from sterile inflammation.[5][8] |
| 99mTc-Human β-defensin-3 (HBD-3) | Gram-positive and Gram-negative bacteria | Not reported in comparative clinical trials | Not reported in comparative clinical trials | ~2.5 (infected vs. normal muscle at 3-5h in rats) | Feasible for distinguishing infection from inflammation in preclinical models.[9][10] |
| 99mTc-LL-37 derived peptides | Broad-spectrum bacteria | Preclinical | Preclinical | Variable, dependent on peptide fragment | Shows potential for infection imaging, but requires further optimization.[7] |
Table 2: Performance of Positron-Emitting Radionuclide-Labeled Antimicrobial Peptides (PET Imaging)
| Antimicrobial Peptide | Target Organism(s) | Sensitivity (%) | Specificity (%) | Target-to-Non-Target (T/NT) Ratio | Key Findings & Citations |
| 68Ga-UBI(29-41) | Broad-spectrum bacteria | 93 | 100 | ~5.0 at 60 min (infected vs. inflamed muscle in mice) | High sensitivity and specificity in preclinical and early clinical studies; excellent for differentiating infection from inflammation.[5][7][11] |
| 68Ga-Defensin analogue (EcgDf1) | C. albicans, A. niger | Preclinical | Preclinical | ~3.3-3.7 (infected vs. non-target in mice) | Shows promise for imaging fungal infections.[12] |
| 64Cu-HLys-DOTA peptides | Gram-positive bacteria | Preclinical | Preclinical | ~4.0 (infected vs. control muscle at 1h in mice) | Demonstrates specificity for Gram-positive bacteria.[13] |
Other Imaging Agents for Infection
Beyond AMPs, other radiopharmaceuticals are used for infection imaging, each with its own set of advantages and disadvantages.
Table 3: Comparison with Other Infection Imaging Agents
| Imaging Agent | Mechanism of Action | Advantages | Disadvantages |
| Radiolabeled Leukocytes (e.g., 99mTc-HMPAO-WBC) | Accumulation of white blood cells at the site of inflammation/infection. | High sensitivity for infection. | Labor-intensive preparation, potential for blood-borne pathogen transmission, accumulation in non-infectious inflammation.[14] |
| 67Ga-citrate | Binds to transferrin, which accumulates in areas of inflammation and infection. | Widely available. | Low specificity, slow clearance, high radiation dose.[14] |
| 18F-FDG | Increased glucose metabolism in activated inflammatory cells. | High sensitivity, good image quality with PET. | Low specificity, accumulates in tumors and sterile inflammation.[11] |
| Radiolabeled Antibiotics (e.g., 99mTc-ciprofloxacin) | Binds to specific bacterial targets (e.g., DNA gyrase). | Potentially high specificity for bacteria. | Risk of false negatives in antibiotic-resistant strains, potential for accumulation in sterile inflammation.[14][15] |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful application and comparison of these imaging agents.
Preparation of 99mTc-UBI(29-41) for SPECT Imaging
This protocol is based on a commonly used kit-based formulation.
-
Reconstitution of the Lyophilized Kit: A sterile vial containing the UBI(29-41) peptide, a reducing agent (e.g., stannous chloride), and a weak chelator is used.
-
Addition of 99mTc-pertechnetate: Aseptically add a sterile, pyrogen-free solution of 99mTc-pertechnetate (eluted from a 99Mo/99mTc generator) to the vial. The activity will depend on the patient's weight and imaging protocol.
-
Incubation: Gently mix the contents and incubate at room temperature for a specified time (typically 10-20 minutes) to allow for the labeling reaction to occur.
-
Quality Control: Before administration, the radiochemical purity of the 99mTc-UBI(29-41) should be assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure a high labeling efficiency (typically >95%).
SPECT Imaging Protocol with 99mTc-UBI(29-41)
-
Patient Preparation: No special patient preparation is usually required.
-
Radiotracer Administration: Administer the prepared 99mTc-UBI(29-41) intravenously as a bolus injection.
-
Image Acquisition:
-
Dynamic Imaging: Optional dynamic imaging of the region of interest can be performed immediately after injection to assess initial perfusion.
-
Static Imaging: Planar or SPECT/CT images of the region of interest and/or whole body are typically acquired at 1-2 hours post-injection. Optimal imaging times may vary, with some studies suggesting earlier imaging around 30-60 minutes post-injection.[8]
-
-
Image Analysis: The images are visually assessed for areas of focal radiotracer uptake that are greater than the surrounding background tissue. Quantitative analysis, such as calculating the target-to-non-target ratio, can also be performed.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for infection imaging with radiolabeled AMPs and the signaling pathway of UBI.
Caption: A generalized experimental workflow for preclinical infection imaging.
Conclusion
Radiolabeled antimicrobial peptides, particularly this compound, represent a significant advancement in the field of infection imaging. Their ability to directly target microbial pathogens allows for a more specific diagnosis compared to conventional methods that rely on detecting the host's inflammatory response. While UBI has shown excellent results in numerous studies, other AMPs like defensins and LL-37 derivatives are also emerging as promising candidates. The choice of AMP and radionuclide will likely depend on the specific clinical application, such as the suspected pathogen and the desired imaging modality (SPECT or PET). Further head-to-head comparative studies are needed to fully elucidate the relative strengths and weaknesses of these agents and to establish their definitive role in the clinical management of infectious diseases. This guide provides a foundational understanding for researchers and clinicians interested in leveraging the potential of AMPs for improved infection diagnosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabelled antimicrobial peptides for imaging of infections: a review [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. pharmanuclear.co [pharmanuclear.co]
- 6. Integrating a covalent probe with this compound fragment enables effective bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 99mTc-Human β-defensin-3 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide derived from plant defensins: A promising 68Ga radiolabelled agent for diagnostic of infection foci in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeled Cationic Peptides for Targeted Imaging of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Currently Available Radiopharmaceuticals for Imaging Infection and the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiochemical Approaches to Imaging Bacterial Infections: Intracellular versus Extracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ubiquicidin for Bacterial Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antimicrobial peptides (AMPs) is paramount. This guide provides an objective comparison of Ubiquicidin (UBI) and its derivatives with other well-known AMPs, focusing on their selective targeting of bacterial versus mammalian cells. Experimental data, detailed protocols, and visual workflows are presented to aid in the evaluation and application of these promising therapeutic and diagnostic agents.
This compound, a cationic antimicrobial peptide, has garnered significant interest for its potential in both treating and diagnosing bacterial infections. Its proposed mechanism of action hinges on the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane disruption and subsequent cell death. A key advantage of this compound is its reported high specificity for microbial cells over host mammalian cells, a critical factor for therapeutic safety and diagnostic accuracy.
This guide delves into the experimental validation of this compound's specificity, presenting available data and comparing it with two other extensively studied AMPs: LL-37, a human cathelicidin with a broad spectrum of activity, and Melittin, a major component of bee venom known for its potent but relatively non-selective cytolytic activity.
Comparative Analysis of Antimicrobial and Cytotoxic Activity
The therapeutic potential of an antimicrobial peptide is often assessed by its therapeutic index, which compares its efficacy against bacteria (low Minimum Inhibitory Concentration - MIC) to its toxicity towards host cells (high half-maximal cytotoxic concentration - CC50 or inhibitory concentration - IC50).
| Peptide | Target Organism/Cell Line | MIC (µg/mL) | CC50 / IC50 (µg/mL) | Hemolytic Activity (HC50 in µg/mL) |
| This compound (UBI 29-41) & Derivatives | Staphylococcus aureus | Activity Reported, specific MICs vary | > 200 µM (Vero cells) | Not specified |
| Escherichia coli | Lower accumulation than in S. aureus | IC50: 340, 270, 260 mM (MT-4 leukocytes for UBI, NOTA-UBI, natGa-NOTA-UBI respectively)[1] | Not specified | |
| Human cell lines (ACHN, LS174T) | N/A | <4% binding compared to 87% on S. aureus[2] | Not specified | |
| LL-37 | Staphylococcus aureus | 9.38 - 75 | ~13-25 µM (Eukaryotic cells) | > 175 |
| Pseudomonas aeruginosa | 32 - 75 | > 50 (MA-104 cells) | Not specified | |
| Escherichia coli | 9.38 - 75 | Not specified | Not specified | |
| NIH-3T3 fibroblasts | N/A | No toxicity below 75-150 for derivatives | < 1% hemolysis at 18.75-75 for derivatives | |
| Melittin | Staphylococcus aureus | 1 - 6.4 | IC50: 6.45 (Human fibroblasts) | HC50: 0.44 |
| Escherichia coli | 50 - 100 | IC50: 1-10 (Various cancer cell lines)[1] | Not specified | |
| Methicillin-resistant S. aureus (MRSA) | 6.4 | Not specified | Not specified |
Note: MIC, CC50/IC50, and HC50 values can vary depending on the specific bacterial strain, cell line, and experimental conditions. The data presented is a summary from various sources.
Experimental Protocols for Specificity Validation
Accurate and reproducible assessment of an AMP's specificity relies on standardized experimental protocols. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptide in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells to determine the cytotoxic effect of a peptide.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HeLa) in a suitable medium in a 96-well plate and allow cells to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the antimicrobial peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50/CC50 Calculation: Calculate the peptide concentration that causes a 50% reduction in cell viability.
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for assessing the cytotoxicity of an antimicrobial peptide using the MTT assay.
Bacterial Binding Affinity Assay
This assay quantifies the binding of a labeled peptide to bacterial cells.
Protocol:
-
Peptide Labeling: Label the antimicrobial peptide with a detectable marker (e.g., a fluorescent dye or a radioisotope).
-
Bacterial Preparation: Grow and wash the bacterial cells, then resuspend them to a known concentration in a binding buffer.
-
Binding Reaction: Incubate the labeled peptide with the bacterial suspension for a specific time at a controlled temperature.
-
Separation: Separate the bacteria-bound peptide from the unbound peptide by centrifugation or filtration.
-
Quantification: Measure the amount of label associated with the bacterial pellet and in the supernatant.
-
Data Analysis: Calculate the percentage of peptide bound to the bacteria. For determining the dissociation constant (Kd), perform the assay with varying concentrations of the labeled peptide.
Workflow for Bacterial Binding Affinity Assay
Caption: Workflow for determining the binding affinity of a labeled antimicrobial peptide to bacteria.
Signaling Pathways and Logical Relationships
The primary interaction of cationic AMPs like this compound with bacterial cells is a direct physical process rather than a complex signaling pathway. The logical relationship leading to bacterial cell death is illustrated below.
Logical Flow of this compound's Antibacterial Action
Caption: Logical flow of this compound's electrostatic interaction and disruption of the bacterial membrane.
Conclusion
The available data strongly suggests that this compound and its fragments exhibit a high degree of specificity for bacterial cells over mammalian cells. This is evidenced by preferential binding to bacteria and low cytotoxicity against various human cell lines. In comparison, while LL-37 also shows a degree of selectivity, it can exhibit cytotoxicity at higher concentrations. Melittin, on the other hand, serves as a benchmark for a potent but less selective AMP, with significant hemolytic and cytotoxic activity.
For researchers and drug developers, the favorable therapeutic index of this compound makes it a compelling candidate for further investigation as both a therapeutic agent and a diagnostic tool for bacterial infections. The experimental protocols and comparative data provided in this guide offer a framework for the continued validation and development of this compound and other novel antimicrobial peptides. Further quantitative studies to determine the precise binding affinities (Kd values) and a broader range of MIC and cytotoxicity values for this compound would be invaluable in solidifying its position as a leading candidate in the fight against infectious diseases.
References
Ubiquicidin and Antibiotic Interactions: A Comparative Guide on Cross-Resistivity
A comprehensive analysis of the synergistic and antagonistic relationships between the antimicrobial peptide Ubiquicidin and conventional antibiotics remains a burgeoning field of study. While direct, extensive cross-resistivity data from head-to-head comparisons are not yet widely available in published literature, this guide provides a framework for understanding the potential interactions based on the known mechanisms of this compound and general principles of antimicrobial synergy. This document also furnishes detailed experimental protocols for researchers to conduct their own comparative studies.
This compound (UBI) is a cationic antimicrobial peptide that plays a role in the innate immune system. Its primary mechanism of action involves binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to cell death. While much of the research on this compound has focused on its application as a diagnostic imaging agent for detecting bacterial and fungal infections, its inherent antimicrobial properties make it a candidate for therapeutic use, particularly in combination with other antibiotics.[1][2]
Fragments of this compound, notably UBI 29-41, have demonstrated antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests a potential role in combating antibiotic-resistant infections.
Mechanisms of Interaction: Synergy and Cross-Resistivity
The combination of antimicrobial peptides like this compound with traditional antibiotics can result in three potential outcomes:
-
Synergy: The combined effect of the two agents is greater than the sum of their individual effects. This is often the goal of combination therapy, as it can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development.
-
Indifference: The combined effect is equal to the sum of their individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Cross-resistance can occur when a bacterium develops resistance to one antimicrobial agent, which then confers resistance to another, often mechanistically related, agent. Understanding the potential for cross-resistance between this compound and other antibiotics is crucial for its development as a therapeutic agent.
Comparative Analysis of Potential Interactions
Due to the limited direct experimental data on this compound's cross-resistivity with a wide array of antibiotics, the following table presents a theoretical comparison based on the mechanisms of action of different antibiotic classes and the membrane-disrupting nature of this compound. This table should be used as a guide for future research, with the understanding that experimental verification is essential.
| Antibiotic Class | Mechanism of Action | Potential Interaction with this compound | Rationale for Potential Interaction |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis | Synergistic | This compound's disruption of the outer membrane of Gram-negative bacteria could enhance the access of β-lactams to the periplasmic space where they act. |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Inhibit protein synthesis (30S subunit) | Synergistic | By increasing membrane permeability, this compound may facilitate the uptake of aminoglycosides into the bacterial cytoplasm. |
| Macrolides (e.g., Azithromycin, Erythromycin) | Inhibit protein synthesis (50S subunit) | Synergistic to Indifferent | Similar to aminoglycosides, enhanced membrane permeability could increase intracellular concentrations of macrolides. |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication | Synergistic to Indifferent | Increased drug influx due to membrane disruption by this compound could lead to higher concentrations of fluoroquinolones at their intracellular target. |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis in Gram-positive bacteria | Synergistic | For Gram-positive bacteria, this compound's membrane activity could complement the cell wall inhibition by vancomycin, particularly against resistant strains like MRSA. |
| Tetracyclines (e.g., Doxycycline, Minocycline) | Inhibit protein synthesis (30S subunit) | Synergistic to Indifferent | Enhanced uptake through a permeabilized membrane is the likely mechanism for potential synergy. |
Note: This table is a predictive guide. The actual interaction can vary depending on the specific bacterial species, its resistance mechanisms, and the specific compounds being tested.
Experimental Protocols
To empirically determine the cross-resistivity and synergistic potential of this compound with various antibiotics, the following experimental protocols are recommended.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.
-
Create a series of twofold dilutions of each agent in a 96-well microtiter plate. For this compound (Drug A), dilutions are typically made horizontally, and for the antibiotic (Drug B), dilutions are made vertically.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the antimicrobial dilutions.
-
Include control wells with no antimicrobial agents (growth control) and wells with no bacteria (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation:
-
Prepare cultures of the test bacterium to the logarithmic phase of growth.
-
Prepare solutions of this compound and the antibiotic at concentrations corresponding to their MICs (and multiples of the MIC) as determined from the checkerboard assay or prior experiments.
-
-
Exposure:
-
Inoculate tubes containing fresh broth with the logarithmic phase bacteria to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add the antimicrobial agents to the tubes, alone and in combination. Include a growth control tube without any antimicrobial agent.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or buffer.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the agar plates at 37°C for 24 hours.
-
Count the number of viable colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is generally defined as a ≥ 3-log10 reduction in the initial inoculum.
-
Potential Signaling Pathways and Mechanisms of Resistance
The development of resistance to antimicrobial peptides like this compound can involve modifications to the bacterial cell envelope that reduce the peptide's binding affinity. This can include alterations in the net negative charge of the membrane through enzymatic modifications of phospholipids or teichoic acids.
Conclusion
While the therapeutic potential of this compound, especially in combination with conventional antibiotics, is an exciting area of research, rigorous experimental data is needed to validate these prospects. The protocols and theoretical frameworks provided in this guide are intended to facilitate such investigations. Future studies employing checkerboard and time-kill assays will be invaluable in elucidating the synergistic profiles of this compound and informing its potential clinical applications in an era of increasing antibiotic resistance.
References
A Comparative Guide to SPECT and PET Imaging with Radiolabeled Ubiquicidin for Infection Diagnosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging utilizing radiolabeled Ubiquicidin (UBI) for the detection of bacterial and fungal infections. This document summarizes key performance data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
This compound, a cationic antimicrobial peptide fragment, has emerged as a promising agent for targeted infection imaging. Its ability to preferentially bind to the negatively charged microbial cell membranes allows for the specific visualization of infection sites, distinguishing them from sterile inflammation.[1][2][3][4] Both SPECT and PET imaging modalities have been successfully employed with radiolabeled UBI, each presenting distinct advantages and characteristics.
Performance Comparison: SPECT vs. PET with Radiolabeled this compound
The choice between SPECT and PET for infection imaging with radiolabeled UBI depends on various factors, including the desired resolution, sensitivity, and the available infrastructure. While SPECT using Technetium-99m (99mTc)-UBI is a well-established method with significant clinical data, PET imaging with Gallium-68 (68Ga)-UBI is a newer technique offering higher resolution and sensitivity.[5]
Quantitative Data Summary
The following tables summarize the key performance indicators for 99mTc-UBI SPECT and 68Ga-UBI PET based on available clinical and preclinical data.
Table 1: Clinical Performance of 99mTc-Ubiquicidin SPECT in Detecting Infections
| Parameter | Pooled Data (15 clinical studies, 622 patients)[6][7] | Single Clinical Trial (18 patients)[8][9] |
| Sensitivity | 95.5% (95% CI: 92.9–97.2%) | 100% |
| Specificity | 92.5% (95% CI: 88.5–95.2%) | 80% |
| Accuracy | 94.4% (95% CI: 91.6–97.2%) | 94.4% |
Table 2: Preclinical Performance of 68Ga-Ubiquicidin PET in Animal Models
| Parameter | Staphylococcus aureus Infected Mice[7] |
| Target-to-Non-Target Ratio (Infected Muscle vs. Healthy Muscle) | 5.0 at 60 min post-injection |
| 4.1 at 120 min post-injection | |
| Target-to-Non-Target Ratio (Inflamed Muscle vs. Healthy Muscle) | 1.6 at 60 min post-injection |
| 1.2 at 120 min post-injection |
Underlying Mechanism and Experimental Workflow
The diagnostic capability of radiolabeled this compound relies on its specific binding to microbial cell surfaces. This interaction is primarily electrostatic, between the positively charged amino acid residues of UBI (arginine and lysine) and the negatively charged components of bacterial and fungal cell walls.[1][10]
Caption: Mechanism of radiolabeled this compound binding to microbial cells.
A typical experimental workflow for infection imaging using radiolabeled UBI involves several key steps, from the preparation of the radiotracer to image acquisition and analysis.
Caption: General experimental workflow for SPECT/PET imaging with radiolabeled this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments involving radiolabeled this compound.
Radiolabeling of this compound
For SPECT: 99mTc-Ubiquicidin
The labeling of UBI 29-41 with 99mTc is often performed using a direct labeling method from a freeze-dried kit, which is a rapid and reproducible process.[7]
-
Reconstitution: A lyophilized kit containing this compound 29-41 is reconstituted with a sterile solution of Sodium Pertechnetate (99mTcO4-).
-
Incubation: The mixture is incubated at room temperature for a specified period, typically 10-30 minutes, to allow for the formation of the 99mTc-UBI complex.
-
Quality Control: The radiochemical purity of the final product is assessed using techniques like instant thin-layer chromatography (ITLC) to ensure a high labeling efficiency (typically >95%).
For PET: 68Ga-Ubiquicidin
The labeling of UBI with 68Ga requires the use of a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), conjugated to the peptide.[6][7][11]
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using hydrochloric acid.
-
Labeling Reaction: The 68Ga eluate is added to a solution of the NOTA-conjugated UBI peptide in a suitable buffer (e.g., sodium acetate).
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Purification and Quality Control: The resulting 68Ga-NOTA-UBI is purified, and its radiochemical purity is determined by methods such as radio-HPLC.
Animal Models of Infection and Inflammation
To evaluate the specificity of radiolabeled UBI, animal models of both bacterial infection and sterile inflammation are commonly used.[7][10]
-
Infection Model: Mice or rats are typically anesthetized, and a specific strain of bacteria (e.g., Staphylococcus aureus) is injected into a muscle (e.g., the calf muscle of the left hind limb).
-
Inflammation Model: In the contralateral limb (e.g., the right calf muscle), a sterile inflammatory response is induced by injecting a non-bacterial inflammatory agent (e.g., lipopolysaccharide or turpentine oil).
-
Imaging: After a suitable incubation period to allow the infection or inflammation to develop (e.g., 24 hours), the radiolabeled UBI is administered intravenously, and imaging is performed at various time points.
SPECT and PET Imaging Procedures
99mTc-UBI SPECT Imaging
-
Administered Dose: In clinical studies, patients are typically injected intravenously with 370–740 MBq of 99mTc-UBI.[2][7] For preclinical studies in mice, a lower dose is used.[10]
-
Imaging Timepoints: Dynamic and static images are often acquired at multiple time points post-injection, such as 30, 60, 120, and 240 minutes, to assess the biodistribution and target accumulation of the tracer.[2][9] Optimal visualization is often achieved as early as 30 minutes post-injection.[9]
68Ga-UBI PET Imaging
-
Administered Dose: The administered dose for preclinical PET imaging in animal models is typically in the range of 3.7 MBq.[12] For first-in-human studies, administered activities have been around 150 MBq.[13]
-
Imaging Timepoints: Similar to SPECT, PET scans are performed at various time points after tracer injection, commonly at 60 and 120 minutes, to evaluate tracer kinetics and target-to-background ratios.[7]
Conclusion
Both SPECT and PET imaging with radiolabeled this compound are valuable tools for the specific detection of infections. 99mTc-UBI SPECT is a clinically validated method with high diagnostic accuracy.[6][7] 68Ga-UBI PET is a promising newer technique that offers the potential for higher resolution and sensitivity, which could be particularly advantageous for detecting smaller or deep-seated infections.[5] The choice of imaging modality will depend on the specific clinical or research question, as well as logistical considerations. Further large-scale clinical trials are needed to fully establish the clinical utility of UBI-based PET imaging.[1][14]
References
- 1. This compound derived peptides for infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 3. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Imaging of bacteria with radiolabeled this compound by SPECT and PET techniques | Semantic Scholar [semanticscholar.org]
- 7. pharmanuclear.co [pharmanuclear.co]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of a Novel 68Ga-Labeled this compound 29-41 Complex for PET Imaging of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 64Cu-Labeled Ubiquitin for PET Imaging of CXCR4 Expression in Mouse Breast Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-NOTA-Functionalized this compound: Cytotoxicity, Biodistribution, Radiation Dosimetry, and First-in-Human PET/CT Imaging of Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A decade of this compound development for PET imaging of infection: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubiquicidin's Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. As conventional antibiotics lose their effectiveness, the scientific community is increasingly turning to novel therapeutic agents, among which antimicrobial peptides (AMPs) like Ubiquicidin (UBI) have shown significant promise. This guide provides a comparative analysis of the efficacy of this compound and its fragments against various antibiotic-resistant bacterial strains, supported by available experimental data.
Mechanism of Action: A Targeted Attack
This compound, a cationic antimicrobial peptide, exerts its bactericidal effect primarily through electrostatic interactions with the negatively charged components of bacterial cell membranes. This interaction leads to membrane disruption and increased permeability, ultimately causing cell death. This mechanism of action is fundamentally different from many conventional antibiotics that target specific metabolic pathways, making it less susceptible to the development of resistance.
Comparative In Vitro Efficacy
Data on the in vitro activity of the full-length this compound peptide (UBI 1-59) and its fragments against antibiotic-resistant bacteria is emerging. Studies have highlighted the potent activity of UBI 1-59 and a smaller fragment, UBI 31-38, against Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a broad range of resistant strains are not extensively tabulated in publicly available literature, the existing research indicates a strong potential for this compound-derived peptides in combating these challenging pathogens.
For a comprehensive comparison, the following tables summarize the available data on the antimicrobial activity of a key this compound fragment and provide context with the performance of a standard-of-care antibiotic, Vancomycin, against MRSA.
Table 1: In Vitro Activity of this compound Fragment Against Cryptococcus Species
| Peptide | Organism | MIC (µmol/mL) |
| UBI 31-38 | C. gattii | >0.23 |
| UBI 31-38 | C. neoformans | >0.23 |
Note: This data on antifungal activity is provided to illustrate the specificity of this compound's action, as the peptide shows lower efficacy against these fungal strains compared to its reported potent antibacterial activity against MRSA.[3]
Table 2: Comparative In Vitro Activity of Vancomycin Against Staphylococcus aureus
| Study | Antibiotic | Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Pfaller et al. (2016) | Vancomycin | MRSA (1,804 isolates) | - | - | 100% (at ≤2 µg/mL) |
| Castanheira et al. (2016) | Vancomycin | S. aureus | - | - | 100% |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The data for Vancomycin is provided as a benchmark for comparison.
Experimental Protocols
The determination of the in vitro efficacy of antimicrobial peptides like this compound requires specific methodologies that account for their unique properties. The following are detailed protocols for key experiments cited in the evaluation of such peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For antimicrobial peptides, the broth microdilution method is commonly employed.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Steps:
-
Bacterial Culture Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Inoculum Preparation: A suspension of the bacteria is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Peptide Dilution: A series of twofold dilutions of the this compound peptide are prepared in a cation-adjusted Mueller-Hinton Broth (or other suitable medium) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without peptide) and a negative control (broth without bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Detailed Steps:
-
Selection of MIC wells: Following the determination of the MIC, aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Subculturing: A standardized volume from each selected well is spread onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound does not involve intricate signaling pathways within the bacteria. Instead, it relies on a direct physical interaction with the bacterial membrane.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of action of this compound on bacterial cells.
Conclusion
This compound and its derived peptides represent a promising class of antimicrobial agents with demonstrated in vitro activity against antibiotic-resistant bacteria, notably MRSA. Their membrane-disrupting mechanism of action is a key advantage in overcoming existing resistance mechanisms. While more extensive quantitative data is needed to fully delineate their spectrum of activity against a wider range of resistant pathogens, the current evidence strongly supports their continued investigation and development as next-generation therapeutics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other antimicrobial peptides, facilitating comparative studies and accelerating their path to clinical application.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ubiquicidin
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Ubiquicidin are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste, based on best practices for antimicrobial and synthetic peptides. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough risk assessment should be conducted. Although a specific Safety Data Sheet (SDS) for this compound may not always be readily available, it should be handled with care as a potentially bioactive and hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocols
The correct disposal method for this compound waste depends on its form (solid, liquid, or contaminated sharps). All this compound waste should be treated as hazardous chemical waste.[1][2] Never dispose of this compound down the drain or in regular trash unless it has been properly inactivated and neutralized in accordance with institutional EHS-approved procedures.[1][3]
Protocol 1: Disposal of Solid this compound Waste
This category includes expired or unused lyophilized powder, contaminated personal protective equipment (PPE), weigh boats, and other lab consumables.
Methodology:
-
Segregation: Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5][6]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate its contents (e.g., "this compound Solid Waste").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, separate from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service, which will typically involve incineration.[1][4]
Protocol 2: Disposal of Liquid this compound Waste
This category includes unused this compound solutions, contaminated buffers, and cell culture media containing the peptide.
Methodology:
-
Chemical Inactivation: Before disposal, liquid waste containing this compound should be chemically inactivated.[4] Two common methods are:
-
Bleach Treatment: Add a 10% bleach solution to the liquid waste to achieve a final sodium hypochlorite concentration of 0.5-1.0%. Allow a contact time of at least 30 minutes.[4]
-
Hydrolysis: Alternatively, treat the liquid waste with a solution of 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to hydrolyze and degrade the peptide. This should be performed in a suitable container within a fume hood. Allow the reaction to proceed for at least 24 hours at room temperature with gentle stirring.[6]
-
-
Neutralization: After inactivation, neutralize the pH of the solution to between 6.0 and 8.0.[4][6] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Monitor the pH carefully during this process.
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should specify the contents (e.g., "Inactivated and Neutralized this compound Waste").
-
Final Disposal: Arrange for disposal through your institution's hazardous waste management program.[3]
Protocol 3: Disposal of Contaminated Sharps
This includes needles, syringes, pipette tips, and any broken glassware that has come into contact with this compound.
Methodology:
-
Immediate Disposal: Place all contaminated sharps immediately into a designated, puncture-resistant, and leak-proof sharps container.[4]
-
Labeling: The sharps container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps" and list "this compound" as a contaminant.
-
Final Disposal: Once the container is full, seal it and arrange for disposal through your institution's biohazardous and chemical waste stream, which typically involves autoclaving followed by incineration.
Quantitative Data for Decontamination and Inactivation
The following table summarizes general recommendations for the chemical decontamination of peptide waste. These are based on protocols for other synthetic and antimicrobial peptides and should be validated for this compound where possible.
| Parameter | Recommendation | Purpose | Source |
| Inactivation Reagent | 10% Bleach Solution | Chemical inactivation of liquid waste | [4] |
| Final NaOCl Concentration | 0.5 - 1.0% | Effective concentration for decontamination | [4] |
| Contact Time (Bleach) | At least 30 minutes | To ensure complete inactivation | [4] |
| Hydrolysis Reagents | 1 M HCl or 1 M NaOH | Peptide degradation via hydrolysis | [6] |
| Contact Time (Hydrolysis) | At least 24 hours | To ensure complete peptide degradation | [6] |
| Final pH | 6.0 - 8.0 | Neutralization before final disposal | [4][6] |
| Labware Decontamination | 1% Enzymatic Detergent | Cleaning of contaminated labware | [7] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Emergency spill response workflow for this compound.
References
Personal protective equipment for handling Ubiquicidin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ubiquicidin. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel from hazards associated with chemical and biological materials.[1] A thorough risk assessment should be conducted to determine the specific PPE required for tasks involving this compound.[1] Below is a summary of recommended PPE for handling antimicrobial peptides.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended)[1][2] | Silver Shield gloves under disposable nitrile gloves for enhanced protection[1][2] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87")[1][2] | Full-face shield or safety goggles for splash hazards[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area[1] | N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or handling of large quantities of powdered peptide[1] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to these steps is critical for minimizing exposure and contamination.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
